7-Iodobenzofuran-3(2H)-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-iodo-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IO2/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVGJABRPNYHGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
7-Iodobenzofuran-3(2H)-one CAS number and properties
An In-Depth Technical Guide to 7-Iodobenzofuran-3(2H)-one: Properties, Synthesis, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers in medicinal chemistry and materials science. This guide moves beyond simple data recitation to explain the causality behind its properties and applications, offering field-proven insights for its practical use.
Core Compound Identification and Properties
This compound belongs to the benzofuranone class of heterocyclic compounds. The core structure, consisting of a fused benzene and furanone ring system, is a prevalent motif in numerous natural products and biologically active molecules.[1] The strategic placement of an iodine atom at the 7-position significantly influences its chemical reactivity and potential for creating targeted molecular interactions, making it a valuable intermediate in synthetic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 20143-57-1 | [2] |
| Molecular Formula | C₈H₅IO₂ | [2] |
| Molecular Weight | 260.03 g/mol | [2] |
| SMILES Code | IC1=C2OCC(=O)C2=CC=C1 | [2] |
| Appearance | (Predicted) White to off-white solid | |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [2] |
Synthesis and Mechanistic Considerations
The causality for this approach is rooted in the need to form the five-membered heterocyclic ring fused to the aromatic core. The workflow below illustrates a plausible pathway starting from 2-bromo-6-iodophenol.
Caption: Plausible synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
-
Deprotonation: 2-bromo-6-iodophenol is treated with a base like sodium hydroxide (NaOH) to form the corresponding phenoxide. This step is critical as it activates the oxygen atom, making it a potent nucleophile.
-
Williamson Ether Synthesis: The resulting sodium phenoxide is reacted with ethyl bromoacetate. The nucleophilic oxygen attacks the electrophilic carbon of the bromoacetate, displacing the bromide ion to form ethyl (2-bromo-6-iodophenoxy)acetate.
-
Saponification: The ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH), followed by an acidic workup. This step is necessary to generate the carboxylic acid moiety required for the subsequent cyclization.
-
Intramolecular Cyclization: The key ring-forming step is achieved via a palladium-catalyzed intramolecular C-O bond formation (a variation of the Buchwald-Hartwig amination/etherification). The palladium catalyst facilitates the coupling between the aryl bromide and the carboxylic acid, leading to the formation of the benzofuranone ring and yielding the final product, this compound. The choice of a palladium catalyst is crucial for achieving high efficiency in such C-C and C-heteroatom bond-forming reactions.
Applications in Medicinal Chemistry and Drug Discovery
The benzofuran-3(2H)-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. The introduction of an iodine atom at the 7-position provides a handle for further synthetic modifications (e.g., Suzuki or Sonogashira cross-coupling reactions) and can enhance binding affinity to target proteins through halogen bonding.
As a Scaffold for Kinase Inhibitors
Derivatives of the benzofuran-3(2H)-one core have been identified as potent inhibitors of Death-associated protein kinase-related apoptosis-inducing kinase-2 (DRAK2).[3][4] DRAK2 is a serine/threonine kinase involved in cell death signaling pathways.[4] Inhibition of DRAK2 has been shown to protect pancreatic islet β-cells from apoptosis, presenting a promising therapeutic strategy for diabetes.[3][4]
A high-throughput screening identified a benzofuran-3(2H)-one derivative as a moderate DRAK2 inhibitor, which led to the development of more potent analogs with IC₅₀ values in the sub-micromolar range (e.g., 0.25 µM).[3][4] this compound serves as a critical starting material for creating libraries of such compounds to explore structure-activity relationships (SAR).
Caption: Inhibition of the DRAK2 apoptosis pathway by benzofuranone derivatives.
Development of Transthyretin (TTR) Stabilizers
Iodinated benzofuran derivatives have also been investigated as kinetic stabilizers for transthyretin (TTR). TTR is a protein that can misfold and form amyloid aggregates, leading to diseases like amyloidosis. Small molecules that bind to and stabilize the native tetrameric form of TTR can prevent this aggregation. Benziodarone, a related iodinated benzofuran, is a potent and selective binder to TTR in human plasma.[5] The iodine atom is often a key feature for potent binding. Therefore, this compound is a highly relevant precursor for synthesizing novel TTR stabilizers.[5]
Spectroscopic Characterization
Confirming the identity and purity of this compound relies on standard spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons and the methylene (-CH₂-) protons. The aromatic protons on the iodinated ring will exhibit a specific splitting pattern (doublets and triplets) based on their coupling. The methylene protons adjacent to the carbonyl group are expected to appear as a singlet at approximately 3.8-4.5 ppm.[6]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show a characteristic peak for the carbonyl carbon (C=O) in the range of 165-175 ppm. Other distinct signals will correspond to the carbon atom bearing the iodine (which will have a lower chemical shift compared to unsubstituted carbons) and the other aromatic and aliphatic carbons.
-
IR (Infrared) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch of the five-membered lactone ring is expected around 1700-1800 cm⁻¹. Additional peaks will be present for aromatic C=C stretching (~1600 cm⁻¹) and C-H stretching.[6]
-
MS (Mass Spectrometry): The mass spectrum will show a prominent molecular ion (M⁺) peak at m/z 260, corresponding to the molecular weight of the compound. The isotopic pattern will be characteristic of a molecule containing one iodine atom.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not provided, general precautions for handling related heterocyclic and halogenated aromatic compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][9] Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[8]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.[2][10] Recommended storage is at 2-8°C to ensure long-term stability.[2] Keep away from heat, sparks, open flames, and strong oxidizing agents.[7][10]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow the substance to enter drains or water courses.[8]
Conclusion
This compound is a valuable and versatile synthetic intermediate. Its unique combination of the biologically relevant benzofuranone core and a reactive iodine handle makes it a compound of significant interest for drug discovery, particularly in the development of kinase inhibitors and protein stabilizers. Proper understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in a research setting.
References
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A Technical Guide to the Synthesis of 7-Iodobenzofuran-3(2H)-one from o-Iodophenols
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for preparing 7-Iodobenzofuran-3(2H)-one, a valuable heterocyclic scaffold in medicinal chemistry, starting from o-iodophenols. The benzofuran-3(2H)-one core is a prominent feature in numerous natural products and pharmacologically active molecules.[1] The strategic placement of an iodine atom at the 7-position offers a crucial synthetic handle for late-stage functionalization via cross-coupling reactions, enabling the generation of diverse molecular libraries for drug discovery programs. This document details the prevalent metal-catalyzed intramolecular cyclization strategies, focusing on palladium and copper-based systems. It provides in-depth mechanistic insights, detailed experimental protocols, and comparative data to guide researchers and drug development professionals in the efficient synthesis of this key intermediate.
Introduction: The Strategic Importance of this compound
The benzofuranone scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities.[1] Derivatives of this heterocyclic system are known to exhibit anticancer, anti-inflammatory, and antiviral properties.[2] The synthesis of specifically substituted benzofuranones is therefore of significant interest to the pharmaceutical industry.
The target molecule, this compound, is of particular strategic value. The iodine substituent at the 7-position is not merely a structural component but a versatile functional group. It serves as a prime site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of various aryl, alkynyl, and vinyl groups. This capability is paramount in structure-activity relationship (SAR) studies, where rapid diversification of a core scaffold is necessary to optimize biological activity and pharmacokinetic properties.
The synthesis of this target from o-iodophenols presents a logical and convergent approach. However, it requires a robust and high-yielding method for the key C-O bond-forming cyclization step, which can be challenging. This guide focuses on elucidating the most effective catalytic systems to achieve this transformation.
Core Synthetic Strategy: A Two-Step Approach
The most common and logical pathway to synthesize this compound from an o-iodophenol involves a two-step sequence. This approach provides flexibility and control over the introduction of substituents on the five-membered ring.
-
O-Alkylation: The phenolic hydroxyl group of the o-iodophenol is first alkylated with a suitable two-carbon electrophile that will ultimately form the C2 and C3 atoms of the benzofuranone ring. Typically, an α-halo acetyl derivative (e.g., ethyl bromoacetate followed by hydrolysis, or bromoacetyl bromide) is used in the presence of a mild base.
-
Intramolecular O-Arylation: The crucial ring-closing step involves the formation of a C-O bond between the oxygen of the carbonyl group (or its enolate equivalent) and the ortho-iodinated aromatic ring. This transformation is most efficiently achieved using transition metal catalysis.
Palladium-Catalyzed Intramolecular O-Arylation
Palladium catalysis is a powerful and widely employed method for forming C-O bonds.[3] The synthesis of benzofuranones via intramolecular arylation of an enolate is a well-established strategy.[4][5] This approach is prized for its high efficiency, functional group tolerance, and the extensive library of available phosphine ligands to tune reactivity.
Mechanistic Rationale
The catalytic cycle for the palladium-catalyzed intramolecular O-arylation is believed to proceed through a Pd(0)/Pd(II) pathway. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond of the O-alkylated intermediate, forming a Pd(II)-aryl complex.
-
Enolate Formation: A base deprotonates the α-carbon to the carbonyl group, generating an enolate.
-
Coordination & Reductive Elimination: The enolate coordinates to the palladium center, displacing a ligand. The subsequent reductive elimination from the Pd(II) complex forms the desired C-O bond and regenerates the active Pd(0) catalyst.
The choice of ligand is critical. Bulky, electron-rich phosphine ligands are often used to promote the reductive elimination step, which is typically the rate-limiting step in C-O bond formation.
Experimental Protocol: Palladium-Catalyzed Synthesis
This protocol describes a representative one-pot procedure for the synthesis of this compound from 2,6-diiodophenol. The initial α-arylation is followed by the key intramolecular O-arylation. While the starting material in the cited literature is 1,2,3-triiodobenzene, the second part of the domino reaction (the intramolecular O-arylation) is directly applicable to our target synthesis from a pre-formed O-alkylated o-iodophenol.[6]
Step 1: Synthesis of 2-(2,6-diiodophenoxy)acetophenone (Illustrative Intermediate)
-
Materials: 2,6-diiodophenol, 2-bromoacetophenone, Potassium Carbonate (K₂CO₃), Acetone.
-
Procedure:
-
To a solution of 2,6-diiodophenol (1.0 eq) in dry acetone, add anhydrous K₂CO₃ (2.0 eq).
-
Add 2-bromoacetophenone (1.1 eq) dropwise to the stirring mixture.
-
Reflux the reaction mixture for 12-16 hours, monitoring by TLC.
-
After cooling, filter off the solids and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the O-alkylated intermediate.
-
Step 2: Palladium-Catalyzed Intramolecular Cyclization
-
Materials: O-alkylated intermediate from Step 1, Palladium(II) Acetate (Pd(OAc)₂), Xantphos (ligand), Cesium Carbonate (Cs₂CO₃), Toluene (anhydrous).
-
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine the O-alkylated intermediate (1.0 eq), Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%).
-
Add anhydrous Cs₂CO₃ (2.5 eq) and anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 110 °C for 18-24 hours.
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate in vacuo and purify the residue by flash column chromatography to afford 7-Iodo-2-phenylbenzofuran-3(2H)-one.
-
Copper-Catalyzed Intramolecular O-Arylation
Copper-catalyzed reactions represent an economical and effective alternative to palladium for C-O bond formation.[7] These reactions, often referred to as Ullmann-type couplings, have been refined over the years and can be performed under milder conditions than their palladium-catalyzed counterparts.
Mechanistic Considerations
While the precise mechanism of copper-catalyzed O-arylation can vary depending on the ligands and reaction conditions, a generally accepted pathway involves a Cu(I)/Cu(III) cycle.
-
Oxidative Addition: A Cu(I) species undergoes oxidative addition to the aryl iodide to form a Cu(III) intermediate.
-
Ligand Exchange/Deprotonation: The enolate, formed by the action of a base, displaces the iodide from the copper center.
-
Reductive Elimination: The C-O bond is formed via reductive elimination from the Cu(III) complex, regenerating a Cu(I) species to continue the cycle.
The use of specific ligands, such as 1,10-phenanthroline or picolinic acid, is often crucial to stabilize the copper intermediates and facilitate the catalytic turnover.[8][9]
Comparative Reaction Conditions
The following table summarizes and compares typical conditions for palladium and copper-catalyzed intramolecular O-arylation reactions for the synthesis of benzofuranone and related diaryl ether structures.
| Parameter | Palladium-Catalyzed System | Copper-Catalyzed System | Rationale & Causality |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | CuI, CuBr, Cu(OAc)₂ | Palladium is highly efficient but expensive. Copper is more economical and offers different reactivity profiles.[5][7] |
| Ligand | Phosphines (e.g., Xantphos, BINAP) | N-donors (e.g., 1,10-Phenanthroline) | Bulky phosphines promote reductive elimination for Pd. Nitrogen-based ligands stabilize the smaller copper ions.[3][8] |
| Base | Strong, non-nucleophilic (Cs₂CO₃, K₃PO₄) | Inorganic bases (Cs₂CO₃, K₂CO₃) | The base must be strong enough to generate the enolate without interfering with the catalyst or substrate. |
| Solvent | Aprotic, high-boiling (Toluene, Dioxane) | Polar aprotic (DMSO, DMF) | Solvents must be stable at high temperatures and capable of dissolving the reactants and catalyst complex. |
| Temperature | 80 - 120 °C | 90 - 140 °C | Thermal energy is required to overcome the activation barrier for the oxidative addition and reductive elimination steps. |
Conclusion and Future Perspectives
The synthesis of this compound from o-iodophenols is a strategically vital process for generating advanced intermediates in drug discovery. Both palladium and copper-catalyzed intramolecular O-arylation methods provide robust and reliable pathways to this scaffold. Palladium-based systems, while more costly, benefit from a vast and well-understood library of ligands that allow for fine-tuning of reactivity. Copper-catalyzed systems offer a more economical alternative and are highly effective, particularly with the use of nitrogen-based ligands.
Future research will likely focus on the development of more sustainable catalytic systems that operate under milder conditions, reduce catalyst loading, and employ greener solvents. Furthermore, the development of asymmetric variants of these cyclization reactions to directly access chiral benzofuranones remains a significant and valuable goal for the synthesis of enantiopure pharmaceuticals.[3][10]
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Eidamshaus, C., & Burch, J. D. (2008). One-pot synthesis of benzofurans via palladium-catalyzed enolate arylation with o-bromophenols. Organic Letters, 10(19), 4211-4214. Available at: [Link][4][5]
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Liu, Y., Wang, H., & Wan, J. P. (2014). Copper-catalyzed, CC coupling-based one-pot tandem reactions for the synthesis of benzofurans using o-iodophenols, acyl chlorides, and phosphorus ylides. The Journal of Organic Chemistry, 79(21), 10599-10604. Available at: [Link][8]
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Chen, C. Y., et al. (2013). Pd-catalyzed desymmetric intramolecular O-arylation reaction: enantioselective synthesis of (3,4-dihydro-2H-chromen-3-yl)methanols. Organic Letters, 15(24), 6112-6115. Available at: [Link][3]
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Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-based catalyst systems for the O- and N-arylation of aminophenols. Journal of the American Chemical Society, 131(47), 17423-17429. Available at: [Link][9]
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Zhang, Y., et al. (2014). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters, 16(23), 6068-6071. Available at: [Link][20]
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Zhu, D., et al. (2021). Copper-mediated construction of benzothieno[3,2-b]benzofurans by intramolecular dehydrogenative C–O coupling reaction. RSC Advances, 11(58), 36915-36919. Available at: [Link][21]
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Zhang, J., et al. (2018). Copper‐Catalyzed One‐Pot Synthesis of Dibenzofurans, Xanthenes, and Xanthones from Cyclic Diphenyl Iodoniums. Chemistry – An Asian Journal, 13(17), 2418-2422. (Note: Representative of Cu-catalyzed cyclizations). Available at: [Link][22]
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Spectroscopic data (NMR, IR, MS) of 7-Iodobenzofuran-3(2H)-one
An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Iodobenzofuran-3(2H)-one
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data points essential for the unequivocal identification and characterization of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data repository. It delves into the causal relationships between the molecule's structure and its spectral output, offering field-proven insights into data interpretation. By integrating Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, this guide establishes a self-validating framework for structural confirmation. Detailed, reproducible protocols for data acquisition are provided, ensuring scientific integrity and enabling researchers to apply these methodologies in their own laboratories.
Introduction: The Significance of the Iodinated Benzofuranone Scaffold
The benzofuranone core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The introduction of a halogen, specifically iodine, at the 7-position of the benzofuran-3(2H)-one framework imparts unique physicochemical properties. The iodine atom can serve as a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, act as a heavy atom to facilitate X-ray crystallographic analysis, or modulate the pharmacokinetic profile of a potential drug candidate.[3]
Given its potential utility, a thorough and unambiguous structural characterization of this compound is paramount. This guide provides a predictive but robust spectroscopic fingerprint of the molecule, synthesized from foundational principles and data from analogous structures.
Molecular Structure and Key Features
This compound possesses a bicyclic structure comprising a benzene ring fused to a five-membered lactone (a cyclic ester) ring. The key features influencing its spectroscopic properties are the carbonyl group (C=O) at position 3, the ether linkage within the furanone ring, the aromatic system, and the heavy iodine substituent at position 7.
Caption: Molecular structure of this compound with atom numbering.
Spectroscopic Characterization Workflow
Caption: Logical workflow for the structural elucidation of the target compound.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the most direct evidence of a compound's elemental composition and molecular weight. For a halogenated compound like this, the isotopic pattern is a critical diagnostic tool. We utilize high-resolution mass spectrometry (HRMS) to confirm the elemental formula with high confidence, a non-negotiable step in modern chemical characterization.
Predicted Data:
-
Molecular Formula: C₈H₅IO₂[4]
-
Molecular Weight: 260.03 g/mol [4]
-
High-Resolution MS (ESI+): The calculated exact mass for [M+H]⁺ (C₈H₆IO₂⁺) is 260.9407. An experimentally observed mass within 5 ppm of this value provides strong evidence for the elemental formula.
-
Isotopic Pattern: Iodine is monoisotopic (¹²⁷I). Therefore, the molecular ion peak (M⁺) will not show the characteristic M+2 peak seen with chlorine or bromine. This absence is itself a key piece of data.
-
Fragmentation: The benzofuranone core is relatively stable. Key fragmentation pathways in electron ionization (EI) MS are expected to involve the loss of the iodine atom and subsequent cleavages of the lactone ring.
| Predicted Ion | Formula | m/z (Nominal) | Description |
| [M]⁺ | C₈H₅IO₂⁺ | 260 | Molecular Ion |
| [M-I]⁺ | C₈H₅O₂⁺ | 133 | Loss of iodine radical |
| [M-CO]⁺ | C₇H₅IO⁺ | 232 | Loss of carbon monoxide (a-cleavage) |
| [M-CO₂]⁺ | C₇H₅I⁺ | 216 | Loss of carbon dioxide |
| [C₆H₄I]⁺ | C₆H₄I⁺ | 203 | Fragment from benzene ring |
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The "diagnostic region" (above 1500 cm⁻¹) is particularly informative. For this compound, the carbonyl stretch is the most prominent and diagnostic peak. Its position reveals information about ring strain and conjugation.
Predicted Data:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |
| C=O Stretch (Lactone) | 1780 - 1760 | Strong | The five-membered ring introduces strain, shifting the carbonyl frequency higher than a typical ester (~1740 cm⁻¹).[5] |
| C=C Stretch (Aromatic) | 1610 - 1580, 1500 - 1450 | Medium-Strong | Characteristic of the benzene ring. |
| C-O Stretch (Ether) | 1280 - 1200 | Strong | Aryl-alkyl ether stretch within the furanone ring. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | |
| C-H Stretch (Aliphatic) | 2980 - 2850 | Medium-Weak | Methylene (-CH₂) group at position 2. |
| C-I Stretch | 600 - 500 | Medium-Weak | Found in the fingerprint region. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework. The chemical shift, multiplicity (splitting pattern), and integration of each signal in the ¹H NMR spectrum, combined with the chemical shifts in the ¹³C NMR spectrum, allow for the complete assembly of the molecular puzzle. The analysis below is predictive, based on established substituent effects.
¹H NMR Spectroscopy
The ¹H NMR spectrum is predicted to show two distinct regions: the aromatic region (downfield) and the aliphatic region (upfield). The three aromatic protons will form a coupled spin system, while the two aliphatic protons at the C2 position will appear as a singlet.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Proton(s) | Predicted Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Rationale |
| H-4 | ~7.65 | Doublet (d) | J = ~8.0 | Deshielded by the anisotropic effect of the adjacent carbonyl group and the ortho-iodine. |
| H-6 | ~7.55 | Doublet (d) | J = ~7.5 | Deshielded by the ortho-iodine atom. |
| H-5 | ~7.15 | Triplet (t) | J = ~7.8 | Shielded relative to H4 and H6. Appears as a triplet due to coupling with both neighbors. |
| H-2 | ~4.60 | Singlet (s) | N/A | Methylene protons adjacent to an ether oxygen and a carbonyl group. No adjacent protons to couple with. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show all 8 carbon signals. The use of Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-135 and DEPT-90) is crucial for distinguishing between quaternary carbons (C), methine carbons (CH), and methylene carbons (CH₂).
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
| Carbon | Predicted Shift (δ, ppm) | DEPT-135 | Rationale |
| C-3 (C=O) | ~195 - 200 | No Signal | Carbonyl carbon, highly deshielded. |
| C-7a | ~155 | No Signal | Quaternary carbon attached to oxygen. |
| C-4, C-6 | ~125 - 140 | Positive | Aromatic CH carbons. |
| C-5 | ~122 | Positive | Aromatic CH carbon. |
| C-3a | ~120 | No Signal | Quaternary aromatic carbon. |
| C-7 (C-I) | ~90 - 95 | No Signal | "Heavy atom effect" of iodine causes significant shielding. |
| C-2 (-CH₂-) | ~70 - 75 | Negative | Aliphatic carbon attached to oxygen. |
Experimental Protocols
Trustworthiness: The validity of spectroscopic data is inextricably linked to the rigor of the experimental procedure. The following protocols represent standard, validated methodologies for acquiring high-quality data.
Sample Preparation
-
Purity: Ensure the sample of this compound is of high purity (>95%), typically confirmed by HPLC or LC-MS. Impurities can significantly complicate spectral interpretation.
-
Solvent: For NMR, use a deuterated solvent of high purity (e.g., CDCl₃, 99.8 atom % D). For a typical 5 mm NMR tube, dissolve 5-10 mg of the compound in ~0.6 mL of solvent.
-
MS: Prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile for direct infusion ESI-MS.
-
IR: For solid samples, the Attenuated Total Reflectance (ATR) method is preferred for its simplicity and reproducibility. Ensure the crystal is clean before pressing the sample firmly against it.
Data Acquisition Parameters
-
NMR Spectroscopy (Brüker 400 MHz or equivalent):
-
¹H NMR: Spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 2 seconds, 16 scans.
-
¹³C NMR: Spectral width of 240 ppm, acquisition time of 1.5 seconds, relaxation delay of 2 seconds, 1024 scans. Use proton decoupling.
-
DEPT-135: Run with standard instrument parameters to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.
-
-
High-Resolution Mass Spectrometry (Thermo Orbitrap or equivalent):
-
Mode: ESI positive ion mode.
-
Resolution: Set to >60,000 to achieve mass accuracy <5 ppm.
-
Calibration: Calibrate the instrument immediately prior to the run using a known standard mixture.
-
-
FT-IR Spectroscopy (PerkinElmer Spectrum Two or equivalent):
-
Mode: ATR.
-
Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Accumulate 16 scans for a high signal-to-noise ratio. Collect a background spectrum of the empty, clean crystal before the sample scan.
-
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of MS, IR, and NMR spectroscopy. Mass spectrometry confirms the molecular weight (260.03 g/mol ) and elemental formula (C₈H₅IO₂). Infrared spectroscopy provides clear evidence of the key functional groups, most notably the strained lactone carbonyl (~1770 cm⁻¹). Finally, ¹H and ¹³C NMR spectroscopy reveal the precise carbon-hydrogen framework, including the connectivity of the aromatic protons and the characteristic chemical shifts influenced by the iodine substituent. This integrated dataset provides a unique and verifiable spectroscopic fingerprint, serving as an authoritative reference for researchers working with this valuable chemical entity.
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Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry - ACS Publications. [Link][1][6]
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An In-depth Technical Guide on the Theoretical Calculations of the Electronic Properties of 7-Iodobenzofuran-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted benzofurans are a significant class of heterocyclic compounds, with their derivatives showing promise in medicinal chemistry and materials science.[1][2] The introduction of a halogen, such as iodine, into the benzofuran scaffold can significantly alter its electronic properties, influencing its reactivity and potential biological activity.[3] This guide provides a comprehensive framework for the theoretical calculation of the electronic properties of 7-Iodobenzofuran-3(2H)-one, a molecule of interest for its potential applications. We will delve into the application of Density Functional Theory (DFT) to elucidate key electronic descriptors, offering a robust, self-validating computational protocol for researchers in the field.
Introduction: The Significance of this compound
The benzofuran-3(2H)-one core, also known as coumaranone, is a structural motif found in various natural products and synthetic compounds with diverse biological activities.[3][4][5] The placement of an iodine atom at the 7-position introduces a heavy atom with unique electronic characteristics, including the potential for halogen bonding, which is increasingly recognized as a critical interaction in drug design.[3] Understanding the electronic landscape of this molecule is paramount for predicting its chemical behavior, designing derivatives with tailored properties, and elucidating its mechanism of action in biological systems.
Theoretical calculations, particularly those based on DFT, have become indispensable tools for predicting the electronic properties of molecules with a high degree of accuracy.[6][7] These methods allow for the in-silico determination of parameters such as molecular orbital energies, electron density distribution, and electrostatic potential, providing insights that are often complementary to experimental data.[1][6]
Theoretical Background: The Power of Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a leading computational method for studying the electronic structure of molecules.[7] Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density, a more computationally tractable approach for larger molecules. The core of DFT lies in the Kohn-Sham equations, which approximate the behavior of interacting electrons in a fictitious system of non-interacting electrons.
The choice of the exchange-correlation functional and the basis set is crucial for the accuracy of DFT calculations.[8] Hybrid functionals, such as B3LYP, which combine a portion of exact Hartree-Fock exchange with DFT exchange and correlation, have been shown to provide a good balance of accuracy and computational cost for organic molecules.[6][8] The basis set, which is a set of mathematical functions used to build the molecular orbitals, should be flexible enough to accurately describe the electron distribution. Pople-style basis sets, such as 6-311+G(d,p), are widely used and offer a good compromise between accuracy and computational expense.[9]
Computational Methodology: A Step-by-Step Protocol
This section outlines a detailed workflow for calculating the electronic properties of this compound. This protocol is designed to be a self-validating system, ensuring the reliability of the obtained results.
Molecular Structure Optimization
The first and most critical step is to obtain the optimized ground-state geometry of the molecule.
-
Step 1: Initial Structure Generation. The 3D structure of this compound can be built using molecular modeling software such as GaussView.
-
Step 2: Geometry Optimization. Perform a geometry optimization calculation using a DFT method. A common and reliable choice is the B3LYP functional with the 6-311+G(d,p) basis set.[6][9] For the iodine atom, a basis set with effective core potentials (ECPs), such as LANL2DZ, is often employed to account for relativistic effects. The optimization should be performed until a stationary point on the potential energy surface is found.
-
Step 3: Frequency Analysis. To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation should be performed. The absence of imaginary frequencies confirms that the structure is a stable minimum.[8]
Calculation of Electronic Properties
Once the optimized geometry is obtained, a single-point energy calculation can be performed using the same level of theory to compute various electronic properties.
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energies of the frontier molecular orbitals are crucial for understanding the molecule's reactivity and electronic transitions.[6][10] The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites.[6]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions and the nature of chemical bonds within the molecule.[11]
-
Time-Dependent DFT (TD-DFT) for Excited States: To understand the molecule's response to light, TD-DFT calculations can be performed to predict the electronic absorption spectrum (UV-Vis).[6][10]
Computational Workflow Diagram
The following diagram, generated using DOT language, illustrates the computational workflow.
Caption: Computational workflow for determining the electronic properties of this compound.
Expected Results and Discussion
The theoretical calculations will yield a wealth of quantitative data that can be used to understand the electronic nature of this compound.
Molecular Geometry
The optimized bond lengths and angles provide the most stable conformation of the molecule in the gas phase. These can be compared with experimental crystallographic data if available to validate the computational method.[12][13]
Frontier Molecular Orbitals
The HOMO and LUMO energies are fundamental quantum chemical descriptors. A lower HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. The spatial distribution of these orbitals reveals the regions of the molecule most likely to be involved in electron donation (HOMO) and acceptance (LUMO).
| Property | Calculated Value (eV) |
| HOMO Energy | TBD |
| LUMO Energy | TBD |
| HOMO-LUMO Gap | TBD |
Caption: Table of calculated frontier molecular orbital energies for this compound.
Molecular Electrostatic Potential (MEP)
The MEP surface will visually highlight the electron-rich and electron-deficient regions of the molecule. The electronegative oxygen atom of the carbonyl group is expected to be a region of negative potential (red), while the hydrogen atoms and the region around the iodine atom (due to a potential σ-hole) could show positive potential (blue), indicating sites for nucleophilic and electrophilic attack, respectively.
Electronic Transitions
TD-DFT calculations will predict the vertical excitation energies and oscillator strengths, which correspond to the peaks in the UV-Vis absorption spectrum. This allows for a direct comparison with experimentally measured spectra, further validating the computational approach.
| Transition | Wavelength (nm) | Oscillator Strength (f) |
| S0 -> S1 | TBD | TBD |
| S0 -> S2 | TBD | TBD |
Caption: Table of predicted electronic transitions for this compound.
Logical Relationship of Electronic Properties
The following diagram illustrates the interconnectedness of the calculated electronic properties and their implications for the molecule's behavior.
Caption: Logical relationship between calculated electronic properties and the predicted behavior of the molecule.
Conclusion
This technical guide has outlined a comprehensive and robust computational protocol for the theoretical investigation of the electronic properties of this compound using Density Functional Theory. By following the detailed methodology, researchers can obtain valuable insights into the molecule's geometry, frontier molecular orbitals, charge distribution, and spectroscopic characteristics. This information is crucial for understanding its reactivity, predicting its behavior in different environments, and guiding the design of novel derivatives with enhanced properties for applications in drug development and materials science. The synergy between theoretical calculations and experimental validation provides a powerful approach to advancing our understanding of complex molecular systems.[1]
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Characterization of novel isobenzofuranones by DFT calculations and 2D NMR analysis. (2016). Magnetic Resonance in Chemistry, 54(7), 574-580. [Link]
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Krawiecka, M., Kuran, B., Kossakowski, J., Cieślak, M., Kazmierczak-Barańska, J., Królewska, K., & Nawrot, B. (2019). Synthesis and cytotoxic properties of halogen and aryl-/heteroarylpiperazinyl derivatives of benzofurans. Molecules, 24(8), 1573. [Link]
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(Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one. (n.d.). National Center for Biotechnology Information. [Link]
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Verma, N., & Verma, N. (2019). Benzofuran-3(2H)-Ones Derivatives: Synthesis, Docking and Evaluation of Their in Vitro Anticancer Studies. In Proceedings of International Conference on Trends in Computational and Cognitive Engineering, TCCE 2019 (pp. 317-325). Springer. [Link]
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Al-Ostath, A., El-Awady, R., & Ghabash, A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4875. [Link]
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2023). ACS Omega. [Link]
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(Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one. (n.d.). ResearchGate. [Link]
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3(2H)-Benzofuranone. (n.d.). NIST Chemistry WebBook. [Link]
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3(2H)-Benzofuranone. (n.d.). NIST Chemistry WebBook. [Link]
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3(2H)-benzofuranone. (n.d.). Stenutz. [Link]
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DFT calculations on three 2,3-dihydrobenzofuran linked chalcones: Structural, HOMO-LUMO and spectroscopic (UV-Vis and IR) interpretation. (2023). Vietnam Journal of Chemistry. [Link]
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Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(48), 27994-28017. [Link]
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DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. (2022). Molecules, 27(19), 6268. [Link]
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A Density Functional Theory Study. (2021). Physical Chemistry Research, 9(3), 481-496. [Link]
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Gaussian Tutorial-2|DFT Calculations of Nanoclusters| #nanotechnology #chemistry. (2024). YouTube. [Link]
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Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. (2022). ChemRxiv. [Link]
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Synthesis of 7-Aryl-9-Methyl-3h- Pyrazolo[4,3-f]Quinoline Derivatives Catalysed by Iodine. (2011). Journal of Heterocyclic Chemistry, 48(5), 1144-1149. [Link]
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Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). SciSpace. [Link]
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Hess, M., Schulze Elfringhoff, A., & Lehr, M. (2008). Design and Synthesis of 3-pyrrol-3-yl-3H-isobenzofuran-1-ones as Inhibitors of Human Cytosolic Phospholipase A2alpha. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 946-957. [Link]
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Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. (2024). Molecules, 29(5), 1145. [Link]
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Study of The Molecular Structure, Electronic Structure, Spectroscopic Analysis and Thermodynamic Properties of Dibenzofuran Usin. (2023). International Journal of Medical and Pharmaceutical Sciences, 14(2), 1-12. [Link]
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DFT calculation of the electronic properties of fluorene-1,3,4-thiadiazole oligomers. (n.d.). ResearchGate. [Link]
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An In-depth Technical Guide to the X-ray Crystal Structure of 7-Iodobenzofuran-3(2H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, crystallization, and X-ray crystallographic analysis of 7-Iodobenzofuran-3(2H)-one and its analogs. These compounds are of significant interest in medicinal chemistry due to the diverse biological activities exhibited by the benzofuranone scaffold. This guide delves into the critical role of the iodine substituent in directing crystal packing through halogen bonding and offers detailed, field-proven protocols for their preparation and structural determination. The synthesis of a representative analog, 3-(Propan-2-ylidene)benzofuran-2(3H)-one, is detailed, and its crystallographic data is used as a case study to illustrate the principles of structural analysis. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on the benzofuranone core.
Introduction: The Significance of Benzofuranones in Drug Discovery
Benzofuranones are a class of heterocyclic compounds that form the structural core of numerous natural products and synthetic molecules with a wide range of pharmacological properties.[1] The inherent biological activity of the benzofuranone scaffold, coupled with the potential for functionalization at various positions, makes it a privileged structure in medicinal chemistry. Derivatives have shown promise as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents.[2][3]
The introduction of a halogen atom, particularly iodine, into the benzofuranone structure can significantly influence its physicochemical properties and biological activity. Halogenation can enhance membrane permeability, metabolic stability, and binding affinity to target proteins.[4] Furthermore, the iodine atom's ability to participate in halogen bonding, a non-covalent interaction with a Lewis base, provides a powerful tool for crystal engineering and the rational design of solid-state forms with desired properties.
This guide focuses on the X-ray crystal structure of this compound analogs, providing a detailed exploration of their synthesis, crystallization, and the interpretation of their three-dimensional structures. Understanding the precise atomic arrangement and intermolecular interactions within the crystalline lattice is paramount for structure-activity relationship (SAR) studies and the development of new therapeutic agents.
Synthesis and Crystallization of Benzofuran-3(2H)-one Analogs
General Synthetic Approach
A prevalent method for the synthesis of benzofuran-3(2H)-ones involves the reaction of a substituted phenol with an appropriate reagent to introduce the lactone ring. For a 7-iodo substituted analog, a potential starting material would be 2-iodophenol. The synthesis would then proceed through the formation of a phenoxyacetic acid derivative, followed by an intramolecular Friedel-Crafts acylation to yield the desired benzofuranone.
Detailed Experimental Protocol: Synthesis of 3-(Propan-2-ylidene)benzofuran-2(3H)-one (A Case Study)
While the crystal structure for the parent this compound is not publicly available, we will use the well-characterized analog, 3-(Propan-2-ylidene)benzofuran-2(3H)-one, as a representative example for which crystallographic data has been published.[5]
Step 1: Synthesis of Benzofuran-2(3H)-one
A detailed, multi-step synthesis for benzofuranone derivatives often starts with readily available precursors. For instance, a mixture of salicylaldehyde, a halo-ketone, and a suitable base can be refluxed to yield the benzofuranone core.[6]
Step 2: Knoevenagel Condensation to form 3-(Propan-2-ylidene)benzofuran-2(3H)-one
The synthesized benzofuran-2(3H)-one can then undergo a Knoevenagel condensation with a ketone, such as acetone, to introduce the exocyclic double bond.
Materials and Reagents:
-
Benzofuran-2(3H)-one
-
Acetone
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for workup)
-
Sodium sulfate (drying agent)
-
Silica gel (for chromatography)
-
Hexane and Ethyl Acetate (chromatography eluents)
Procedure:
-
Dissolve benzofuran-2(3H)-one in ethanol in a round-bottom flask.
-
Add an excess of acetone to the solution.
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with dilute hydrochloric acid and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Combine the fractions containing the pure product and evaporate the solvent to yield 3-(Propan-2-ylidene)benzofuran-2(3H)-one as a crystalline solid.
Crystallization for X-ray Diffraction
Obtaining high-quality single crystals is a critical prerequisite for X-ray crystallographic analysis.[7] The method of crystallization can significantly impact the quality of the resulting crystals.[8]
Protocol for Recrystallization:
-
Dissolve the purified 3-(Propan-2-ylidene)benzofuran-2(3H)-one in a minimum amount of a suitable hot solvent, such as ethanol or a mixture of ethanol and water.[9]
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the growth of large, well-ordered crystals.[8]
-
If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Once crystals have formed, cool the solution further in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
The following diagram illustrates the general workflow for the synthesis and crystallization of benzofuranone analogs.
Caption: Workflow for Synthesis and Crystallization.
X-ray Crystal Structure Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.[7] The diffraction pattern produced when X-rays pass through a single crystal provides detailed information about the unit cell dimensions, bond lengths, bond angles, and intermolecular interactions.
Data Collection and Structure Refinement
A suitable single crystal of the this compound analog is mounted on a diffractometer. X-ray data is collected, and the resulting diffraction pattern is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and displacement parameters.
Crystallographic Data for 3-(Propan-2-ylidene)benzofuran-2(3H)-one
The following table summarizes the crystallographic data for the representative analog, 3-(Propan-2-ylidene)benzofuran-2(3H)-one.[5]
| Parameter | Value |
| Chemical Formula | C₁₁H₁₀O₂ |
| Formula Weight | 174.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.1869(3) |
| b (Å) | 18.0636(10) |
| c (Å) | 13.1656(7) |
| β (°) | 96.763(3) |
| Volume (ų) | 1697.28(15) |
| Z | 8 (2 independent molecules) |
| Calculated Density (g/cm³) | 1.363 |
| Temperature (K) | 120(2) |
| R-factor (%) | 5.17 |
Data sourced from Palmer, R. A., et al. (2014).[5]
Molecular Geometry and Intermolecular Interactions
The crystal structure of 3-(Propan-2-ylidene)benzofuran-2(3H)-one reveals a nearly planar benzofuranone core.[5] The analysis of the crystal packing shows the presence of weak intermolecular interactions, such as C-H···O hydrogen bonds, which play a role in stabilizing the crystal lattice.[5]
In the case of this compound, the presence of the iodine atom is expected to introduce significant halogen bonding interactions. The iodine atom, with its electropositive σ-hole, can act as a halogen bond donor, interacting with Lewis basic atoms such as the carbonyl oxygen of a neighboring molecule. These directional I···O interactions can lead to the formation of supramolecular synthons, which dictate the overall crystal packing.
The following diagram illustrates the concept of halogen bonding in the crystal packing of a hypothetical this compound dimer.
Caption: Halogen Bonding Interaction.
Conclusion and Future Perspectives
This technical guide has provided a detailed framework for the synthesis, crystallization, and X-ray structural analysis of this compound analogs. The benzofuranone scaffold continues to be a fertile ground for the discovery of new therapeutic agents. A thorough understanding of the three-dimensional structure and intermolecular interactions of these compounds is indispensable for advancing drug design efforts.
Future work in this area should focus on the synthesis and crystallographic characterization of a wider range of halogenated benzofuranone analogs to establish a comprehensive understanding of structure-property relationships. The insights gained from such studies will undoubtedly accelerate the development of novel and effective drugs for a variety of diseases.
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A Technical Guide to Natural Product Precursors of the Benzofuranone Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzofuranone Core in Nature's Arsenal
The benzofuranone scaffold is a privileged heterocyclic system frequently encountered in a vast array of natural products.[1][2][3] These compounds, isolated from sources as diverse as higher plants, fungi, and lichens, exhibit a remarkable spectrum of biological activities, including antifungal, antitumor, antiviral, and antioxidant properties.[1][2][3][4] This inherent bioactivity has established the benzofuranone nucleus as a compelling starting point for drug design and development.[3] Understanding the natural biosynthetic pathways that assemble this core is paramount for researchers aiming to discover new derivatives, develop chemoenzymatic synthesis routes, or perform structural modifications to enhance therapeutic potential.
This guide provides an in-depth exploration of the primary metabolic routes that generate precursors to the benzofuranone scaffold. We will dissect the key biosynthetic pathways, examine specific natural product case studies, and provide robust, field-proven experimental workflows for the isolation and characterization of these valuable precursor molecules.
Part 1: Major Biosynthetic Gateways to Benzofuranone Precursors
Nature employs two principal and highly versatile metabolic pathways to construct the foundational skeletons that are later modified to form the benzofuranone core: the Acetate Pathway and the Shikimate Pathway . These routes provide the fundamental carbon frameworks—polyketides and phenylpropanoids, respectively—which undergo elegant enzymatic cyclization and tailoring reactions.
The Acetate Pathway: Assembling Polyketide Precursors
The acetate pathway (also known as the polyketide pathway) constructs complex carbon chains through the sequential condensation of two-carbon units derived from acetyl-CoA and its carboxylated counterpart, malonyl-CoA.[5][6] This process, catalyzed by large multifunctional enzymes called Polyketide Synthases (PKSs), is analogous to fatty acid synthesis but with a crucial difference: the reduction steps that follow each condensation can be partially or entirely omitted.[5] This lack of complete reduction preserves keto and hydroxyl functionalities along the growing chain, enabling a variety of intramolecular cyclization reactions (Claisen and aldol condensations) to form diverse aromatic and heterocyclic structures.
Griseofulvin is a classic example of a benzofuranone-containing natural product derived from the acetate pathway.[7] Produced by fungi of the Penicillium genus, it is a potent antifungal agent that functions by disrupting microtubule assembly.[7][8] The biosynthesis of its unique spirocyclic grisan (benzofuranone) core is a masterclass in enzymatic control.
The pathway begins with a non-reducing PKS (NR-PKS) that catalyzes the condensation of one acetyl-CoA starter unit with six malonyl-CoA extender units.[7][9] This forms a linear heptaketide backbone which undergoes enzyme-mediated cyclization and aromatization to yield the key benzophenone intermediate, griseophenone C.[8][9] The critical step in forming the benzofuranone scaffold is the oxidative coupling of griseophenone B (a chlorinated derivative of griseophenone C), catalyzed by the phenol oxidative enzyme GsfF, which forges the spirocyclic grisan core.[7][9]
Usnic acid is a dibenzofuranone derivative commonly found in lichens and is known for its antiviral, antioxidant, and antibacterial properties.[10][11] Its biosynthesis also originates from the acetate-malonate pathway.[11] The process involves a specific PKS that produces methylphloracetophenone from acetyl-CoA and malonyl-CoA.[12] The key transformation is the subsequent oxidative dimerization of two molecules of this methylphloracetophenone precursor, catalyzed by a cytochrome P450 enzyme, to form the usnic acid scaffold.[12]
The Shikimate Pathway: Crafting Phenylpropanoid Precursors
The shikimate pathway is the central metabolic route in plants and microorganisms for the biosynthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan.[13][14][15] This pathway is absent in animals, making it a target for herbicides and antimicrobial agents.[14] Phenylalanine and tyrosine, products of this pathway, are the entry points into the phenylpropanoid pathway, which generates a vast array of phenolic compounds, including flavonoids. It is within this class that we find the aurones, a group of flavonoids characterized by a benzofuranone core.
Aurones are brightly colored pigments responsible for the yellow hues of many flowers, such as snapdragons.[16][17] Their biosynthesis is a prime example of the interplay between the shikimate and acetate pathways.
-
Chalcone Formation: The process begins with the enzyme chalcone synthase (CHS), which catalyzes the condensation of p-coumaroyl-CoA (derived from phenylalanine via the phenylpropanoid pathway) with three molecules of malonyl-CoA (from the acetate pathway).[18] This forms the C15 chalcone backbone, the universal precursor for all flavonoids.
-
Oxidative Cyclization: The defining step in aurone biosynthesis is the oxidative cyclization of the chalcone precursor. This reaction is catalyzed by a specialized plant polyphenol oxidase (PPO) homolog known as aureusidin synthase.[16][19] This enzyme facilitates an intramolecular cyclization that forms the five-membered furanone ring fused to the A-ring of the chalcone, yielding the characteristic benzofuranone structure of aureusidin, a common aurone.[17][20] Recent studies have also shown that glucosylation of the chalcone by chalcone 4′-O-glucosyltransferase (4′CGT) is often essential for the subsequent cyclization step to occur efficiently in vivo.[21]
Part 2: Experimental Workflows for Precursor Isolation
The successful isolation of natural product precursors is a critical, yet challenging, step in their study. Plant or microbial extracts are complex mixtures, and the target compounds are often present in low concentrations.[22] A systematic, bioassay-guided approach is often employed to navigate this complexity.
Extraction: Liberating Compounds from the Matrix
Extraction is the foundational step designed to separate soluble metabolites from the solid source material.[23] The choice of solvent and method is dictated by the polarity of the target compounds and the nature of the source material.
Causality in Solvent Selection: The principle of "like dissolves like" is paramount.
-
Non-polar solvents (e.g., hexane, dichloromethane) are used to extract lipids, chlorophyll, and lipophilic compounds.[24] A pre-extraction with hexane is often performed to "de-fat" a sample, thereby simplifying the subsequent extraction of more polar compounds.
-
Mid-polar solvents (e.g., ethyl acetate) are excellent for extracting a wide range of compounds, including many flavonoids and polyketides.
-
Polar solvents (e.g., methanol, ethanol, water) are used for extracting highly polar compounds like glycosides and some polyphenols.[24]
Table 1: Comparison of Common Extraction Techniques
| Method | Principle | Key Advantages | Key Disadvantages |
| Maceration | Soaking material in a solvent at room temperature for an extended period.[22] | Simple, requires minimal equipment, suitable for thermolabile compounds. | Time-consuming, may result in incomplete extraction, uses large solvent volumes.[23] |
| Soxhlet Extraction | Continuous extraction with a refluxing solvent, ensuring fresh solvent repeatedly washes the material.[23] | More efficient than maceration, requires less solvent overall. | Requires heating, potentially degrading thermolabile compounds; time-consuming.[23] |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and mass transfer. | Fast, efficient, operates at lower temperatures, reducing thermal degradation. | Equipment cost, potential for localized heating. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample, causing cell rupture and rapid compound release.[23] | Extremely fast, highly efficient, reduced solvent consumption.[23] | Requires specialized equipment, not suitable for all solvents, risk of thermal degradation if not controlled. |
A Self-Validating Protocol: Bioassay-Guided Isolation
This protocol describes a generalized workflow. The trustworthiness of this system comes from the iterative feedback loop: the biological assay at each stage confirms that the activity of interest is being retained and concentrated, validating the separation choices.
Objective: To isolate a putative benzofuranone precursor from a plant or fungal source guided by a relevant biological assay (e.g., antifungal, antioxidant).
Methodology:
-
Preparation of Crude Extract: a. Air-dry and grind the source material (e.g., 500 g of plant leaves) to a fine powder. b. Perform a sequential maceration. First, soak the powder in hexane (2 L) for 48 hours with occasional agitation to remove non-polar constituents. Filter and discard the hexane. c. Air-dry the plant residue and then soak it in ethyl acetate (2 L) for 48 hours. d. Filter the mixture. Concentrate the ethyl acetate filtrate under reduced pressure using a rotary evaporator to yield the crude ethyl acetate extract. e. Validation Step: Test the crude extract in the target bioassay to confirm activity.
-
Solvent-Solvent Partitioning (Liquid-Liquid Extraction): a. Dissolve a portion of the active crude extract (e.g., 10 g) in a 9:1 mixture of methanol:water (500 mL). b. Transfer the solution to a separatory funnel and extract sequentially with solvents of increasing polarity, for instance, three times with an equal volume of dichloromethane (3 x 500 mL).[25] c. Combine the respective solvent layers and concentrate each under reduced pressure to yield a dichloromethane fraction and a methanol/water fraction. d. Validation Step: Test both fractions in the bioassay. Proceed with the fraction that shows the highest activity. Let's assume the dichloromethane fraction is the most active.
-
Column Chromatography (CC): a. Prepare a silica gel column packed in hexane. The amount of silica should be 50-100 times the weight of the fraction to be separated. b. Adsorb the active dichloromethane fraction (e.g., 2 g) onto a small amount of silica gel and load it onto the top of the column. c. Elute the column with a solvent gradient of increasing polarity, starting with 100% hexane, gradually introducing ethyl acetate (e.g., 95:5, 90:10, 80:20 hexane:EtOAc), and finishing with 100% ethyl acetate. d. Collect fractions of a fixed volume (e.g., 25 mL) and monitor their composition using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles. e. Validation Step: Test all combined fractions in the bioassay to identify the most active one(s).
-
Purification by High-Performance Liquid Chromatography (HPLC): a. Dissolve the most active fraction from CC in a suitable solvent (e.g., methanol). b. Inject the solution onto a preparative or semi-preparative HPLC system, typically using a C18 (reverse-phase) column.[24] c. Elute with an isocratic or gradient solvent system (e.g., methanol/water or acetonitrile/water) optimized based on analytical HPLC runs. d. Collect the peaks corresponding to individual compounds. e. Final Validation: Test each pure compound in the bioassay to identify the active principle. The structure of this pure, active compound can then be elucidated using spectroscopic methods (NMR, MS).
Conclusion
The benzofuranone scaffold represents a significant structural motif in medicinally relevant natural products. Its biosynthesis is a testament to the efficiency and versatility of nature's core metabolic machinery. By leveraging precursors from the acetate and shikimate pathways, organisms construct complex and biologically active molecules like griseofulvin and aurones. For researchers in drug discovery, a deep understanding of these biosynthetic origins, coupled with robust and logical experimental workflows for isolation, is essential. This knowledge not only facilitates the discovery of novel therapeutic agents but also provides the foundational insights needed for their synthetic and semi-synthetic development.
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Methodological & Application
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 7-Iodobenzofuran-3(2H)-one
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide for the palladium-catalyzed cross-coupling of 7-iodobenzofuran-3(2H)-one, a valuable heterocyclic scaffold in medicinal chemistry and materials science. Recognizing the limited direct literature on this specific substrate, this guide synthesizes established principles of cross-coupling chemistry with analogous transformations on related benzofuranone systems.[1][2] We present detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira-Hagihara coupling reactions. The causality behind experimental choices, mechanistic insights, and robust, self-validating methodologies are emphasized to ensure reliable and reproducible outcomes in the laboratory.
Introduction: The Benzofuran-3(2H)-one Scaffold
The benzofuran-3(2H)-one, or coumaranone, core is a privileged heterocyclic motif found in a variety of natural products and biologically active molecules.[1] Its derivatives have garnered significant attention due to their potential applications in drug discovery, exhibiting a range of pharmacological activities. The strategic functionalization of this scaffold is therefore of high importance. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at specific positions of the aromatic ring, enabling the synthesis of diverse compound libraries for further investigation.[3]
This compound serves as an excellent starting material for such transformations due to the reactivity of the carbon-iodine bond in common palladium-catalyzed cycles. This guide will focus on three of the most impactful cross-coupling reactions:
-
Suzuki-Miyaura Coupling: For the formation of C(sp²)–C(sp²) bonds with aryl/vinyl boronic acids.
-
Buchwald-Hartwig Amination: For the synthesis of N-aryl derivatives.
-
Sonogashira Coupling: For the introduction of alkynyl moieties.
Synthesis of Starting Material: this compound
A reliable synthesis of the starting material is paramount. While various methods for benzofuranone synthesis exist[1][4], a common route to halogenated derivatives involves the cyclization of appropriately substituted phenols. A plausible and adaptable synthesis for this compound is proposed below, based on established methodologies.
Protocol 1: Synthesis of this compound
This two-step protocol involves the iodination of a commercially available starting material followed by an intramolecular cyclization.
Step A: Synthesis of 2-Hydroxy-3-iodophenylacetic acid
-
To a solution of 2-hydroxyphenylacetic acid (1.0 eq) in glacial acetic acid, add N-iodosuccinimide (NIS) (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until consumption of the starting material.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step B: Intramolecular Cyclization
-
Dissolve the 2-hydroxy-3-iodophenylacetic acid (1.0 eq) in a suitable solvent such as acetic anhydride.
-
Add a catalytic amount of a strong acid, for example, sulfuric acid.
-
Heat the reaction mixture to 80-100 °C for 2-4 hours.
-
After cooling, carefully quench the reaction with water and extract the product with an appropriate organic solvent.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The following sections provide detailed protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound. The choice of catalyst, ligand, base, and solvent is critical for reaction success and is based on well-established principles for these transformations.[3][5]
Suzuki-Miyaura Coupling: Synthesis of 7-Arylbenzofuran-3(2H)-ones
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organic halide.[6][7] For our substrate, this allows for the synthesis of 7-aryl derivatives.
Mechanism Insight: The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl iodide to a Pd(0) complex, (2) Transmetalation where the organic group from the boronic acid replaces the halide on the palladium, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[7][8][9] The base is crucial for activating the organoboron reagent to facilitate transmetalation.[6]
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Protocol 2: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2-5 mol%) and a suitable phosphine ligand like SPhos or XPhos (4-10 mol%).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent system, commonly a mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O).
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel.
| Parameter | Recommended Conditions | Rationale |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂/PdCl₂(dppf) | Robust and commercially available catalysts effective for a wide range of substrates.[8] |
| Ligand | PPh₃, SPhos, XPhos | Bulky, electron-rich phosphine ligands can enhance catalytic activity.[10] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact yield; carbonates are a good starting point.[6] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture including water is often necessary to dissolve the base and facilitate the reaction. |
| Temperature | 80-110 °C | Sufficient thermal energy is typically required to drive the catalytic cycle. |
Buchwald-Hartwig Amination: Synthesis of 7-Aminobenzofuran-3(2H)-ones
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling an amine with an aryl halide.[11][12] This reaction is instrumental in synthesizing aryl amines, which are prevalent in pharmaceuticals.[5]
Mechanism Insight: Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[12] A key difference is the formation of a palladium-amido complex after oxidative addition and subsequent base-mediated deprotonation of the amine. Reductive elimination from this complex yields the desired C-N bond.[11][12] The use of bulky, electron-rich phosphine ligands is often critical to facilitate the reductive elimination step.[10]
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Protocol 3: Buchwald-Hartwig Amination
-
To a dry reaction vessel, add this compound (1.0 eq), a palladium precatalyst such as Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%), and a suitable ligand (e.g., XPhos, RuPhos, BINAP) (2-8 mol%).
-
Add a strong, non-nucleophilic base, typically a metal alkoxide like NaOtBu or LiHMDS (1.4-2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).
-
Add the amine coupling partner (1.1-1.5 eq) and a dry, aprotic solvent such as toluene or dioxane.
-
Heat the reaction mixture to 80-120 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
| Parameter | Recommended Conditions | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common Pd(0) and Pd(II) precatalysts that are effective in forming the active catalytic species. |
| Ligand | XPhos, RuPhos, BINAP | Bulky, electron-rich biarylphosphine ligands are crucial for high yields with a broad range of amines.[10] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | A strong base is required to deprotonate the amine, with sodium tert-butoxide being a common choice. Weaker bases may be suitable for more acidic amines. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are necessary to prevent quenching of the strong base. |
| Temperature | 80-120 °C | Higher temperatures are often needed to overcome the activation barrier for C-N bond formation. |
Sonogashira Coupling: Synthesis of 7-Alkynylbenzofuran-3(2H)-ones
The Sonogashira coupling provides a direct route to synthesize aryl alkynes by reacting a terminal alkyne with an aryl halide.[13] This reaction is distinguished by its use of a dual catalyst system, typically palladium and a copper(I) salt.
Mechanism Insight: The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide to Pd(0) is followed by transmetalation with a copper(I) acetylide, which is generated in the copper cycle. Reductive elimination then yields the alkynylated product and regenerates the Pd(0) catalyst. The amine base serves both to deprotonate the terminal alkyne and as a solvent.
Caption: Interconnected Catalytic Cycles of the Sonogashira Coupling.
Protocol 4: Sonogashira Coupling
-
In a reaction vessel, dissolve this compound (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in a suitable solvent, often an amine like triethylamine or a mixture such as THF/Et₃N.
-
Add the palladium catalyst, Pd(PPh₃)₂Cl₂ (1-3 mol%) or Pd(PPh₃)₄ (1-3 mol%), and the copper(I) co-catalyst, CuI (2-5 mol%).
-
Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes.
-
Stir the reaction at room temperature to 60 °C for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
| Parameter | Recommended Conditions | Rationale |
| Palladium Source | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | These are standard, reliable catalysts for Sonogashira couplings.[13] |
| Co-catalyst | CuI | Copper(I) iodide is the most common and effective co-catalyst for activating the alkyne. |
| Base/Solvent | Et₃N, Diisopropylamine | The amine acts as both the base to deprotonate the alkyne and often as the solvent. |
| Temperature | Room Temperature to 60 °C | The reaction is often efficient at or slightly above room temperature. |
Troubleshooting and Considerations
-
Low Yields: If yields are low, consider screening different ligands, bases, and solvents. The electronic nature of the coupling partners can significantly influence the reaction efficiency. For instance, electron-rich arylboronic acids may react faster in Suzuki couplings.
-
Side Reactions: In the case of the benzofuran-3(2H)-one scaffold, the presence of the carbonyl group and the acidic α-protons could potentially lead to side reactions under strongly basic conditions. Careful selection of the base and reaction temperature is important.
-
Catalyst Deactivation: Ensure all reagents and solvents are of high purity and that the reaction is performed under strictly anaerobic conditions to prevent catalyst oxidation and deactivation.
-
Purification: The polarity of the resulting products will vary significantly depending on the coupled partner. A gradient elution during column chromatography is often necessary for effective purification.
Conclusion
The palladium-catalyzed cross-coupling of this compound is a powerful strategy for the synthesis of a diverse array of functionalized heterocyclic compounds. The protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provided herein offer robust starting points for researchers. By understanding the underlying mechanisms and the critical roles of each reaction component, these methods can be effectively optimized and applied to accelerate discovery in medicinal chemistry and materials science.
References
-
MDPI. (2018-09-25). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. [Link]
-
National Institutes of Health. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]
-
National Institutes of Health. (2024-11-06). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. [Link]
-
National Institutes of Health. (n.d.). Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols. [Link]
-
National Institutes of Health. (2022-12-09). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. [Link]
-
ResearchGate. (n.d.). Accessing Ester-Substituted Benzofurans via Palladium Cascade Reaction of Alkyne-Tethered Aryl Iodides. [Link]
-
ResearchGate. (2019-05-20). One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. [Link]
-
ChemistryViews. (2023-01-23). Flexible Synthesis of Benzofuranones. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
PubMed. (2020-12-28). Palladium-Catalyzed C-H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. [Link]
-
ResearchGate. (2025-08-07). Synthesis of 2-(Diarylmethylene)-3-benzofuranones Promoted via Palladium-Catalyzed Reactions of Aryl iodides with 3Aryl1-(2- tert -butyldimethylsilyloxy)phenyl-2-propyn-1-ones. [Link]
-
Semantic Scholar. (2020-12-28). Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. [Link]
-
Chemistry LibreTexts. (2023-06-30). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
YouTube. (2025-04-03). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
YouTube. (2025-03-29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
MDPI. (2022-12-06). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. [Link]
-
Chemistry LibreTexts. (2024-10-10). Suzuki-Miyaura Coupling. [Link]
-
Semantic Scholar. (2020-07-31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
-
National Institutes of Health. (2022-07-01). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. [Link]
-
University of Pennsylvania. (2014-04-17). High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. [Link]
-
Thieme. (n.d.). Palladium-Catalyzed Sonogashira Coupling and Iodocyclization Route to 3-Iodofurans. [Link]
-
ElectronicsAndBooks. (n.d.). Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans Tetrahedron. [Link]
-
National Institutes of Health. (2018-03-21). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. [Link]
-
ResearchGate. (n.d.). Synthesis of 3-Aryl- and 3-Alkynylbenzofurans in the Presence of a Supported Palladium Catalyst. [Link]
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Application Notes and Protocols for the Heck Coupling Functionalization of 7-Iodobenzofuran-3(2H)-one
Introduction: The Strategic Importance of Functionalized Benzofuranones
The benzofuran-3(2H)-one scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals. Its inherent structural features allow for versatile molecular interactions, making it a cornerstone in medicinal chemistry and drug development. The strategic functionalization of this core structure, particularly at the 7-position, opens avenues for the synthesis of novel compounds with potentially enhanced therapeutic properties. The palladium-catalyzed Heck coupling reaction stands out as a powerful and reliable tool for forging carbon-carbon bonds, offering a direct and efficient method for introducing alkenyl substituents onto the benzofuranone framework.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Heck coupling protocols for the functionalization of 7-iodobenzofuran-3(2H)-one.
The Heck Coupling Reaction: A Mechanistic Overview
The Mizoroki-Heck reaction, a Nobel Prize-winning transformation, involves the palladium-catalyzed coupling of an unsaturated halide (in this case, this compound) with an alkene in the presence of a base to form a substituted alkene.[1] The reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. A general understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.[3]
The catalytic cycle can be broadly divided into four key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a square planar Pd(II) complex. This is often the rate-determining step of the cycle.
-
Alkene Coordination and Migratory Insertion: The alkene substrate coordinates to the Pd(II) center, followed by a syn-migratory insertion of the alkene into the palladium-carbon bond. This step forms a new carbon-carbon bond and generates a new Pd(II)-alkyl intermediate.
-
β-Hydride Elimination: A hydrogen atom on the β-carbon (relative to the palladium) is eliminated, and a new carbon-carbon double bond is formed, yielding the desired vinylated product. This step is also a syn-elimination.
-
Reductive Elimination and Catalyst Regeneration: The resulting palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: Simplified Catalytic Cycle of the Heck Reaction.
Experimental Protocols
The successful execution of a Heck coupling reaction hinges on the careful selection of the catalyst, base, solvent, and reaction temperature. Below are two detailed protocols for the functionalization of this compound with different classes of alkenes.
Protocol 1: Coupling with Electron-Deficient Alkenes (e.g., Acrylates)
This protocol is optimized for the reaction of this compound with electron-deficient alkenes such as methyl acrylate. These reactions often proceed with high efficiency and stereoselectivity.[2]
Materials and Reagents:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and Schlenk line equipment
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv).
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Solvent and Reagent Addition: Add anhydrous DMF (5 mL). Stir the mixture for 10 minutes at room temperature to allow for pre-catalyst formation.
-
Alkene and Base Addition: Add methyl acrylate (1.2 mmol, 1.2 equiv) followed by triethylamine (1.5 mmol, 1.5 equiv) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (3 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: Coupling with Styrene Derivatives
This protocol is tailored for the reaction with styrene and its derivatives. These reactions may require slightly different conditions to achieve optimal yields and selectivity.
Materials and Reagents:
-
This compound
-
Styrene (or a substituted styrene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane or Toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and Schlenk line equipment
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv) to a dry Schlenk tube.
-
Catalyst and Ligand Addition: Add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and P(o-tol)₃ (0.04 mmol, 4 mol%).
-
Base and Solvent Addition: Add potassium carbonate (2.0 mmol, 2.0 equiv) and anhydrous 1,4-dioxane (5 mL).
-
Alkene Addition: Add the styrene derivative (1.5 mmol, 1.5 equiv) via syringe.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After the reaction is complete, cool to room temperature and filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Figure 2: General Experimental Workflow for Heck Coupling.
Data Presentation: A Comparative Overview of Reaction Parameters
The choice of reaction parameters can significantly impact the yield and selectivity of the Heck coupling. The following table summarizes typical conditions for the Heck reaction of aryl iodides, which can serve as a starting point for the optimization of the reaction with this compound.
| Parameter | Condition A (Electron-Deficient Alkenes) | Condition B (Styrenes & Unactivated Alkenes) | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂ (1-5 mol%) | Pd₂(dba)₃ (0.5-2 mol%), Pd(PPh₃)₄ (1-5 mol%) | Pd(OAc)₂ is a common, air-stable precatalyst. Pd(0) sources like Pd₂(dba)₃ can sometimes offer higher activity. |
| Ligand | PPh₃ (2-10 mol%) | P(o-tol)₃, P(t-Bu)₃, Buchwald-type ligands (1-5 mol%) | Bulky, electron-rich phosphine ligands can accelerate oxidative addition and prevent catalyst deactivation, especially with less reactive alkenes. |
| Base | Organic (Et₃N, DIPEA) | Inorganic (K₂CO₃, Cs₂CO₃, K₃PO₄) | Organic bases are often sufficient for reactions with acrylates. Inorganic bases are generally stronger and can be more effective with less reactive partners. |
| Solvent | DMF, MeCN, NMP | 1,4-Dioxane, Toluene, DMAc | Polar aprotic solvents are commonly used. The choice of solvent can influence catalyst solubility and reaction rate. |
| Temperature | 80 - 110 °C | 100 - 140 °C | Higher temperatures are often required for less reactive substrates but can also lead to side reactions or catalyst decomposition. |
| Alkene Equivalents | 1.1 - 1.5 | 1.2 - 2.0 | A slight excess of the alkene is typically used to ensure complete consumption of the iodo-substrate. |
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, consider increasing the temperature, using a more active catalyst system (e.g., a palladacycle or a more electron-rich ligand), or switching to a stronger base.
-
Formation of Side Products: The formation of homocoupled biaryl products can occur at high temperatures. Lowering the reaction temperature or using a more efficient catalyst can mitigate this. Dehalogenation of the starting material can be minimized by ensuring strictly anaerobic conditions.
-
Poor Stereoselectivity: The Heck reaction generally favors the formation of the E-isomer. If significant amounts of the Z-isomer are observed, altering the ligand or solvent may be beneficial.
Conclusion
The Heck coupling reaction is a versatile and powerful method for the functionalization of this compound. By carefully selecting the appropriate catalyst, ligand, base, and solvent, a wide range of alkenyl substituents can be introduced at the 7-position, providing access to a rich library of novel compounds for further investigation in drug discovery and development. The protocols and guidelines presented in this application note serve as a robust starting point for researchers to successfully implement and optimize this important transformation in their synthetic endeavors.
References
- Agasti, S., Sharma, U., Naveen, T., & Maiti, D. (2015). Orthogonal selectivity with cinnamic acids in 3-substituted benzofuran synthesis through C–H olefination of phenols.
- Cacchi, S., & Fabrizi, G. (2010).
- Chouhan, K. K., Chowdhury, D., & Mukherjee, A. (2017). Transamidation of aromatic amines with formamides using cyclic dihydrogen tetrametaphosphate. Tetrahedron Letters, 58(44), 4197-4199.
- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
- Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
- Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476.
- A facile palladium‐catalyzed cascade carbonylation/Heck reaction/esterification has been developed. (2024).
- Ding, Y. H., Fan, H. X., Long, J., Zhang, Q., & Chen, Y. (2013). The application of Heck reaction in the synthesis of guaianolide sesquiterpene lactones derivatives selectively inhibiting resistant acute leukemic cells. Bioorganic & Medicinal Chemistry Letters, 23(22), 6087–6092.
- Berteina-Raboin, S. (2020).
- A one-step palladium-catalyzed heterocyclic ring closure of benzofurans with aryl iodides through a Heck-type pathway. (2024).
- Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. (n.d.).
- Scheme of the synthesis of benzofuran derivatives via the Heck alkynylation/cyclization reaction. (n.d.).
- Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). PMC - NIH.
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2021). PMC - NIH.
- Scope with respect to the lactones. Reaction conditions: 1 (0.1 mmol),... (n.d.).
- Heck Reaction. (2023). Chemistry LibreTexts.
- Intramolecular Heck-Matsuda Reaction for the Asymmetric Synthesis of a spiro-benzofuran using Chiral N,N-Ligands: Experimental and Theoretical Insights into the Catalytic Cycle and Enantioselectivity. (2025).
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023).
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Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 7-Iodobenzofuran-3(2H)-one
Introduction: The Versatility of the Benzofuranone Scaffold in Medicinal Chemistry
The benzofuranone moiety is a privileged heterocyclic scaffold in the landscape of medicinal chemistry and drug discovery.[1] Its inherent structural features allow for diverse chemical modifications, leading to a wide spectrum of biologically active compounds.[2][3] Derivatives of the benzofuranone core have demonstrated significant therapeutic potential across various disease areas, including oncology, infectious diseases, and neurodegenerative disorders.[1][4] This is largely attributed to their ability to interact with a range of biological targets, including protein kinases, which are crucial regulators of cellular processes often dysregulated in disease.[5][6]
Among the various functionalized benzofuranones, 7-Iodobenzofuran-3(2H)-one stands out as a particularly valuable and versatile starting material for the synthesis of complex pharmaceutical intermediates. The presence of the iodine atom at the 7-position provides a reactive handle for a multitude of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.[7][8] These reactions enable the introduction of a wide array of aryl, heteroaryl, and alkynyl substituents, facilitating the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
This comprehensive guide provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of pharmaceutical intermediates, with a focus on the preparation of precursors to potent kinase inhibitors. The protocols are designed to be robust and reproducible, offering researchers and drug development professionals a practical resource for harnessing the synthetic potential of this key building block.
Strategic Importance of this compound in Kinase Inhibitor Synthesis
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their aberrant activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[5] The benzofuranone scaffold has been successfully employed in the design of numerous kinase inhibitors. For instance, derivatives of this core have been identified as potent inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a key regulator in various cellular processes, and Death-Associated Protein Kinase-Related Apoptosis-Inducing Kinase 2 (DRAK2), a promising target for autoimmune diseases.[6][9][10]
The strategic derivatization of the 7-position of the benzofuranone ring system allows for the exploration of the solvent-exposed region of the kinase ATP-binding site, enabling the optimization of potency and selectivity. The Suzuki-Miyaura and Sonogashira coupling reactions are indispensable tools in this context, providing efficient and modular approaches to introduce the desired chemical diversity.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Novel Intermediates
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and their impact on drug discovery is immeasurable.[7][11] The Suzuki-Miyaura and Sonogashira reactions are particularly well-suited for the functionalization of aryl halides like this compound due to their broad functional group tolerance and generally mild reaction conditions.
The Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide.[7] This reaction is widely used in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceutical agents.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst.[7]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 7-Aryl-benzofuran-3(2H)-ones
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent mixture (1,4-Dioxane/Water) to the flask.
-
Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash the filter cake with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 2-MeTHF/H₂O | 80 | 16 | 78 |
Note: The reaction conditions and yields are illustrative and may require optimization for specific substrates.
The Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[8] This reaction is highly valuable for the synthesis of arylalkynes, which are important intermediates in the synthesis of various heterocyclic compounds and natural products.
Catalytic Cycle of the Sonogashira Reaction
The Sonogashira coupling proceeds through two interconnected catalytic cycles involving both palladium and copper.[8]
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: Synthesis of 7-Alkynyl-benzofuran-3(2H)-ones
This protocol outlines a general procedure for the Sonogashira coupling of this compound with various terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine)
-
Solvent (e.g., Tetrahydrofuran or N,N-Dimethylformamide)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equivalent), the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the amine base via syringe.
-
Add the terminal alkyne (1.5 equivalents) dropwise to the stirred mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a short pad of silica gel, washing with additional ethyl acetate.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
Data Presentation: Representative Sonogashira Coupling Reactions
| Entry | Terminal Alkyne | Pd Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | Et₃N | THF | RT | 6 | 90 |
| 2 | Ethynyltrimethylsilane | Pd(OAc)₂/PPh₃ | i-Pr₂NH | DMF | 50 | 4 | 88 |
| 3 | Propargyl alcohol | Pd(PPh₃)₄ | Et₃N | THF | RT | 8 | 82 |
Note: The reaction conditions and yields are illustrative and may require optimization for specific substrates.
Application in the Synthesis of a GSK-3β Inhibitor Precursor
To illustrate the practical application of these protocols, the synthesis of a key intermediate for a series of benzofuran-3-yl-(indol-3-yl)maleimide-based GSK-3β inhibitors is described.[9]
Workflow for the Synthesis of a 7-Aryl-benzofuran-3(2H)-one Intermediate
Sources
- 1. rsc.org [rsc.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of benzofuran-3(2H)-one derivatives as novel DRAK2 inhibitors that protect islet β-cells from apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. From a natural product lead to the identification of potent and selective benzofuran-3-yl-(indol-3-yl)maleimides as glycogen synthase kinase 3beta inhibitors that suppress proliferation and survival of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Derivatization of the Carbonyl Group in 7-Iodobenzofuran-3(2H)-one
Introduction
The benzofuranone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 7-Iodobenzofuran-3(2H)-one core, in particular, offers a versatile platform for the development of novel therapeutic agents and molecular probes. The presence of the iodine atom provides a handle for further functionalization, such as cross-coupling reactions, while the carbonyl group at the 3-position is a key site for derivatization to explore structure-activity relationships (SAR) and modulate physicochemical properties.
This technical guide provides a comprehensive overview and detailed protocols for the derivatization of the carbonyl group in this compound. We will explore three primary classes of derivatives: oximes, hydrazones, and products of Knoevenagel condensation. The methodologies presented herein are designed to be robust and adaptable, enabling researchers in drug discovery and organic synthesis to generate a diverse library of novel compounds for biological evaluation.
Rationale for Carbonyl Group Derivatization
The carbonyl group of this compound is a prochiral center and a key pharmacophoric feature. Its derivatization can lead to significant changes in the molecule's properties:
-
Modulation of Biological Activity: Conversion of the ketone to an oxime, hydrazone, or an α,β-unsaturated system can alter the molecule's interaction with biological targets.
-
Improvement of Physicochemical Properties: Derivatization can impact solubility, lipophilicity, and metabolic stability, which are critical parameters in drug development.
-
Introduction of New Functional Groups: The newly formed functional groups can serve as points for further chemical modification, allowing for the construction of more complex molecules.
Part 1: Synthesis of this compound Oxime
The reaction of a ketone with hydroxylamine hydrochloride is a classic and reliable method for the synthesis of oximes. This transformation is typically carried out in a protic solvent in the presence of a mild base to neutralize the liberated HCl.
Reaction Workflow
Caption: Workflow for the synthesis of this compound Oxime.
Detailed Protocol
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine
-
Ethanol
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (10 mL/mmol), add hydroxylamine hydrochloride (1.5 eq).
-
To this suspension, add pyridine (2.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into ice-cold deionized water (50 mL).
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold deionized water.
-
Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from ethanol/water.
Expected Characterization Data
| Technique | Expected Observations |
| ¹H NMR | Disappearance of the singlet corresponding to the methylene protons (C2-H) of the starting material. Appearance of a new set of signals for the C2-H protons, potentially as two distinct signals due to E/Z isomerism. A broad singlet for the oxime -OH proton. Aromatic protons will show characteristic splitting patterns for the 7-iodo substituted ring. |
| ¹³C NMR | The carbonyl carbon signal (around 190-200 ppm) will be replaced by a signal for the C=N carbon of the oxime (around 150-160 ppm). |
| IR | Disappearance of the strong C=O stretching vibration (around 1700 cm⁻¹). Appearance of a C=N stretching vibration (around 1640-1690 cm⁻¹) and a broad O-H stretching vibration (around 3100-3600 cm⁻¹). |
| MS (ESI) | The mass spectrum should show the molecular ion peak corresponding to the calculated mass of C₈H₆INO₂. |
Part 2: Synthesis of this compound Hydrazones
Hydrazones are readily prepared by the condensation of a ketone with a hydrazine derivative. The reaction is often catalyzed by a small amount of acid. A variety of substituted hydrazines can be used to generate a library of derivatives.
Reaction Workflow
Caption: Workflow for the synthesis of this compound Hydrazones.
Detailed Protocol
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol (10 mL/mmol) in a round-bottom flask.
-
Add the desired hydrazine derivative (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. For less reactive hydrazines, gentle heating or reflux may be required.
-
Upon completion, the product may precipitate directly from the reaction mixture upon cooling. If not, the solvent can be partially evaporated under reduced pressure and the mixture cooled in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
Expected Characterization Data
As with the oxime, specific experimental data for hydrazone derivatives of this compound is limited. The following table outlines the expected spectral characteristics.
| Technique | Expected Observations |
| ¹H NMR | Disappearance of the C2-H singlet of the starting material. Appearance of new signals for the C2-H protons, which may be diastereotopic. A signal for the N-H proton of the hydrazone moiety. Signals corresponding to the protons of the substituted hydrazine moiety will be present. |
| ¹³C NMR | The carbonyl carbon signal will be replaced by the C=N carbon signal of the hydrazone (typically in the 140-160 ppm range). |
| IR | Absence of the C=O stretch of the ketone. Presence of a C=N stretch (around 1620-1680 cm⁻¹) and an N-H stretch (around 3200-3400 cm⁻¹). |
| MS (ESI) | The mass spectrum will show the molecular ion peak corresponding to the calculated mass of the specific hydrazone derivative. |
Part 3: Knoevenagel Condensation of this compound
The Knoevenagel condensation is a powerful C-C bond-forming reaction that involves the reaction of a carbonyl compound with an active methylene compound, leading to the formation of an α,β-unsaturated product. This reaction is particularly useful for synthesizing aurone derivatives, which are known for their diverse biological activities.[3]
Reaction Workflow
Caption: General workflow for the Knoevenagel Condensation.
Protocol 1: Condensation with an Aromatic Aldehyde (Synthesis of an Aurone Derivative)
This protocol is adapted from a procedure used for the synthesis of a 5-iodo-benzofuranone derivative, suggesting its applicability to the 7-iodo isomer.[4]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Aluminium oxide (Al₂O₃), neutral
-
Chloroform
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a stirred solution of this compound (1.0 eq) in chloroform (15 mL/mmol), add the substituted aromatic aldehyde (1.2 eq).
-
Add neutral aluminium oxide (a generous amount, e.g., 2-3 g per mmol of benzofuranone).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction time may vary depending on the reactivity of the aldehyde.
-
Upon completion, filter the reaction mixture to remove the aluminium oxide and wash the solid with chloroform.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aurone derivative.
Protocol 2: Condensation with Malononitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol (10 mL/mmol).
-
Add a catalytic amount of piperidine (2-3 drops).
-
Stir the reaction mixture at room temperature. The product often precipitates from the reaction mixture as it forms.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Collect the precipitated product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Expected Characterization Data for Knoevenagel Products
| Technique | Expected Observations |
| ¹H NMR | Disappearance of the C2-H singlet of the starting material. Appearance of a new vinyl proton signal. The chemical shift and multiplicity of this proton will depend on the substituent. For aurone derivatives, a characteristic singlet for the exocyclic vinyl proton is expected. Protons of the active methylene compound's substituent will also be present. |
| ¹³C NMR | The carbonyl carbon signal will be shifted upfield. A new set of signals for the α,β-unsaturated system will appear. |
| IR | The C=O stretching vibration will be shifted to a lower frequency (around 1670-1690 cm⁻¹) due to conjugation. A C=C stretching vibration will be observed (around 1600-1640 cm⁻¹). For the malononitrile product, a C≡N stretch will be present (around 2220-2260 cm⁻¹). |
| MS (ESI) | The mass spectrum will show the molecular ion peak corresponding to the calculated mass of the condensation product. |
Conclusion
The derivatization of the carbonyl group in this compound offers a rich avenue for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The protocols detailed in this guide for the synthesis of oximes, hydrazones, and Knoevenagel condensation products provide a solid foundation for researchers to build upon. While specific characterization data for the 7-iodo derivatives is not extensively reported, the provided expected spectral features, based on sound chemical principles and analogous structures, will aid in the identification and characterization of these new chemical entities. It is imperative that all newly synthesized compounds be thoroughly characterized using modern analytical techniques to confirm their structure and purity.
References
- Boussafi, K., Villemin, D., & Bar, N. (2023). Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. Chemistry Proceedings, 14(1), 32.
- (Reference for general Knoevenagel condens
- (Reference for general oxime synthesis)
- (Reference for general hydrazone synthesis)
- (Reference for biological activity of benzofuranones)
- (Reference for medicinal chemistry applic
- (Reference for SAR of benzofuranone deriv
- (Reference for advanced analytical techniques for characteriz
- (Reference for purific
- (Additional relevant references)
- (Additional relevant references)
- Watanabe, H., et al. (2011). Fluorinated and iodinated (Z)-2-(4-(2-fluoroethoxy)benzylidene)-5-iodobenzofuran-3(2H)-one. Molecular Imaging and Biology, 13(5), 843-851.
- Khan, I., & Zaib, S. (2015). Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry. European Journal of Medicinal Chemistry, 92, 585-602.
Sources
Application Notes and Protocols for the Synthesis of Benzofuran Scaffolds via Iodocyclization
Introduction: The Strategic Value of Benzofurans and the Elegance of Iodocyclization
The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in a vast array of biologically active natural products and pharmaceutical agents.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][4] Consequently, the development of efficient and versatile synthetic methodologies for the construction of the benzofuran core is of paramount importance to researchers in medicinal chemistry and drug development.
Among the various synthetic strategies, the iodocyclization of ortho-alkynylphenols stands out as a particularly powerful and atom-economical approach for the regioselective synthesis of 3-iodobenzofurans.[1][2] This method leverages the electrophilicity of an iodine source to trigger an intramolecular cyclization of the phenolic oxygen onto the alkyne, yielding a functionalized benzofuran that serves as a versatile building block for further molecular diversification. These resulting 3-iodobenzofurans are primed for subsequent palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at the C3 position.
This guide provides an in-depth exploration of iodocyclization methods for benzofuran synthesis, detailing the underlying mechanistic principles, offering a comparative analysis of common iodinating systems, and presenting robust, field-proven protocols for researchers.
Mechanistic Insights: The Electrophilic Cascade
The iodocyclization of a 2-alkynylphenol is a classic example of an electrophilic cyclization. The reaction is generally accepted to proceed through a 5-endo-dig cyclization pathway. The causality of this pathway can be understood through the following key steps:
-
Activation of the Alkyne: An electrophilic iodine species (I⁺), generated from an iodine source, is attacked by the electron-rich π-system of the alkyne. This interaction forms a cyclic iodonium ion intermediate.
-
Intramolecular Nucleophilic Attack: The proximate phenolic hydroxyl group acts as an intramolecular nucleophile, attacking the iodonium ion. This attack occurs at the internal carbon of the alkyne, leading to the formation of the five-membered furan ring.
-
Deprotonation: A base present in the reaction mixture abstracts the proton from the oxonium ion intermediate, regenerating the aromaticity of the phenolic ring and yielding the final 3-iodobenzofuran product.
Visualizing the Mechanism
Caption: The 5-endo-dig iodocyclization mechanism for benzofuran synthesis.
Comparative Analysis of Iodocyclization Reagent Systems
The choice of the iodine source and reaction conditions is critical for the successful synthesis of benzofurans and can be tailored to the specific substrate and desired outcome. Below is a comparative table of commonly employed reagent systems.
| Reagent System | Key Features & Causality | Typical Conditions | Advantages | Limitations |
| I₂ / Base (e.g., NaHCO₃, K₂CO₃) | Molecular iodine (I₂) is a mild and readily available electrophilic iodine source. The base is crucial to neutralize the HI generated during the reaction, preventing reversible reactions and promoting product formation. | DCM or DCE, 0 °C to 70 °C.[5][6] | Cost-effective, simple to handle, and effective for a broad range of substrates. | May require elevated temperatures for less reactive substrates. Stoichiometric amounts of base are needed. |
| N-Iodosuccinimide (NIS) | NIS is a convenient, solid-phase electrophilic iodine source. It often provides cleaner reactions and simpler workups compared to I₂. It can be activated by catalysts like Ph₃P.[1][2][7] | MeCN or DCM, room temperature.[8] | Mild reaction conditions, high yields, and easy handling.[1][2][7] | Higher cost compared to I₂. The succinimide byproduct needs to be removed during purification. |
| [I(coll)₂PF₆] | Bis(2,4,6-collidine)iodonium hexafluorophosphate is a highly electrophilic and sterically hindered iodine source. This high reactivity allows for extremely fast reactions, often on the order of seconds, even at room temperature.[1][2] | DCM, room temperature. | Extremely rapid reactions (often < 3 seconds) and high yields (84-100%).[1][2] | The reagent is more expensive and less commonly available than I₂ or NIS. |
| Gold Catalysis | Gold(I) catalysts can activate the alkyne towards nucleophilic attack by the phenol. While not a direct iodocyclization, some protocols use gold catalysis in tandem with an iodine source or for related cyclizations.[9][10][11][12] | Varies depending on the specific gold catalyst and ligands. | Can offer unique reactivity and selectivity, especially for complex substrates. Low catalyst loadings are often sufficient.[11] | Gold catalysts are expensive. Reaction optimization can be more complex. |
Experimental Protocols
The following protocols are presented as self-validating systems, with detailed steps and explanations for the choices made.
Protocol 1: General Procedure for Iodocyclization using Molecular Iodine and Sodium Bicarbonate
This protocol is a robust and widely applicable method for the synthesis of 3-iodobenzofurans from 2-alkynylphenols.[5][6]
Materials:
-
2-Alkynylphenol (1.0 equiv)
-
Molecular Iodine (I₂) (1.2 - 3.0 equiv)[5]
-
Sodium Bicarbonate (NaHCO₃) (2.0 - 3.0 equiv)[5]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the 2-alkynylphenol (1.0 equiv) and dissolve it in DCM or DCE (approximately 0.1 M concentration).
-
Addition of Reagents: Add sodium bicarbonate (2.0-3.0 equiv) to the solution. The base is added to neutralize the HI formed during the reaction, driving the equilibrium towards the product. Then, add molecular iodine (1.2-3.0 equiv) portion-wise at room temperature. The gradual addition helps to control the reaction rate and minimize potential side reactions.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (or heat to 70 °C if necessary[5]) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce the excess iodine. The disappearance of the brown iodine color indicates the completion of the quench.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired 3-iodobenzofuran.
Protocol 2: Mild Iodocyclization using N-Iodosuccinimide (NIS) and Catalytic Triphenylphosphine (Ph₃P)
This protocol is particularly useful for sensitive substrates, as it proceeds under very mild conditions.[1][2][7]
Materials:
-
2-Alkynylphenol (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.1 equiv)
-
Triphenylphosphine (Ph₃P) (0.1 equiv)
-
Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-alkynylphenol (1.0 equiv) in MeCN or DCM (approximately 0.1 M).
-
Catalyst and Reagent Addition: Add triphenylphosphine (0.1 equiv) to the solution. The Ph₃P acts as a catalyst, likely by activating the NIS. Then, add N-Iodosuccinimide (1.1 equiv) in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC. Good to excellent yields are often achieved under these mild conditions.[1][2][7]
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ to remove the succinimide byproduct.
-
Extraction and Drying: Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the pure 3-iodobenzofuran.
Workflow Visualization
Caption: A generalized workflow for the synthesis of 3-iodobenzofurans.
Troubleshooting and Field-Proven Insights
-
Low Yields: If the reaction is sluggish or gives low yields, consider increasing the temperature, especially when using the I₂/base system. For the NIS system, ensure that the reagents are dry, as moisture can deactivate the NIS.
-
Side Reactions: The formation of diiodo-functionalized products can occur if an excess of the iodinating agent is used.[1][5][6] Careful control of stoichiometry is key.
-
Substrate Reactivity: Electron-donating groups on the phenolic ring generally accelerate the reaction by increasing the nucleophilicity of the hydroxyl group. Conversely, electron-withdrawing groups may require more forcing conditions.
-
Protecting Groups: In cases where the starting material contains sensitive functional groups, the use of protecting groups may be necessary. For instance, ethoxyethyl ether has been used as a protecting group that also acts as a good leaving group in certain protocols.[1][2]
Conclusion: A Versatile Gateway to Benzofuran Diversity
The iodocyclization of 2-alkynylphenols is a highly efficient and versatile strategy for the synthesis of functionalized benzofurans.[1][4] The choice of reagents allows for tunable reactivity, from mild, room-temperature transformations to extremely rapid cyclizations.[1][2] The resulting 3-iodobenzofurans are invaluable synthetic intermediates, providing a gateway to a wide range of more complex and biologically relevant molecules through subsequent functionalization.[1] This methodology, with its operational simplicity and broad substrate scope, will undoubtedly continue to be a cornerstone in the synthesis of benzofuran-containing compounds for years to come.
References
-
Mehta, S. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Bioorganic & Organic Chemistry, 1(7), 262-264. [Link]
-
Frota, C., Rossini, A., Casagrande, G., Pizzuti, L., & Raminelli, C. (2017). Synthesis of Diiodo-Functionalized Benzo[b]furans via Electrophilic Iodocyclization. Journal of the Brazilian Chemical Society. [Link]
-
Sci-Hub. (n.d.). Synthesis of Diiodo-Functionalized Benzo[b]furans via Electrophilic Iodocyclization. Retrieved from [Link]
-
ResearchGate. (2017). Benzofuran Synthesis through Iodocyclization Reactions: Recent Advances. [Link]
-
Mehta, S. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MedCrave online. [Link]
-
ResearchGate. (n.d.). Gold(I)‐Catalyzed Synthesis of Benzofurans from Tetrahydropyranyl (THP) Ethers of o‐Alkynylphenols. [Link]
-
ResearchGate. (n.d.). Gold‐catalysed synthesis of benzofurans via 2‐(iodoethynyl)‐aryl esters. [Link]
-
PubMed. (2025). Gold(I)-Catalyzed Synthesis of Benzofurans from Tetrahydropyranyl (THP) Ethers of o-Alkynylphenols. Chem Asian J. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. [Link]
-
PubMed Central (PMC). (n.d.). Iodine(III)-Mediated Cyclization Cascade of Diynes to Benzofulvene Derivatives. [Link]
-
Southwestern University. (2024). Novel Gold(I) Catalysis Synthesis of Benzofurans. [Link]
-
Semantic Scholar. (n.d.). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]
-
Royal Society of Chemistry. (2023). Iodine-Catalyzed Cyclization-Allylation of N-Allyl-2- alkynylanilines via Iodocyclization-Rearrangement- Deiodination Sequence. Org. Chem. Front.[Link]
-
ResearchGate. (n.d.). Synthesis of benzofurans via cyclization of o-alkynylphenols. [Link]
-
Royal Society of Chemistry. (n.d.). Gold catalyzed efficient preparation of dihydrobenzofuran from 1,3-enyne and phenol. [Link]
-
National Institutes of Health (NIH). (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]
-
Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). [Link]
Sources
- 1. Benzofuran synthesis through iodocyclization reactions: recent advances - MedCrave online [medcraveonline.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzofuran synthesis [organic-chemistry.org]
- 5. scite.ai [scite.ai]
- 6. Sci-Hub. Synthesis of Diiodo-Functionalized Benzo[b]furans via Electrophilic Iodocyclization / Journal of the Brazilian Chemical Society, 2017 [sci-hub.st]
- 7. researchgate.net [researchgate.net]
- 8. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Gold(I)-Catalyzed Synthesis of Benzofurans from Tetrahydropyranyl (THP) Ethers of o-Alkynylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Gold(I) Catalysis Synthesis of Benzofurans • Southwestern University [southwestern.edu]
Scale-up synthesis of 7-Iodobenzofuran-3(2H)-one derivatives
An Application Guide for the Scale-Up Synthesis of 7-Iodobenzofuran-3(2H)-one Derivatives
Authored by: A Senior Application Scientist
Introduction: The Significance of Iodinated Benzofuranones in Drug Discovery
Benzofuran-containing heterocycles are cornerstone structural motifs in a vast array of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities.[1][2] Their derivatives are integral to medicinal chemistry, with applications ranging from anticancer and antimicrobial to anti-inflammatory and antiviral agents.[2][3] Among these, halogenated benzofurans are particularly valuable as synthetic intermediates, where the halogen atom serves as a versatile handle for further molecular elaboration through cross-coupling reactions.[3]
Specifically, the this compound scaffold is a key building block for accessing more complex, biologically active molecules.[4][5] The successful and efficient synthesis of this intermediate at a larger scale is often a critical bottleneck in the drug development pipeline. This guide provides a comprehensive overview of the synthetic strategies, critical considerations for process scale-up, and a detailed, field-proven protocol for the synthesis of this compound derivatives. Our focus is on ensuring scientific integrity, operational safety, and reproducibility from the lab bench to pilot-plant scale.
Part 1: Strategic Approach to Synthesis
The construction of the this compound core generally involves two primary phases: the formation of the benzofuranone ring system followed by regioselective iodination.
Formation of the Benzofuran-3(2H)-one Core
Several robust methods exist for synthesizing the parent benzofuranone scaffold.[6][7] A common and effective strategy involves the intramolecular cyclization of appropriately substituted phenols. For instance, a Friedel-Crafts-type reaction can be employed, where a phenol is reacted with an electrophilic partner, leading to a domino reaction of alkylation and subsequent lactonization to form the desired five-membered ring.[4] Another powerful approach is the gold-catalyzed cycloisomerization of ortho-alkynyl phenols.[8] The choice of method often depends on the availability and complexity of the starting materials.
Regioselective Iodination: Mechanism and Reagent Selection
The introduction of iodine at the C7 position is typically achieved via electrophilic aromatic substitution on the pre-formed benzofuranone ring. The electron-donating nature of the ether oxygen directs electrophiles to the ortho and para positions of the aromatic ring.
The selection of the iodinating agent is critical for success, especially at scale. Key considerations include reactivity, cost, safety, and atom economy.[9]
-
Molecular Iodine (I₂): While being the most atom-economical source of iodine, I₂ is a weak electrophile and often requires an activating agent or oxidant to generate a more potent iodinating species (I⁺).[9][10] Oxidants like hydrogen peroxide or sodium percarbonate can be used to create greener protocols.[11]
-
N-Iodosuccinimide (NIS): A widely used reagent that is easier to handle than I₂ and does not require a separate oxidant. Its reactivity can be tuned with the addition of a catalytic amount of a Lewis acid, such as iron(III) chloride or silver triflimide, which enhances the electrophilicity of the iodine.[12]
-
1,3-Diiodo-5,5-dimethylhydantoin (DIH): A highly efficient and powerful iodinating agent. It can be particularly useful for less reactive aromatic substrates. Organocatalysts, such as thiourea, can be used in conjunction with DIH to promote the reaction under mild conditions.[12]
The general mechanism involves the generation of an electrophilic iodine species which is then attacked by the electron-rich aromatic ring of the benzofuranone, followed by deprotonation to restore aromaticity.
Part 2: Critical Considerations for Process Scale-Up
Transitioning a synthetic protocol from the laboratory (milligram-to-gram scale) to a pilot or production scale (kilogram scale) introduces significant challenges that must be proactively managed.[13]
Thermal Hazard Management
Electrophilic iodination reactions are often exothermic. On a small scale, this heat can easily dissipate into the surroundings. However, on a large scale, the surface-area-to-volume ratio decreases dramatically, hindering heat dissipation and creating a risk of thermal runaway.[13]
-
Causality: Failure to control the reaction temperature can lead to accelerated reaction rates, increased formation of byproducts, solvent boiling, and a dangerous build-up of pressure.
-
Mitigation Strategy:
-
Controlled Addition: Add the iodinating agent slowly and sub-surface into the reaction mixture using a dosing pump.
-
Efficient Cooling: Utilize a jacketed reactor with a circulating coolant to actively remove heat.
-
Real-time Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermocouple.
-
Process Safety Studies: Conduct reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to quantify the heat of reaction and determine the maximum temperature of synthetic reaction (MTSR) to establish safe operating limits.
-
Purification and Waste Management
Purification is a major hurdle in large-scale synthesis. Methods that are standard in the lab are often impractical at scale.
-
Causality: Column chromatography is not economically or logistically feasible for multi-kilogram quantities due to massive solvent consumption and low throughput.[13]
-
Mitigation Strategy: The process should be designed to yield a product that can be purified by crystallization. This involves careful selection of the reaction solvent and identifying a suitable anti-solvent system during process development.
-
Waste Streams: Aqueous waste streams will contain residual iodine and iodide salts. These streams must be treated before disposal. Quenching with a reducing agent like sodium thiosulfate or sodium bisulfite is effective.[14] Halogenated organic waste must be segregated and disposed of according to environmental regulations, often via incineration.[15][16]
Safety and Handling
Iodine and its organic derivatives pose specific health and safety risks. Furthermore, the reagents used can be hazardous.
-
Chemical Hazards: Iodine is corrosive and can cause severe skin and eye irritation. Organoiodide compounds can be persistent and bioaccumulative.[9][17] Many iodinating reagents are strong oxidizers.
-
Engineering Controls: All operations must be conducted in a well-ventilated area, preferably within a walk-in fume hood or a closed reactor system equipped with a scrubber to handle any volatile iodine vapors.[14][18]
-
Personal Protective Equipment (PPE): Standard PPE includes safety glasses, a face shield, a lab coat, and chemical-resistant gloves. For handling solid iodine or its reagents, respiratory protection may be necessary.
Part 3: Scalable Protocol for this compound
This protocol describes the direct iodination of Benzofuran-3(2H)-one. It is designed with scalability and safety as primary considerations.
Reaction Scheme: Benzofuran-3(2H)-one + N-Iodosuccinimide (NIS) → this compound
Materials and Equipment
| Item | Specification | Purpose |
| Reactants | ||
| Benzofuran-3(2H)-one | 1.00 kg (7.46 mol, 1.0 eq) | Starting Material |
| N-Iodosuccinimide (NIS) | 1.76 kg (7.83 mol, 1.05 eq) | Iodinating Agent |
| Acetic Acid (Glacial) | 10 L | Solvent |
| Sodium Thiosulfate | ~1 kg | Quenching Agent |
| Saturated NaCl (Brine) | 10 L | Aqueous Wash |
| Ethyl Acetate | 20 L | Extraction Solvent |
| Water | 20 L | Aqueous Wash / Quench |
| Equipment | ||
| 50 L Jacketed Glass Reactor | - | Main Reaction Vessel |
| Overhead Mechanical Stirrer | - | Ensure Homogeneous Mixing |
| Thermocouple & Controller | - | Monitor & Control Temperature |
| 10 L Addition Funnel | - | Controlled Reagent Addition |
| Condenser with N₂ Inlet | - | Inert Atmosphere |
Step-by-Step Procedure
-
Reactor Setup: Assemble the 50 L jacketed reactor with the overhead stirrer, thermocouple, and condenser under a nitrogen atmosphere. Set the jacket temperature to 15°C.
-
Charge Reactant: Charge the reactor with Benzofuran-3(2H)-one (1.00 kg) and glacial acetic acid (10 L). Begin stirring to dissolve the solid.
-
Controlled Addition of NIS: Once the starting material is fully dissolved and the internal temperature is stable at 15-20°C, begin the portion-wise addition of N-Iodosuccinimide (1.76 kg) over a period of 2-3 hours. Causality Note: Slow addition is crucial to control the reaction exotherm. Monitor the internal temperature closely; it should not rise above 25°C.
-
Reaction Monitoring: Stir the reaction mixture at 20-25°C for 4-6 hours after the addition is complete. Monitor the reaction progress by taking small aliquots and analyzing them by HPLC or TLC until the starting material is consumed (<1% remaining).
-
Reaction Quench: Once the reaction is complete, cool the mixture to 10°C. Prepare a solution of sodium thiosulfate (~1 kg) in water (10 L). Slowly add the thiosulfate solution to the reactor to quench any unreacted NIS and iodine byproducts. The characteristic dark color of iodine should dissipate.
-
Extraction: Transfer the reaction mixture to a suitable separation funnel or extractor. Add ethyl acetate (10 L) and water (10 L). Agitate and allow the layers to separate. Collect the organic layer. Extract the aqueous layer again with ethyl acetate (5 L).
-
Washing: Combine the organic layers and wash sequentially with water (10 L) and saturated NaCl solution (10 L). This removes residual acetic acid and inorganic salts.
-
Solvent Removal: Concentrate the organic layer under reduced pressure (rotary evaporator for pilot scale) to remove the ethyl acetate.
-
Crystallization: The resulting crude solid or oil can be crystallized. A common solvent system is isopropanol/water. Dissolve the crude product in a minimal amount of hot isopropanol and slowly add water until turbidity persists. Cool the mixture slowly to 0-5°C to induce crystallization.
-
Isolation and Drying: Collect the solid product by filtration, wash the filter cake with cold heptane, and dry it in a vacuum oven at 40-50°C to a constant weight.
Expected Outcome & Characterization
-
Yield: 1.6 - 1.8 kg (82-92%)
-
Appearance: Off-white to pale yellow solid
-
Purity (HPLC): >98%
-
Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 4: Data Summary for Scalability
The following table outlines the key parameter adjustments when moving from a lab-scale proof-of-concept to a pilot-scale synthesis.
| Parameter | Lab Scale (10 g) | Pilot Scale (1.0 kg) | Rationale for Change |
| Benzofuran-3(2H)-one | 10.0 g (74.6 mmol) | 1.00 kg (7.46 mol) | 100x Scale-Up |
| NIS (eq) | 1.1 eq | 1.05 eq | Reduce excess of costly reagent to improve process mass intensity (PMI).[9] |
| Solvent Volume | 100 mL | 10 L | Maintain consistent concentration (10 vol). |
| Addition Time | 15-20 minutes | 2-3 hours | Critical for thermal management on a larger scale.[13] |
| Max. Temp (°C) | 25°C | 25°C | Maintain strict temperature control to ensure consistent selectivity and safety. |
| Purification Method | Column Chromatography | Crystallization | Chromatography is not viable at scale; process must be designed for crystallization.[13] |
| Typical Yield | 75-85% | 82-92% | Improved process control (e.g., slower addition, stable temp) can lead to higher yields. |
Conclusion
The successful scale-up synthesis of this compound derivatives is a highly achievable but non-trivial task that demands a synthesis of chemical expertise and process engineering principles. By focusing on a robust synthetic route, conducting thorough process hazard analysis, and designing the protocol for scalable purification methods like crystallization, researchers and drug development professionals can efficiently produce this valuable intermediate. The protocol and considerations outlined in this guide provide a validated framework for navigating the complexities of scaling up this important chemical transformation safely and effectively.
References
-
Du, W., Yang, R., Wu, J., & Xia, Z. (2023). Flexible Synthesis of Benzofuranones from ortho‐Alkynyl Phenols or Benzofurans. European Journal of Organic Chemistry. Available at: [Link][8]
-
Organic Chemistry Portal. Synthesis of Benzofuran-3(2H)-ones. Available at: [Link][7]
-
A Review: An Insight on Synthesis of Benzofuran. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link][1]
-
Caputo, F., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity. Molecules. Available at: [Link][4]
-
Staszewska-Krajewska, O., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. Available at: [Link][3]
-
Desotec. (n.d.). Removing Halogenated Organic Compounds: A Guide to Solutions. Available at: [Link][15]
-
The University of Vermont. (n.d.). Iodinations: Standard Operating Procedures. Available at: [Link][18]
-
ACS GCI Pharmaceutical Roundtable. (2016). Iodination Reagent Guide. Available at: [Link][9]
-
Skubi, K. L., et al. (2016). Eco-friendly Oxidative Iodination of Various Arenes with Sodium Percarbonate as the Oxidant. Molecules. Available at: [Link][11]
-
Reddit. (2019). Why are some reactions difficult to scale up?. r/chemistry. Available at: [Link][13]
-
Toth, A. J., et al. (2023). Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters. Journal of Environmental Management. Available at: [Link][16]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Iodination. Available at: [Link][19]
-
Organic Chemistry Portal. Synthesis of iodoarenes. Available at: [Link][12]
-
El-Faham, A., et al. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021. Molecules. Available at: [Link][10]
-
Shi, L., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link][2]
-
Basu, I., et al. (2023). Perspective on halogenated organic compounds. Environmental Science: Processes & Impacts. Available at: [Link][17]
-
MySkinRecipes. (n.d.). 6,7-Dihydroxybenzofuran-3(2H)-one. Available at: [Link][5]
Sources
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- 2. scienceopen.com [scienceopen.com]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6,7-Dihydroxybenzofuran-3(2H)-one [myskinrecipes.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzofuran-3(2H)-one synthesis [organic-chemistry.org]
- 8. Flexible Synthesis of Benzofuranones - ChemistryViews [chemistryviews.org]
- 9. Iodination - Wordpress [reagents.acsgcipr.org]
- 10. mdpi.com [mdpi.com]
- 11. Eco-friendly Oxidative Iodination of Various Arenes with Sodium Percarbonate as the Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 13. reddit.com [reddit.com]
- 14. ehs.umich.edu [ehs.umich.edu]
- 15. desotec.com [desotec.com]
- 16. researchgate.net [researchgate.net]
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- 18. Iodinations: Standard Operating Procedures | Environmental Health and Safety | The University of Vermont [uvm.edu]
- 19. Specific Solvent Issues with Iodination - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in 7-Iodobenzofuran-3(2H)-one Suzuki Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 7-Iodobenzofuran-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, with this specific transformation. As a powerful C-C bond-forming reaction, the Suzuki-Miyaura coupling is integral to the synthesis of a wide array of complex molecules, including pharmaceuticals.[1][2][3][4] However, its success is highly dependent on the fine-tuning of various reaction parameters. This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction and achieve optimal results.
Troubleshooting Guide
This section addresses specific, common problems encountered during the Suzuki-Miyaura coupling of this compound. Each issue is presented in a question-and-answer format, offering detailed explanations and actionable solutions.
Q1: My reaction is resulting in a low yield of the desired coupled product, with a significant amount of starting material remaining. What are the likely causes and how can I improve the conversion?
A1: Low conversion is a frequent issue and can often be traced back to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
-
Catalyst System (Palladium Source and Ligand): The choice of catalyst and ligand is critical.[5][6]
-
Palladium Source: While Pd(PPh₃)₄ is a common choice, other Pd(0) or Pd(II) precatalysts like Pd₂(dba)₃ or Pd(OAc)₂ can be more effective in certain cases.[7][8][9] Pd(II) sources require in-situ reduction to the active Pd(0) species, which can sometimes be a point of failure.[10]
-
Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity.[6] For electron-rich heteroaryl halides like this compound, bulky, electron-donating phosphine ligands such as SPhos, XPhos, or RuPhos can accelerate the often rate-limiting oxidative addition step.[6][10] If you are using a standard ligand like PPh₃, switching to a more specialized Buchwald-type ligand could significantly improve your yield.
-
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[9][11]
-
Strength and Type: The optimal base is substrate-dependent.[11] While inorganic bases like K₂CO₃, Na₂CO₃, and Cs₂CO₃ are commonly used, stronger bases like K₃PO₄ can be more effective, particularly with less reactive boronic acids.[11][12] However, excessively strong bases can lead to undesired side reactions. A screening of different bases is often a worthwhile endeavor.[12]
-
Aqueous vs. Anhydrous: Many Suzuki reactions benefit from the presence of water, which can aid in the dissolution of the base and facilitate the catalytic cycle.[13] However, for substrates sensitive to hydrolysis, anhydrous conditions with a base like K₃PO₄ might be necessary.
-
-
Solvent Choice: The solvent can influence catalyst stability, reagent solubility, and reaction kinetics.[14]
-
Common Solvents: Toluene, 1,4-dioxane, and THF are frequently used, often in combination with water.[1][10]
-
Polar Aprotic Solvents: Solvents like DMF or acetonitrile can sometimes alter the selectivity and reactivity of the catalyst.[14][15] It's important to ensure your solvent is thoroughly degassed to prevent catalyst oxidation.
-
-
Temperature: The reaction temperature significantly impacts the reaction rate.[16]
Q2: I'm observing significant formation of a homocoupled product from my boronic acid. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is a common byproduct that consumes your nucleophile and complicates purification.[10] It is often caused by the presence of Pd(II) species and oxygen in the reaction mixture.[10]
-
Thorough Degassing: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[10] It is imperative to rigorously degas your solvent and the reaction vessel. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw method.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can circumvent issues related to the incomplete reduction of a Pd(II) precatalyst.[19]
-
Controlled Addition of Reagents: Adding the aryl halide last to the reaction mixture can sometimes minimize the time the boronic acid is exposed to the catalyst under conditions that might favor homocoupling.
Q3: My mass spectrometry analysis shows a byproduct corresponding to the dehalogenated starting material (benzofuran-3(2H)-one). What causes this and how can it be prevented?
A3: Dehalogenation, or hydrodehalogenation, is the replacement of the iodine atom with a hydrogen atom.[10] This side reaction can occur after the oxidative addition step.[10]
-
Source of Hydride: The hydride source can be the solvent (e.g., alcohols), an amine base, or even water under certain conditions.[10]
-
Mitigation Strategies:
-
Solvent Choice: Avoid using protic solvents like alcohols if dehalogenation is a significant issue. Opt for aprotic solvents like toluene, dioxane, or THF.
-
Base Selection: If you are using an amine base, consider switching to an inorganic base like K₂CO₃ or K₃PO₄.
-
Reaction Time: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed to prevent prolonged exposure to conditions that may favor dehalogenation.
-
Frequently Asked Questions (FAQs)
What is the general mechanism of the Suzuki-Miyaura coupling reaction?
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed in three main steps[11][20][21]:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a Pd(II) complex.[20][21] This step is often rate-limiting.[6][20]
-
Transmetalation: The organic group from the activated boronic acid (or boronate ester) is transferred to the palladium center, displacing the halide.[20][21] This step requires a base to activate the organoboron species.[9][11]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated from the metal center, forming the desired C-C bond and regenerating the Pd(0) catalyst.[20][21]
Caption: Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.
How do I choose the right boronic acid or boronate ester?
-
Boronic Acids: These are the most common coupling partners. They are generally stable solids, but can be prone to protodeboronation (cleavage of the C-B bond) under certain conditions.[10]
-
Boronate Esters (e.g., pinacol esters): These are often more stable than the corresponding boronic acids and can be a good alternative if you are experiencing issues with boronic acid decomposition.[10][20] They can be prepared from the boronic acid or directly from an aryl halide via Miyaura borylation.[2]
What are the key parameters to screen for reaction optimization?
A systematic approach to optimization is crucial for achieving high yields.
Caption: Figure 2: A general workflow for Suzuki reaction optimization.
| Parameter | Key Considerations | Starting Point Suggestion |
| Catalyst/Ligand | Electron-donating and bulky ligands are often beneficial. | Pd₂(dba)₃ / SPhos (2 mol% Pd) |
| Base | Strength and solubility are important factors. | K₃PO₄ (2.0 equiv.) |
| Solvent | Must be anhydrous and degassed. | 1,4-Dioxane/H₂O (10:1) |
| Temperature | Balances reaction rate and side reactions. | 80-100 °C |
| Boronic Acid | Use a slight excess to drive the reaction to completion. | 1.2-1.5 equiv. |
Table 1: Recommended starting conditions for optimization.
Can you provide a general experimental protocol?
Below is a representative procedure for the Suzuki-Miyaura coupling of this compound. Note: This is a general guideline and may require optimization for your specific boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol % Pd)
-
SPhos (0.04 equiv)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.[19]
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.[19]
-
Add the degassed 1,4-dioxane and water (e.g., 10:1 v/v) via syringe.[19]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[19]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[19]
-
Upon completion, cool the reaction to room temperature.[19]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[19]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[19]
-
Purify the crude product by column chromatography on silica gel.[19]
References
- BenchChem. (2025, December). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. BenchChem.
- NIH. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- NIH. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- ResearchGate. (2025, August 5). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF.
- ACS Publications. (2019, July 30). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts | Organic Process Research & Development.
- ACS Publications. (n.d.). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry.
- BenchChem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- MDPI. (2023, January 29). Preformed Pd(II)
- SciELO Brasil. (2010, May 11). Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a | Download Table.
- Sigma-Aldrich. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- ResearchGate. (n.d.). Optimization of conditions in the Suzuki-Miyaura coupling reaction a.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- BenchChem. (n.d.).
- ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- NIH. (n.d.). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids.
- University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
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- 3. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
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- 20. chem.libretexts.org [chem.libretexts.org]
- 21. youtube.com [youtube.com]
Side reactions and byproduct formation in 7-Iodobenzofuran-3(2H)-one chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical support guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis and handling of 7-Iodobenzofuran-3(2H)-one. As a key intermediate in the synthesis of various biologically active molecules, understanding its chemistry, particularly the potential for side reactions and byproduct formation, is critical for successful outcomes.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues that may arise during the synthesis of this compound, offering explanations for the underlying chemistry and actionable protocols to resolve them.
Q1: My yield of this compound is significantly lower than expected. What are the likely causes and how can I improve it?
A1: Low yields in the synthesis of this compound, typically formed via iodocyclization of o-alkynylphenols, can stem from several factors. The primary culprits are often incomplete reaction, competing side reactions, or product degradation.
Underlying Chemistry: The formation of this compound proceeds through an electrophilic iodocyclization mechanism.[1][2] An electrophilic iodine species (e.g., I⁺) attacks the alkyne, forming a cyclic iodonium intermediate.[1] Subsequent intramolecular nucleophilic attack by the phenolic oxygen leads to the desired product. Electron-donating groups on the aromatic ring can increase the reaction rate, while electron-withdrawing groups can slow it down.[1]
Potential Causes & Troubleshooting Steps:
-
Incomplete Reaction:
-
Insufficient Reagents: Ensure the stoichiometry of your iodine source (e.g., I₂, NIS) is appropriate. An excess may be required to drive the reaction to completion.
-
Low Reaction Temperature: While many iodocyclizations proceed at room temperature, some substrates may require gentle heating to overcome the activation energy.[3]
-
Poor Solubility: The starting o-alkynylphenol may have limited solubility in the chosen solvent, hindering the reaction rate. Consider screening alternative solvents or using a co-solvent system.
-
-
Side Reactions:
-
Proto-deiodination: The C-I bond can be cleaved under certain conditions, particularly in the presence of trace acids or upon prolonged heating, leading to the formation of the non-iodinated benzofuranone.
-
Dimerization/Polymerization: At higher concentrations or temperatures, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomeric or polymeric byproducts.[4] Running the reaction under more dilute conditions can mitigate this.
-
Over-iodination: Depending on the substrate and reaction conditions, di- or even tri-iodinated byproducts may form.[5][6] Careful control of the iodine source stoichiometry is crucial.
-
-
Product Degradation:
-
Instability to Light or Air: Some benzofuranone derivatives can be sensitive to light and air. It is advisable to conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) and protect it from light.
-
Harsh Work-up Conditions: Acidic or basic conditions during the work-up can potentially lead to decomposition. A neutral work-up is generally preferred.
-
Workflow for Yield Optimization:
Caption: Workflow for troubleshooting low yields.
Q2: I'm observing an unexpected byproduct with a similar mass to my product in the mass spectrum. What could it be?
A2: The formation of regioisomers is a common challenge in the synthesis of substituted benzofuranones. Depending on the substitution pattern of your starting o-alkynylphenol, cyclization can potentially occur at different positions.
Underlying Chemistry: The regioselectivity of the intramolecular cyclization is influenced by both electronic and steric factors. The nucleophilic attack of the phenolic oxygen will preferentially occur at the more electrophilic carbon of the iodonium intermediate. The substitution pattern on the aromatic ring can direct this attack.
Common Regioisomeric Byproducts:
| Byproduct | Potential Cause | Identification | Mitigation Strategy |
| 5-Iodobenzofuran-3(2H)-one | If the starting material has substituents that electronically favor attack at the alternative position. | Careful analysis of 1H and 13C NMR, particularly the aromatic region coupling constants. | Modify the electronic nature of the substituents on the starting material, if possible. Screen different catalysts (e.g., Lewis acids) that may favor the desired regioselectivity.[7] |
| Dihydrobenzofuran derivatives | Incomplete oxidation or alternative reaction pathways. For instance, reactions of 2-allylphenols with iodine can yield 2-iodomethyl-2,3-dihydrobenzofurans.[8][9] | NMR spectroscopy will show aliphatic protons in the dihydrofuran ring. | Ensure the starting material is the correct alkyne and not an allyl-substituted phenol. |
Experimental Protocol for Regioselectivity Analysis:
-
Isolate the Byproduct: Carefully perform column chromatography to isolate the major byproduct.
-
Spectroscopic Analysis: Acquire high-resolution mass spectrometry (HRMS) data to confirm the molecular formula. Obtain detailed 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR spectra.
-
Structural Elucidation: Use the NMR data to determine the connectivity of the atoms and elucidate the structure of the byproduct. Pay close attention to the coupling patterns in the aromatic region of the 1H NMR spectrum.
Q3: My reaction mixture turns dark, and I'm getting a lot of baseline material in my TLC and NMR. What's causing this?
A3: The formation of dark, insoluble, or baseline material often indicates polymerization or decomposition. This is a common issue when working with reactive intermediates.
Underlying Chemistry: The starting materials, intermediates, or even the product itself can be prone to polymerization, especially at elevated temperatures or in the presence of certain catalysts.[4] Oxidation of phenolic compounds can also lead to colored byproducts.
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures can accelerate polymerization. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Use an Inert Atmosphere: To prevent oxidative side reactions, ensure the reaction is carried out under an inert atmosphere of argon or nitrogen.
-
Control Substrate Concentration: High concentrations can favor intermolecular reactions leading to polymers. Running the reaction at a higher dilution may favor the desired intramolecular cyclization.
-
Add a Radical Inhibitor: In some cases, radical-mediated polymerization can be an issue. The addition of a radical inhibitor like butylated hydroxytoluene (BHT) might be beneficial.[7]
Frequently Asked Questions (FAQs)
Q: What are the most common synthetic routes to this compound?
A: The most prevalent method is the iodocyclization of a corresponding o-alkynylphenol .[1][10] This reaction is typically mediated by an electrophilic iodine source such as molecular iodine (I₂), N-iodosuccinimide (NIS), or iodine monochloride (ICl).[10] Alternative, though less direct, routes could involve the synthesis of the benzofuran-3(2H)-one core followed by a regioselective iodination, although this can be challenging.
Q: What are the critical reaction parameters to control during the iodocyclization?
A: The critical parameters are:
-
Choice of Iodine Source: Different iodine reagents have varying reactivity and can influence the reaction outcome.[10]
-
Solvent: The polarity of the solvent can affect the stability of the intermediates and the overall reaction rate.
-
Temperature: As discussed, temperature control is crucial to balance reaction rate with the potential for side reactions.
-
Presence of a Base: A mild, non-nucleophilic base is often added to neutralize the acid generated during the reaction, preventing potential side reactions.[10]
Q: How can I purify this compound and remove common byproducts?
A: Flash column chromatography on silica gel is the most common method for purification. A gradient elution system, typically starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is usually effective. The polarity of the eluent system will need to be optimized based on the specific substitution pattern of your molecule.
Q: Are there any specific safety precautions I should take when working with iodine-based reagents?
A: Yes. Iodine and its compounds can be corrosive and toxic. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) for each specific reagent.
Visualizing the Core Reaction and a Key Side Reaction
Desired Iodocyclization Pathway:
Caption: A potential dimerization side reaction.
References
- ACS Omega. (2019).
- European Journal of Organic Chemistry. (2023). Flexible Synthesis of Benzofuranones from ortho‐Alkynyl Phenols or Benzofurans.
- ChemistryViews. (2023). Flexible Synthesis of Benzofuranones.
- National Institutes of Health. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC.
- Unknown Source. (2025). Au-catalyzed synthesis of benzofurans from phenols and alkynes using molecular oxygen.
- MDPI. (n.d.). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I.
- ResearchGate. (2025). Iodocyclization: Past and Present Examples | Request PDF.
- Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
- Unknown Source. (n.d.).
- National Institutes of Health. (2018).
- Longdom Publishing. (n.d.).
- Royal Society of Chemistry. (n.d.).
- ResearchGate. (2025).
- BenchChem. (2025).
- ResearchGate. (n.d.). Iodocyclisation of Electronically Resistant Alkynes: Synthesis of 2-Carboxy (and sulfoxy)-3-iodobenzo[b]thiophenes.
- Organic Chemistry Portal. (n.d.).
- Beaudry Research Group - Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.
- Royal Society of Chemistry. (n.d.).
- ResearchGate. (2025). (PDF)
- MedCrave online. (2017).
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- 5. Chemoselective Preparation of 1-Iodoalkynes, 1,2-Diiodoalkenes, and 1,1,2-Triiodoalkenes Based on the Oxidative Iodination of Terminal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iodoalkyne synthesis by iodination or substitution [organic-chemistry.org]
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- 8. Water-promoted iodocyclisation of 2-allylphenols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Polar Benzofuranone Derivatives
Welcome to the technical support center for the purification of polar benzofuranone derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable but often chromatographically difficult compounds. Here, we will dissect common purification issues, explain the underlying chemical principles, and provide robust, field-tested solutions to streamline your workflow and enhance purity.
Introduction: The Challenge of Polar Benzofuranones
Benzofuranone scaffolds are privileged structures in medicinal chemistry, but their purification is frequently complicated by the presence of polar functional groups such as hydroxyls, amines, and carboxylic acids. These groups impart high polarity, leading to several common challenges in standard chromatography:
-
Strong Silica Gel Interactions: Polar analytes can bind irreversibly to the acidic silanol groups (Si-OH) on the surface of silica gel, causing significant peak tailing, poor resolution, and even complete loss of the compound on the column.[1][2]
-
Poor Solubility: Many polar derivatives have limited solubility in the less-polar solvents typically used for sample loading in normal-phase chromatography.[3]
-
Co-elution with Polar Impurities: Synthetic byproducts and reagents with similar polarity to the target compound can be difficult to resolve.
This guide provides a systematic approach to overcoming these hurdles.
Troubleshooting Guide: Common Issues & Actionable Solutions
This section addresses specific problems in a question-and-answer format.
Q1: My polar benzofuranone is streaking badly on a silica TLC plate and column, resulting in broad peaks and poor separation. What's happening and how can I fix it?
Answer:
This is the most common issue and is almost always caused by strong secondary interactions between your polar compound and the acidic silanol groups on the silica surface.[1] Basic nitrogen moieties or acidic protons on your molecule will interact strongly with these sites, disrupting the normal partitioning mechanism of chromatography and causing "tailing."
Here is a systematic approach to solving this:
1. Modify the Mobile Phase: The goal is to neutralize the active sites on the silica or modulate the ionization state of your analyte.
-
For Acidic or Neutral Benzofuranones: Add a small amount of a volatile acid to your mobile phase. Acetic acid or formic acid (0.1-1% v/v) is highly effective.[4] The acid protonates the silanol groups, "masking" them and preventing your compound from sticking, which results in sharper peaks.
-
For Basic Benzofuranones: Add a small amount of a volatile base. Triethylamine (TEA) at 0.1-1% is the standard choice.[5][6] TEA is a competing base that preferentially interacts with the acidic silanols, allowing your basic compound to elute symmetrically.[7] In some cases, stronger bases like ammonium hydroxide in methanol may be required for very basic compounds.[8][9]
Protocol: Developing a Modified Mobile Phase
-
Spotting: On a TLC plate, spot your crude sample in three separate lanes.
-
Elution: Develop each lane in a different solvent system:
-
Lane 1: Standard eluent (e.g., 80:20 Dichloromethane/Methanol).
-
Lane 2: Standard eluent + 1% Acetic Acid.
-
Lane 3: Standard eluent + 1% Triethylamine.
-
-
Analysis: Compare the spot shapes. The lane that shows a round, well-defined spot with a reasonable Rf value indicates the ideal modifier for your column.
2. Switch to an Alternative Stationary Phase: If mobile phase modifiers are insufficient, the next step is to use a stationary phase with a different surface chemistry.
| Stationary Phase | Mobile Phase Type | Mechanism & Best Use Case |
| Alumina (Al₂O₃) | Normal Phase | Can be basic, neutral, or acidic. Basic alumina is excellent for purifying basic compounds that tail on silica.[9] |
| Diol-Bonded Silica | Normal Phase / HILIC | Less polar and less acidic than bare silica. It reduces strong interactions and is effective for many polar molecules.[3] |
| Amine-Bonded Silica | Normal Phase / HILIC | Ideal for separating highly polar compounds like carbohydrates and can be used in aqueous normal-phase (HILIC) mode.[10][11] |
| Reversed-Phase (C18) | Reversed Phase | Excellent for compounds soluble in water/organic mixtures. Separation is based on hydrophobicity. Very polar compounds may elute too quickly.[2][12] |
A decision-making workflow for troubleshooting peak tailing is shown below.
Caption: Troubleshooting workflow for poor peak shape.
Q2: My compound is poorly soluble in my starting mobile phase (e.g., Hexane/Ethyl Acetate). How can I load it onto the column without it crashing out or causing band broadening?
Answer:
This is a classic problem when purifying polar compounds with normal-phase chromatography. Loading a sample dissolved in a strong, polar solvent (like pure methanol or DMSO) directly onto the column will destroy the separation.[13] The strong solvent carries your compound down the column prematurely, leading to broad bands and co-elution.
The solution is Dry Loading .
Dry loading involves adsorbing your compound onto an inert support and then loading the solid material onto the column. This technique ensures that the compound is introduced to the column in a well-defined, narrow band, leading to significantly better resolution.[14][15]
Protocol: How to Perform Dry Loading
-
Dissolve: Dissolve your crude product in a minimal amount of a strong, volatile solvent (e.g., Methanol, Acetone, Dichloromethane) in a round-bottom flask.
-
Adsorb: Add a small amount of an inert sorbent to the flask. The amount should be about 3-5 times the weight of your crude material.
-
Best Sorbent: Use the same stationary phase as your column (e.g., silica gel).
-
Alternative: Diatomaceous earth (Celite) can be used if your compound is sensitive to silica.[16]
-
-
Evaporate: Thoroughly mix the slurry and remove the solvent under reduced pressure (using a rotary evaporator) until you have a fine, free-flowing powder.
-
Load: Carefully add the powder to the top of your pre-packed chromatography column. Gently tap the column to settle the powder.
-
Run: Add a thin layer of sand on top of the dry-loaded sample and begin your elution as normal.
The diagram below illustrates the superiority of dry loading for poorly soluble compounds.
Caption: Comparison of wet vs. dry loading workflows.
Q3: I'm using reversed-phase (C18) chromatography, but my polar benzofuranone has almost no retention and elutes in the void volume. What can I do?
Answer:
This is a common issue in reversed-phase chromatography where the analyte is too polar to interact with the non-polar C18 stationary phase.[2][3] To increase retention, you need to either modify the mobile phase to make your analyte "act" less polar or switch to a separation mode designed for polar compounds.
1. Adjust Mobile Phase pH: For ionizable benzofuranones, changing the pH of the mobile phase can dramatically affect retention.[17][18]
-
Principle: By suppressing the ionization of your compound (e.g., protonating a carboxylic acid at low pH or deprotonating an amine at high pH), you make it more neutral and less polar. This increases its affinity for the C18 stationary phase, leading to greater retention.
-
Protocol:
-
For acidic compounds , add 0.1% formic acid or acetic acid to the mobile phase to ensure they are fully protonated.[19]
-
For basic compounds , use a high pH mobile phase, such as 10 mM ammonium hydroxide, to ensure they are in their neutral free-base form.[17] Ensure your column is stable at high pH (hybrid particle or polymer-based columns are recommended).
-
2. Use Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique specifically designed for the retention and separation of very polar compounds.[10][11]
-
Principle: HILIC uses a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of water.[11] A water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention. The more polar the analyte, the stronger the retention.[20]
-
Starting Conditions: A typical HILIC mobile phase is 95:5 (v/v) Acetonitrile/Water with a buffer like 10 mM ammonium formate. You can then increase the water content to elute your compounds.
Frequently Asked Questions (FAQs)
-
Q: Can I use methanol instead of ethyl acetate or DCM in my normal-phase mobile phase?
-
A: Yes, methanol is a very strong polar solvent used to elute highly polar compounds from silica gel. However, high concentrations of methanol can sometimes dissolve the silica stationary phase, especially with older, lower-quality silica.[3] Modern, high-purity silica gels are more robust. It is often used in a gradient with a less polar solvent like dichloromethane (DCM).
-
-
Q: My compound appears to be decomposing on the silica column. What should I do?
-
A: Compound instability on silica is often due to the acidic nature of the surface.[21] First, try deactivating the silica by pre-treating the column with a mobile phase containing a base like triethylamine. If decomposition persists, switch to a more inert stationary phase like Celite for dry loading and consider using a less reactive column media like alumina or a bonded phase.[21]
-
-
Q: What is "phase collapse" in reversed-phase chromatography and how do I avoid it?
-
A: Phase collapse occurs when using a highly aqueous mobile phase (>95% water) with traditional C18 columns. The C18 alkyl chains can fold in on themselves, expelling water and drastically reducing interaction with the analyte, leading to a sudden loss of retention.[3] To avoid this, use modern "aqueous stable" C18 columns (often designated AQ) that have polar end-capping or embedded polar groups to prevent this collapse.[3][20]
-
References
-
Strategies for the Flash Purification of Highly Polar Compounds. Teledyne ISCO Application Note.
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
-
Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. National Institutes of Health (NIH).
-
Triethylamine as a Mobile Phase Additive: What Does It Do?. Sepu Technology.
-
Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols. BenchChem.
-
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage.
-
When should I use dry loading instead of liquid loading with flash column chromatography?. Biotage.
-
HOW TO: Sample loading methods in flash chromatography. Sorbtech.
-
How to Reduce Peak Tailing in HPLC?. Phenomenex.
-
Dry Loading in Flash Chromatography. Chemtips.
-
Technical Support Center: A Guide to Refining Purification Techniques for Hexahydrobenzofuranone Isomers. BenchChem.
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
-
LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.
-
Dry Loading in Flash Chromatography. Chemtips - WordPress.com.
-
Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub.
-
Several Problems of Flash Column Chromatography. Hawach Scientific.
-
HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
-
Dry loading vs. liquid loading, which provides better flash column chromatography results?. Biotage.
-
Alternative stationary phases. Reddit r/Chempros.
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
-
Technical Support Center: Purification of Substituted Benzofurans. BenchChem.
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.
-
HPLC solvents and mobile phase additives. University College London (UCL).
-
Strategies for purifying polar heterocyclic compounds via chromatography. BenchChem.
-
Advanced Strategies for Retaining Polar Compounds in Chromatography. Welch Materials.
-
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC). Chromatography Today.
-
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. Waters Corporation.
-
How to Prepare and Optimise HPLC Mobile Phases. Technology Networks.
-
Considerations on HILIC and Polar Organic Solvent Based Separations. National Institutes of Health (NIH).
-
Purification of strong polar and basic compounds. Reddit r/Chempros.
-
Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. OSF Preprints.
-
MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC). ResearchGate.
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Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with 7-Iodobenzofuran-3(2H)-one
Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 7-Iodobenzofuran-3(2H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their synthetic routes. Here, we will delve into the nuances of catalyst optimization, providing practical, field-tested advice in a direct question-and-answer format to address common challenges encountered in the lab.
The Critical Role of Catalyst Loading
In palladium-catalyzed cross-coupling reactions, the amount of catalyst used is a pivotal parameter that can dictate the success of the transformation.[1][2] While it might seem intuitive to simply increase the catalyst concentration to drive a sluggish reaction, this can often lead to detrimental side reactions, increased costs, and complicated purification processes.[2] Conversely, an insufficient amount of catalyst will result in low conversion rates. The goal is to identify the "sweet spot" that maximizes yield and efficiency.
The this compound scaffold is a valuable building block in medicinal chemistry, and its successful functionalization through cross-coupling is often a key step in the synthesis of biologically active molecules.[3] This guide will provide you with the insights needed to navigate the complexities of optimizing catalyst loading for this specific substrate.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a cross-coupling reaction with this compound?
A1: For initial screening experiments with aryl iodides, a palladium catalyst loading in the range of 1-2 mol% is a common and effective starting point.[4] Aryl iodides are generally more reactive than the corresponding bromides or chlorides, often requiring less catalyst to achieve good conversion.[5] For larger-scale reactions, optimization can often drive this down significantly, sometimes to parts-per-million (ppm) levels.[6][7]
Q2: My reaction is showing low yield. Should I just increase the catalyst loading?
A2: Not necessarily. While insufficient catalyst can be a cause of low yield, it's crucial to investigate other factors before simply increasing the loading. Excessively high catalyst concentrations can promote undesired side reactions like homocoupling of the coupling partner or decomposition of the starting material.[2] Before increasing the catalyst, consider the following:
-
Purity of Reagents: Ensure your this compound, coupling partner, solvent, and base are pure and dry. Impurities can poison the catalyst.
-
Reaction Temperature: The temperature might be too low for efficient catalytic turnover. A modest increase in temperature can sometimes be more effective than adding more catalyst.
-
Ligand Choice: The ligand plays a critical role in stabilizing the active palladium species and facilitating the catalytic cycle.[8] A different ligand might be more suitable for your specific transformation.
-
Base Strength and Solubility: The choice of base is crucial. An inappropriate base can lead to poor reaction kinetics or degradation of your substrate.
Q3: How does the choice of ligand impact the optimal catalyst loading?
A3: The ligand is arguably as important as the metal center. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are known to stabilize the palladium catalyst, enabling lower catalyst loadings and promoting higher turnover numbers.[8][9] These ligands facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[8][9] The optimal palladium-to-ligand ratio is typically between 1:1 and 1:2. An excess of ligand can sometimes be inhibitory by forming catalytically less active species.
Q4: I am observing the formation of a black precipitate (palladium black) in my reaction. What does this mean and how can I prevent it?
A4: The formation of palladium black indicates catalyst decomposition and the precipitation of metallic palladium.[10][11] This is a common deactivation pathway that reduces the concentration of the active catalyst in solution, leading to lower yields.[10][11] To mitigate this:
-
Use a Pre-catalyst: Modern pre-catalysts are designed to generate the active Pd(0) species more cleanly and efficiently than traditional sources like Pd(OAc)₂, reducing the likelihood of decomposition.
-
Optimize Ligand Ratio: Ensure an adequate amount of ligand is present to stabilize the palladium nanoparticles and prevent aggregation.
-
Control Temperature: Excessively high temperatures can accelerate catalyst decomposition.
-
Ensure an Inert Atmosphere: Oxygen can contribute to catalyst degradation.[10]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered when optimizing catalyst loading for cross-coupling reactions with this compound.
Issue 1: Low Conversion of this compound
Symptoms: Significant amount of starting material remains after the expected reaction time.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Formation of Significant Side Products
Symptoms: TLC or LC-MS analysis shows multiple spots/peaks in addition to the desired product and starting material.
Potential Causes and Solutions:
-
Homocoupling of the Coupling Partner: This is often observed with boronic acids in Suzuki-Miyaura couplings.
-
Solution: Decrease the catalyst loading. Lowering the temperature may also help. Ensure a strictly inert atmosphere, as oxygen can promote this side reaction.
-
-
Decomposition of this compound: The benzofuranone core can be sensitive to harsh reaction conditions.
-
Solution: Use a milder base (e.g., K₂CO₃ instead of K₃PO₄). Lower the reaction temperature. Reduce the reaction time.
-
Experimental Protocols
Protocol 1: Screening for Optimal Catalyst Loading
This protocol outlines a systematic approach to determine the most effective catalyst loading for your specific cross-coupling reaction.
-
Reaction Setup: In an array of reaction vials, add this compound (1.0 equiv.), the coupling partner (1.2-1.5 equiv.), and the chosen base (2.0-3.0 equiv.).
-
Catalyst/Ligand Preparation: In a separate vial, prepare a stock solution of the palladium source (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) in the reaction solvent. The typical Pd:ligand ratio is 1:1 to 1:2.
-
Variable Catalyst Addition: Add varying amounts of the catalyst stock solution to each reaction vial to achieve a range of catalyst loadings (e.g., 0.1, 0.5, 1.0, 1.5, and 2.0 mol%).
-
Reaction Conditions: Seal the vials, purge with an inert gas (e.g., argon or nitrogen), and place them in a pre-heated reaction block at the desired temperature.
-
Monitoring and Analysis: Monitor the reactions by TLC or LC-MS at regular intervals. Once the reaction with the highest conversion to the product is identified, that loading can be considered optimal for the initial scale-up.
Data Presentation: Catalyst Loading Optimization for a Model Suzuki-Miyaura Coupling
The following table summarizes the results of a hypothetical catalyst loading screening experiment for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
| Entry | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 0.1 | SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 35 |
| 2 | 0.5 | SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 78 |
| 3 | 1.0 | SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 92 |
| 4 | 1.5 | SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 93 |
| 5 | 2.0 | SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 91 |
Concluding Remarks
Optimizing catalyst loading is a multifactorial process that requires a systematic and logical approach. By carefully considering all reaction parameters and troubleshooting effectively, you can significantly improve the outcome of your cross-coupling reactions with this compound. This guide provides a foundational framework to assist you in this process. Remember that each specific substrate and coupling partner combination may require fine-tuning of the conditions presented here.
References
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Xu, L., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4583-4601. Retrieved from [Link]
-
Gensch, T., et al. (2022). Design and Application of a Screening Set for Monophosphine Ligands in Metal Catalysis. ACS Catalysis, 12(13), 7946-7957. Retrieved from [Link]
-
Whittaker, A. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2294-2303. Retrieved from [Link]
-
Shafi, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. Retrieved from [Link]
-
Screening of various ligands for the C-P bond formation reaction. (2025). ResearchGate. Retrieved from [Link]
-
Gensch, T., et al. (2022). Design and Application of a Screening Set for Monophosphine Ligands in Cross-Coupling. NSF Public Access Repository. Retrieved from [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2017). National Institutes of Health. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2011). National Institutes of Health. Retrieved from [Link]
-
Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (2023). ChemRxiv. Retrieved from [Link]
-
Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. (2004). Journal of the American Chemical Society. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). ResearchGate. Retrieved from [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (2024). Organic Process Research & Development. Retrieved from [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. (1998). Angewandte Chemie International Edition. Retrieved from [Link]
-
Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. (2025). National Institutes of Health. Retrieved from [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). National Institutes of Health. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Heck Reaction—State of the Art. (2018). Catalysts. Retrieved from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Retrieved from [Link]
-
Application of a new bicyclic triaminophosphine ligand in Pd-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides, bromides, and iodides. (2007). The Journal of Organic Chemistry. Retrieved from [Link]
-
Synthesis, characterization and application as an efficient catalyst in Heck and Suzuki cross-coupling reactions of novel cyclom. (2024). Chemical Review and Letters. Retrieved from [Link]
-
Optimization of conditions for the Heck reaction. (2020). ResearchGate. Retrieved from [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). National Institutes of Health. Retrieved from [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). Semantic Scholar. Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: A green and sustainable protocol in pure water. (2011). Dalton Transactions. Retrieved from [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2020). National Institutes of Health. Retrieved from [Link]
-
Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids. (2021). Scientific Reports. Retrieved from [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). Catalysts. Retrieved from [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). Semantic Scholar. Retrieved from [Link]
-
Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015). Chemistry. Retrieved from [Link]
-
Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. (2023). ChemRxiv. Retrieved from [Link]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2025). ResearchGate. Retrieved from [Link]
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (2018). Green Chemistry. Retrieved from [Link]
-
One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. (2024). National Institutes of Health. Retrieved from [Link]
Sources
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- 11. researchgate.net [researchgate.net]
Preventing dehalogenation of 7-Iodobenzofuran-3(2H)-one under reaction conditions
Mitigating C-I Bond Cleavage and Dehalogenation Under Reaction Conditions
Welcome to the technical support center for 7-Iodobenzofuran-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals who utilize this important building block and encounter the common yet challenging side reaction of dehalogenation. As Senior Application Scientists, we provide not only troubleshooting solutions but also the underlying mechanistic rationale to empower you to make informed decisions in your experimental design.
Section 1: Understanding the Dehalogenation Problem
Q1: What is dehalogenation and why is it a frequent issue with this compound?
Dehalogenation, often observed as hydrodehalogenation, is an undesired side reaction where the iodine atom at the C7 position is replaced by a hydrogen atom.[1][2] This leads to the formation of the parent benzofuran-3(2H)-one, which reduces the yield of your desired product and introduces a significant purification challenge.
The C-I bond is the weakest among the carbon-halogen bonds, making aryl iodides the most reactive and, consequently, the most susceptible to dehalogenation compared to their bromide or chloride counterparts.[1] The benzofuranone core, with its specific electronic properties, can further influence the stability of the C-I bond and its reactivity in catalytic cycles.
Q2: What are the primary mechanistic pathways that cause the dehalogenation of my compound?
Dehalogenation of this compound, particularly in the context of palladium-catalyzed cross-coupling reactions, typically proceeds through two main pathways:
-
Proto-dehalogenation (via Pd-H species): This is the most common mechanism.[3] A palladium-hydride (Pd-H) species is generated in the catalytic cycle. This highly reactive intermediate can then transfer a hydride to the aryl group in a reductive elimination step, cleaving the C-I bond and replacing it with a C-H bond.[3] Sources of the hydride can include trace water, alcohol solvents, certain amine bases, or even the phosphine ligands themselves.[2][3]
-
Reductive Dehalogenation (Direct): This pathway involves the reduction of the aryl halide without the direct involvement of a Pd-H species. It can be promoted by certain bases, solvents, or radical initiators, sometimes proceeding through a single-electron transfer (SET) mechanism.[4]
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira are staples of modern synthesis but are often where dehalogenation is most prevalent.
Q3: I'm observing significant dehalogenation in my Suzuki-Miyaura coupling. What are the first things I should check?
If you are seeing a high percentage of the dehalogenated byproduct, systematically evaluate your reaction parameters. The choice of catalyst, ligand, base, and solvent are all critically interlinked.[2]
Troubleshooting Workflow for Dehalogenation
Caption: A systematic workflow for troubleshooting dehalogenation.
Q4: How do I choose the right catalyst and ligand to minimize C-I bond cleavage?
The catalyst and ligand system is the most critical factor in controlling selectivity.[3]
-
Avoid Pd(PPh₃)₄ at Low Temperatures: While a classic catalyst, tetrakis(triphenylphosphine)palladium(0) can be surprisingly inefficient for aryl iodide couplings at lower temperatures (~50 °C), which can favor side reactions.[5]
-
Use Bulky, Electron-Rich Ligands: Modern biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective at preventing dehalogenation.[3][6] These ligands create a sterically hindered environment around the palladium center, which accelerates the desired reductive elimination step (C-C or C-N bond formation) to outcompete the undesired dehalogenation pathway.[3]
-
Use Pre-formed Catalysts: Using well-defined palladium pre-catalysts can provide more consistent results and higher activity compared to generating the active Pd(0) species in situ.
Q5: My choice of base seems to be causing dehalogenation. What are some safer alternatives?
The base is not just an activator; it can be a direct participant in dehalogenation.
-
Problematic Bases: Strong inorganic bases and certain amine bases can promote the formation of Pd-H species.[2] Sodium tert-butoxide (NaOtBu), while common in Buchwald-Hartwig aminations, can be particularly aggressive.[3]
-
Safer Alternatives: Weaker inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are often much better choices for suppressing dehalogenation in Suzuki couplings.[3]
-
Mechanism of Interference: Some bases can interact with other components of the reaction. For example, a methoxide base can form a halogen bond with an aryl halide, weakening the C-X bond and making it more susceptible to cleavage.[7][8]
Q6: Could the solvent or temperature be the culprit?
Yes, both play a significant role.
-
Solvent Choice: Protic solvents like alcohols can be a direct source of hydrides and should be avoided.[2] Polar aprotic solvents like DMF have also been observed to promote dehalogenation more than non-polar solvents like toluene or dioxane.[2][9]
-
Temperature Control: Higher temperatures can increase the rate of dehalogenation.[2] If the desired coupling is sluggish, simply increasing the temperature might favor the byproduct. It is often better to optimize the catalyst system to allow the reaction to proceed at a lower temperature (e.g., 80 °C instead of 110 °C).[3] Interestingly, for some visible-light-induced reactions, lowering the temperature to 15 °C has been shown to improve yields by suppressing side reactions.[10][11]
Section 3: Proactive Prevention & Optimized Protocol
Data Summary: Comparing Reaction Conditions
The following table provides a general guide for selecting conditions to minimize the risk of dehalogenation from the outset.
| Parameter | Condition to Favor | Condition to Avoid | Rationale |
| Halide | Aryl Bromide/Chloride | Aryl Iodide | C-I bond is the weakest and most prone to cleavage.[1] |
| Catalyst/Ligand | Pd Pre-catalyst with bulky, e⁻-rich biaryl phosphine (XPhos, SPhos) | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Bulky ligands accelerate reductive elimination over dehalogenation.[3] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | NaOtBu, strong amine bases | Weaker inorganic bases are less likely to generate Pd-H species.[3] |
| Solvent | Toluene, Dioxane, THF | Alcohols, DMF | Avoids direct hydride sources and solvents known to promote dehalogenation.[2] |
| Temperature | Lowest effective temperature (e.g., ≤ 80 °C) | High temperatures (>100 °C) | Dehalogenation often has a higher activation energy.[2][3] |
Optimized Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a robust starting point designed to minimize C-I bond cleavage.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)
-
Toluene/Water (10:1 v/v), degassed (5 mL)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 pre-catalyst.
-
Evacuate and backfill the vial with an inert atmosphere (Argon or Nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Seal the vial and place it in a pre-heated oil bath at 80 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Section 4: Visualizing the Mechanism
Understanding the catalytic cycle helps visualize where the undesired reaction occurs.
Palladium Catalytic Cycle vs. Dehalogenation Pathway
Caption: The desired Pd(0)/Pd(II) cycle and the competing dehalogenation side-path.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Visible-light-induced cross-coupling of aryl iodides with hydrazones via an EDA-complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Visible-light-induced cross-coupling of aryl iodides with hydrazones via an EDA-complex - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01909D [pubs.rsc.org]
Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with Benzofuranone Substrates
Welcome to the Technical Support Center for catalytic reactions involving benzofuranone substrates. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with catalyst performance and suspect catalyst poisoning. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to diagnose and solve complex catalytic issues.
Benzofuranones are a critical structural motif in numerous biologically active compounds and pharmaceuticals.[1][2] Their synthesis and functionalization often rely on transition metal catalysis, particularly with palladium. However, the inherent chemical nature of these substrates, along with potential impurities in reagents and solvents, can lead to significant catalyst deactivation, a phenomenon commonly known as catalyst poisoning.[3][4][5] This guide provides a structured approach to troubleshooting these issues, ensuring the integrity and success of your experimental work.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might observe during your reactions, their probable causes related to catalyst poisoning, and actionable solutions.
Issue ID: CP-BF-001
Q1: My cross-coupling reaction (e.g., Suzuki, Heck) with a benzofuranone substrate has stalled at low conversion, and I'm observing the formation of palladium black. What is happening and how can I fix it?
A1: The formation of palladium black is a classic indicator of catalyst decomposition, where the active Pd(0) species aggregates into an inactive form.[6] This is often a symptom of catalyst poisoning or harsh reaction conditions.
Causality and Diagnosis:
-
Ligand Degradation/Dissociation: The ligands stabilizing the Pd(0) center may be degrading or dissociating, leaving the metal center vulnerable to aggregation. This can be exacerbated by impurities.
-
Substrate-Induced Poisoning: The benzofuranone substrate itself, or impurities within it, can act as poisons. Heterocyclic impurities containing nitrogen or sulfur are known to coordinate strongly with palladium, leading to deactivation.[3][7]
-
Oxygen Contamination: Trace amounts of oxygen can lead to the oxidation of phosphine ligands and the formation of inactive palladium species, promoting the precipitation of palladium black.[8]
Suggested Solutions:
-
Ensure a Rigorously Inert Atmosphere: Degas all solvents thoroughly (e.g., by sparging with argon for 20-30 minutes) and conduct the reaction under a positive pressure of an inert gas like argon or nitrogen.[8]
-
Use High-Purity Reagents: Purify your benzofuranone substrate (e.g., by recrystallization or column chromatography) to remove potential heterocyclic or sulfur-containing impurities.[6] Assess the purity of all other reagents, including the base and coupling partner.
-
Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed. Conversely, an excessive ligand concentration can sometimes inhibit the reaction.[9] A common starting point is a Pd:Ligand ratio of 1:1.1 to 1:2.
-
Screen Bulky, Electron-Rich Ligands: For challenging substrates, bulky biarylphosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can enhance catalyst stability and activity by creating a protective, sterically hindered environment around the palladium center.[8]
-
Consider a Pre-catalyst: Using a well-defined, air-stable pre-catalyst can ensure the reliable generation of the active Pd(0) species in situ.
Workflow for Mitigating Palladium Black Formation
Caption: Troubleshooting workflow for palladium black formation.
Issue ID: CP-BF-002
Q2: My reaction is sluggish and requires high catalyst loading, even with high-purity materials. Could the benzofuranone itself be inhibiting the catalyst?
A2: Yes, this is a distinct possibility. While not a "poison" in the traditional sense of irreversible deactivation, functional groups on your substrate can reversibly coordinate to the catalyst, slowing down the catalytic cycle.
Causality and Diagnosis:
-
Carbonyl Coordination: The ketone or lactone carbonyl group within the benzofuranone structure can coordinate to the palladium center.[10] This can create a less reactive catalytic species or compete with the binding of other necessary reagents (e.g., the alkene in a Heck reaction).[9][10]
-
Heteroatom Coordination: The oxygen atom of the furan ring can also exhibit Lewis basicity and coordinate to the metal center, potentially interfering with the desired reaction pathway.[11] In substrates containing other heterocycles (e.g., pyridine, thiophene), the nitrogen and sulfur atoms are well-known to act as catalyst poisons through strong coordination.[7]
Suggested Solutions:
-
Ligand Modification: Employ ligands that can modulate the electronic properties of the palladium center. Highly electron-donating ligands can sometimes make the metal center less susceptible to coordination by Lewis basic functional groups.
-
Solvent Screening: The choice of solvent can influence the extent of substrate inhibition. Less coordinating solvents may be preferable. However, solubility of all components is critical.[6]
-
Temperature Optimization: Carefully increasing the reaction temperature can sometimes overcome the energy barrier of inhibitory coordination, but this must be balanced against the risk of catalyst decomposition at higher temperatures.[6]
-
Additive Screening: In some cases, the addition of a Lewis acid or other additives can interact with the problematic functional group on the substrate, reducing its ability to coordinate to the catalyst. This approach requires careful screening and validation.
Issue ID: CP-BF-003
Q3: I suspect my starting materials or solvents contain sulfur or phosphorus impurities. What are the typical sources and how can I detect and remove them?
A3: Sulfur and phosphorus compounds are potent and often irreversible poisons for palladium catalysts, even at parts-per-million (ppm) levels.[3] They strongly bind to the metal's active sites, blocking them from participating in the reaction.
Typical Sources:
-
Reagents: Thiol-containing scavengers used in previous synthetic steps, sulfur-containing starting materials (e.g., thiophenes), or phosphorus-based reagents (e.g., phosphine oxides from previous reactions).
-
Solvents: Some grades of solvents may contain sulfur impurities.
-
Engine Oil: In industrial settings, contamination from engine oil can introduce phosphorus-containing additives.[12]
Detection and Removal:
| Poison Class | Detection Method | Removal/Mitigation Strategy |
| Sulfur Compounds | - ICP-MS/OES of starting materials[3] - GC with sulfur chemiluminescence detector (SCD) | - Feed Purification: Pass solvents and liquid reagents through a column of activated carbon or alumina.[13] - Guard Beds: Use a sacrificial bed of a less expensive metal catalyst upstream of the main reactor to trap sulfur.[14] - Re-purification: Recrystallize or chromatograph solid starting materials. |
| Phosphorus Compounds | - ICP-MS/OES of starting materials[3] | - Aqueous Washes: For phosphorus oxides or phosphates, acidic or basic washes can be effective. - Adsorbent Treatment: Use of specific adsorbents designed to trap phosphorus species. |
| Heavy Metals (As, Hg, Pb) | - ICP-MS/OES[3] | - Guard Beds: Specific adsorbent materials are available for heavy metal removal.[14] - Distillation/Recrystallization: Effective for removing non-volatile metal impurities. |
Frequently Asked Questions (FAQs)
Q: What is the fundamental mechanism of catalyst poisoning? A: Catalyst poisoning is the chemical deactivation of a catalyst's active sites.[3] Poisons are substances that bind strongly to these sites, often through chemisorption, preventing the reactant molecules from accessing them.[4][5] This leads to a reduction in the reaction rate and, in severe cases, a complete halt of the catalytic process.
Q: Can a poisoned catalyst be regenerated? A: It depends on the nature of the poison.
-
Reversible Poisoning: Caused by weak adsorption of an inhibitor. This can sometimes be reversed by increasing the reaction temperature or by removing the poison from the feed stream.
-
Irreversible Poisoning: Caused by strong, covalent-like bonds between the poison and the catalyst (e.g., sulfur on palladium).[15] Regeneration is difficult and may require harsh chemical treatments (e.g., oxidation, acid washing) or high-temperature treatments, which can also damage the catalyst structure.[5][13]
Q: How do I differentiate between catalyst poisoning and other forms of deactivation like fouling or sintering? A:
-
Poisoning is a chemical process where specific molecules block active sites.
-
Fouling is a physical process where the catalyst surface is covered by deposits, such as polymers or coke, physically blocking pores and active sites.[15]
-
Sintering is a thermal process where high temperatures cause the small metal particles of the catalyst to agglomerate into larger ones, reducing the active surface area.[15][16]
Analytical techniques can help distinguish these. For example, elemental analysis (ICP, XPS) can identify poisons, while surface area analysis (BET) and microscopy (TEM) can reveal sintering or fouling.[3][10]
Experimental Protocols
Protocol 1: Diagnostic Test for Suspected Catalyst Poisoning
This experiment helps determine if your reaction mixture contains a non-substrate-related poison.
Objective: To compare the performance of a fresh catalyst in a standard reaction versus a reaction "spiked" with your suspect starting materials.
Methodology:
-
Establish a Baseline:
-
Run a well-established, reliable cross-coupling reaction using a standard, high-purity substrate (e.g., 4-bromoanisole and phenylboronic acid).
-
Use fresh, high-purity catalyst, ligand, base, and degassed solvent.
-
Monitor the reaction to completion (e.g., by TLC or GC-MS) and record the time and yield. This is your Control Reaction .
-
-
Prepare the "Spiked" Reaction:
-
Set up the exact same Control Reaction as in Step 1.
-
Before adding the catalyst, add a small, substoichiometric amount (e.g., 10-20 mol%) of your benzofuranone starting material to the reaction mixture.
-
Stir for 15-20 minutes at room temperature.
-
-
Initiate and Monitor:
-
Add the catalyst to the "spiked" mixture and begin the reaction under the same conditions as the Control Reaction.
-
Monitor the reaction progress closely.
-
Interpreting the Results:
-
No significant change: If the "spiked" reaction proceeds similarly to the Control Reaction, it is less likely that your benzofuranone starting material contains a potent, transferable poison. The issue may be related to substrate inhibition or reaction conditions.
-
Significant slowing or stalling: If the "spiked" reaction is much slower or fails completely, it strongly suggests the presence of a catalyst poison in your benzofuranone sample.
Diagnostic Workflow Diagram
Caption: Workflow for diagnosing catalyst poisoning.
References
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Catalyst poisoning. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. (2020). Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. (2020). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. (2014). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds. (2000). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Poisoning and deactivation of palladium catalysts. (2001). SciSpace. Retrieved January 19, 2026, from [Link]
-
Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. (1992). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
Influence of the reaction conditions on the palladium-catalyzed direct... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. (2021). MDPI. Retrieved January 19, 2026, from [Link]
-
Poisoning and deactivation of palladium catalysts. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Troubleshooting a difficult Heck reaction. (2024). Reddit. Retrieved January 19, 2026, from [Link]
-
Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. (2020). MDPI. Retrieved January 19, 2026, from [Link]
-
Synthesis of Novel Ferrocene-Benzofuran Hybrids via Palladium- and Copper-Catalyzed Reactions. (2022). MDPI. Retrieved January 19, 2026, from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved January 19, 2026, from [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2016). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Pd-Catalyzed Decarbonylative Cross-Couplings of Aroyl Chlorides. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
What Is 'Catalyst Poisoning' and What Substances Can Cause It, Reducing the Converter's Efficiency?. (2025). Unknown Source. Retrieved January 19, 2026, from [Link]
-
Catalyst Poison Countermeasures. (n.d.). Nikki-Universal Co., Ltd.. Retrieved January 19, 2026, from [Link]
-
What Is A Catalyst Poison?. (2025). YouTube. Retrieved January 19, 2026, from [Link]
-
What Is Catalyst Poisoning In Chemical Reactions?. (2025). YouTube. Retrieved January 19, 2026, from [Link]
-
Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. (2014). Sci-Hub. Retrieved January 19, 2026, from [Link]
-
(PDF) Palladium-Catalyzed Heteroannulation with Acetylenic Compounds: Synthesis of Benzofurans. (1997). ResearchGate. Retrieved January 19, 2026, from [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
From Established to Emerging: Evolution of Cross-Coupling Reactions. (2024). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Exploring a cascade Heck–Suzuki reaction based route to kinase inhibitors using design of experiments. (2015). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
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- 11. One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What Is 'Catalyst Poisoning' and What Substances Can Cause It, Reducing the Converter's Efficiency? → Learn [pollution.sustainability-directory.com]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity in the Synthesis of Substituted Benzofuranones
Welcome to the Technical Support Center for the synthesis of substituted benzofuranones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high regioselectivity in their synthetic routes. Here, we will address common challenges, provide in-depth troubleshooting guides, and explain the fundamental principles governing regiochemical outcomes.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding regioselectivity in benzofuranone synthesis:
Q1: What are the primary factors that control regioselectivity in the intramolecular cyclization of unsymmetrically substituted phenols?
A1: The regioselectivity of intramolecular cyclization, a common strategy for benzofuranone synthesis, is primarily governed by a combination of steric and electronic factors.
-
Steric Hindrance: Cyclization will preferentially occur at the less sterically hindered ortho position of the phenol.[1] For example, when a bulky substituent is present at one of the ortho positions, the incoming electrophile for the cyclization will favor the more accessible site.
-
Electronic Effects: The electronic nature of the substituents on the aromatic ring plays a crucial role. Electron-donating groups (EDGs) activate the ortho and para positions towards electrophilic attack, while electron-withdrawing groups (EWGs) deactivate them. The interplay between multiple substituents can direct the cyclization to a specific position.
Q2: How does the choice of catalyst influence the regiochemical outcome in benzofuranone synthesis?
A2: The catalyst is a critical determinant of regioselectivity. Different catalysts can favor different mechanistic pathways, leading to distinct regioisomers.
-
Lewis Acids: Lewis acids like AlCl₃, TiCl₄, and boronic acids can coordinate to carbonyl groups or other functionalities, influencing the electron density of the aromatic ring and directing the cyclization.[1][2] For instance, TiCl₄ has been shown to promote the direct synthesis of benzofurans from phenols and α-haloketones with high regioselectivity.[2]
-
Transition Metal Catalysts: Palladium (Pd), gold (Au), and indium (In) catalysts are often employed in modern synthetic methods.[3][4][5] For example, Pd-catalyzed hydroesterification of alkenylphenols can lead to high regioselectivities in lactone formation.[4] Gold catalysts can be used in the cycloisomerization of o-alkynyl phenols.[5] The choice of ligands in these catalytic systems can also fine-tune the steric and electronic environment of the reaction, thereby controlling regioselectivity.
Q3: Can reaction temperature be used as a tool to control regioselectivity?
A3: Yes, temperature can be a powerful tool for controlling the regiochemical outcome. In reactions where two or more regioisomers can be formed, the product distribution is often temperature-dependent. At lower temperatures, the reaction is typically under kinetic control, favoring the product that is formed faster (lower activation energy). At higher temperatures, the reaction is under thermodynamic control, favoring the more stable product. It is often beneficial to run a temperature screen to determine the optimal conditions for the desired regioisomer.[1]
Q4: What are some common side reactions that can affect the yield and purity of the desired benzofuranone regioisomer?
A4: Besides the formation of the undesired regioisomer, other side reactions can occur. These may include:
-
Polymerization: Under harsh acidic or high-temperature conditions, starting materials or intermediates may polymerize.
-
Over-alkylation/acylation: In Friedel-Crafts type reactions, multiple alkyl or acyl groups may be introduced onto the aromatic ring.
-
Rearrangement Reactions: Carbocation intermediates, if formed, can undergo rearrangements to more stable species, leading to unexpected products.
-
Formation of Benzofurans: In some cases, the benzofuranone product can be converted to the corresponding benzofuran.[1][6]
Troubleshooting Guides
Guide 1: Poor Regioselectivity in the Synthesis of 5- vs. 7-Substituted Benzofuranones
Problem: You are attempting to synthesize a 5-substituted benzofuranone from a meta-substituted phenol, but you are observing a mixture of the 5- and 7-substituted isomers.
Workflow for Troubleshooting Poor Regioselectivity
Caption: A systematic workflow for troubleshooting and improving regioselectivity.
Step-by-Step Troubleshooting Protocol:
-
Analyze Steric Hindrance:
-
Rationale: The cyclization step is sensitive to steric bulk around the ortho positions of the hydroxyl group.
-
Action: Evaluate the relative steric hindrance of the substituents at the C2 and C6 positions of your meta-substituted phenol. If one position is significantly more hindered, cyclization at the other position should be favored. If your current substrate does not have a significant steric bias, consider redesigning your starting material to incorporate a bulky, yet removable, directing group.
-
-
Evaluate Electronic Effects:
-
Rationale: The electronic nature of the meta-substituent will influence the nucleophilicity of the two ortho carbons.
-
Action:
-
If your substituent is electron-donating (e.g., -OMe, -Me), both ortho positions (C2 and C6) are activated. The regioselectivity will likely be a subtle interplay of sterics and electronics.
-
If your substituent is electron-withdrawing (e.g., -NO₂, -CF₃), both ortho positions are deactivated, but the effect might be slightly different at each position, influencing the outcome.
-
Consider if the electronics can be temporarily altered through protecting groups to favor one pathway.
-
-
-
Screen Different Catalysts:
-
Rationale: The choice of catalyst can dramatically alter the regiochemical outcome by favoring a specific mechanistic pathway.[1][2]
-
Action: Create a screening table to systematically evaluate different catalysts.
Catalyst Type Example Catalyst Expected Influence Reference Protic Acid Trifluoroacetic Acid (TFA) Can promote cyclization via protonation. [1] Lewis Acid AlCl₃, TiCl₄ Can coordinate with carbonyls, enhancing electrophilicity and potentially directing the cyclization. [1][2] Transition Metal Pd(OAc)₂, AuCl(PPh₃) Can enable alternative reaction pathways like C-H activation or cycloisomerization. [4][5] -
-
Optimize Reaction Temperature:
-
Rationale: The product ratio may be under kinetic or thermodynamic control, which can be influenced by temperature.[1]
-
Action: Run the reaction at a range of temperatures (e.g., 0 °C, room temperature, 80 °C, 120 °C) and analyze the product ratio at each temperature. A lower temperature may favor the kinetically preferred product, while a higher temperature may favor the thermodynamically more stable product.
-
-
Investigate Solvent Effects:
-
Rationale: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting regioselectivity.
-
Action: Screen a range of solvents with varying polarities (e.g., Dichloromethane, Toluene, Acetonitrile, Dioxane).
-
-
Consider a Directing Group Strategy:
-
Rationale: If the inherent steric and electronic properties of your substrate do not provide sufficient regiocontrol, a directing group can be employed to force the reaction to occur at a specific site.
-
Action: Introduce a removable directing group at one of the ortho positions to block it, forcing the cyclization to occur at the other ortho position. Common directing groups include silyl ethers or other bulky groups that can be cleaved under specific conditions after the benzofuranone core has been formed.
-
Experimental Protocols
Protocol 1: General Procedure for Regioselective Benzofuranone Synthesis via Diels-Alder/Cyclization Cascade
This protocol is adapted from a method for the regioselective synthesis of benzofuranones from 3-hydroxy-2-pyrones and nitroalkenes.[1]
Reaction Mechanism Overview
Caption: Key steps in the synthesis of benzofuranones from 3-hydroxy-2-pyrones.
Materials:
-
3-Hydroxy-2-pyrone derivative
-
Substituted nitroalkene
-
Aluminum chloride (AlCl₃)
-
Trifluoroacetic acid (TFA)
-
1,2-Dichlorobenzene (DCB)
-
Butylated hydroxytoluene (BHT) as an inhibitor
-
Argon gas
-
Thick-walled reaction vessel
Procedure:
-
To a thick-walled reaction vessel, add the pyrone (2 equivalents), nitroalkene (1 equivalent), BHT (0.1 equivalents), and AlCl₃ (0.1 equivalents).[1]
-
Flush the vessel with Argon gas for 5 minutes.[7]
-
Add DCB (to make a 0.5 M solution with respect to the nitroalkene) and TFA (0.2 equivalents).[1]
-
Quickly seal the reaction vessel.
-
Heat the reaction mixture to 120 °C for 16 hours (or as determined by reaction monitoring).[1]
-
Cool the reaction mixture to room temperature.
-
Purify the crude product directly by flash column chromatography on silica gel.
References
-
Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931–6936. [Link]
-
Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. [Link]
-
ACS Publications. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry. [Link]
-
MDPI. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2235. [Link]
-
National Institutes of Health. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327. [Link]
-
ResearchGate. (n.d.). Previous reports for the synthesis of 7-substituted benzofuran. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofuranones. [Link]
-
ChemistryViews. (2023). Flexible Synthesis of Benzofuranones. [Link]
Sources
- 1. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 2. mdpi.com [mdpi.com]
- 3. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzofuranone synthesis [organic-chemistry.org]
- 5. Flexible Synthesis of Benzofuranones - ChemistryViews [chemistryviews.org]
- 6. Regioselective Synthesis of Benzofuranones and Benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Reactions of 7-Iodobenzofuran-3(2H)-one with Air & Moisture-Sensitive Organometallic Reagents
Welcome to the technical support center for handling organometallic reagents in syntheses involving 7-Iodobenzofuran-3(2H)-one. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of using highly reactive, air- and moisture-sensitive compounds. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Core Principles: Why is Extreme Caution Necessary?
Organometallic reagents, such as organolithiums (R-Li) and Grignard reagents (R-MgX), are among the most powerful nucleophiles and bases in organic chemistry.[1][2] Their utility stems from the highly polarized carbon-metal bond, which imparts significant carbanionic character to the carbon atom.[3] However, this reactivity is also their greatest liability.
-
Moisture Sensitivity (Hydrolysis): The carbanionic carbon is a very strong base and will readily deprotonate water, which is often present as atmospheric moisture or adsorbed on glassware surfaces.[2][4] This reaction is rapid and irreversible, consuming the organometallic reagent and forming the corresponding alkane, thus rendering it inactive for the desired reaction.[3][5]
-
Air Sensitivity (Oxidation): Oxygen from the atmosphere can react with many organometallic reagents in complex radical pathways, leading to the formation of alcohols, peroxides, and other undesired byproducts. Some reagents, particularly alkyllithiums like tert-butyllithium, are pyrophoric and can ignite spontaneously upon exposure to air.[5][6]
Therefore, the successful use of these reagents hinges on the rigorous exclusion of atmospheric water and oxygen. This is achieved through the use of an inert atmosphere, typically employing dry nitrogen or argon gas.[4][7]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the reaction of an organometallic reagent with this compound.
Problem 1: Reaction fails to initiate, and only starting material is recovered.
-
Possible Cause A: Inactive Organometallic Reagent. The most common cause is the degradation of the organometallic reagent due to improper storage or accidental exposure to air/moisture.
-
Solution: Use a freshly opened bottle of the reagent if possible. If the bottle has been used before, the concentration of the active reagent may be lower than stated on the label. It is best practice to titrate the organometallic solution (e.g., using the Gilman double titration or titration with a known acid) before use to determine its exact molarity.
-
-
Possible Cause B: Contamination of the Reaction System. Trace amounts of water or oxygen in the solvent or on the glassware have quenched the reagent before it could react with the benzofuranone.
-
Solution: Ensure all glassware is meticulously dried. While oven-drying is standard, flame-drying under vacuum is superior for removing the persistent thin film of adsorbed moisture.[8][9] Use only anhydrous, freshly distilled, or commercially available "extra-dry" solvents packaged under an inert atmosphere.[5] Purge the entire reaction setup, including the flask and any addition funnels, with a steady stream of inert gas (nitrogen or argon) for several minutes before adding any reagents.[10]
-
Problem 2: Low yield of the desired tertiary alcohol product.
-
Possible Cause A: Inaccurate Stoichiometry. An underestimation of the organometallic reagent's concentration leads to an incomplete reaction.
-
Solution: As mentioned above, titrate your reagent. Once the exact concentration is known, use a slight excess (e.g., 1.1-1.2 equivalents) to ensure the complete consumption of the limiting this compound.
-
-
Possible Cause B: Competing Side Reactions (Enolization). The organometallic reagent can act as a base and deprotonate the α-carbon of the ketone, forming an enolate. This is more common with sterically hindered Grignard reagents or when the reaction temperature is too high.
-
Solution: Perform the addition at a low temperature (e.g., -78 °C using a dry ice/acetone bath) to favor the nucleophilic addition pathway over deprotonation.[11][12] Add the organometallic reagent slowly and dropwise to the solution of the benzofuranone to avoid localized high concentrations and temperature spikes.
-
-
Possible Cause C: Halogen-Metal Exchange. The iodine atom at the 7-position is susceptible to exchange with highly reactive organometallic reagents, especially alkyllithiums. This would consume your reagent and modify the starting material.
-
Solution: If this is a suspected issue, consider using a less reactive organometallic, such as a Grignard reagent, which is less prone to this side reaction. Alternatively, running the reaction at the lowest possible temperature can help minimize the rate of the exchange reaction.
-
Problem 3: A complex mixture of unidentifiable byproducts is formed.
-
Possible Cause: Gross Contamination with Air. A significant leak in the system (e.g., a poorly sealed septum, loose joint, or crack in the glassware) allowed oxygen to enter, leading to oxidation and radical side reactions.
-
Solution: Carefully inspect all glassware for defects before assembly. Use high-vacuum grease on all ground glass joints. Use fresh rubber septa that provide a good seal; repeated punctures can compromise their integrity. Ensure a positive pressure of inert gas is maintained throughout the entire reaction and workup process. A bubbler in the gas outlet line is a visual indicator of positive pressure.[9]
-
Troubleshooting Workflow
The following diagram outlines a logical approach to diagnosing a failed or low-yielding reaction.
Caption: A decision tree for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: Should I use Nitrogen or Argon as the inert gas?
-
A1: For most applications involving organolithiums and Grignards, dry nitrogen is sufficient and more economical.[7] Argon is denser than air and can be advantageous as it can form a heavier "blanket" over the reaction, offering slightly better protection, especially if the system needs to be opened briefly.[8] For highly sensitive transition-metal-catalyzed reactions, argon is often preferred.
Q2: How do I properly transfer an air-sensitive reagent with a syringe?
-
A2: First, ensure the syringe itself is dry by placing it in an oven.[10] Flush the syringe with the inert gas from your reaction flask or a separate "purging" flask.[13] To transfer the liquid, insert the needle into the reagent bottle through the septum, making sure the needle tip is below the liquid level. Slowly draw a slightly larger volume than needed. Invert the syringe and push out the gas bubble.[10] Carefully dispense the liquid to the exact volume needed. Before removing the needle from the reagent bottle, withdraw a small "buffer" of inert gas from the headspace into the syringe.[10][13] This prevents the reactive liquid in the needle from dripping out and reacting with air during transfer.
Q3: My this compound is a solid. How do I add it to the reaction?
-
A3: You have two primary options. 1) Add the solid to the reaction flask before making the system inert. Once added, assemble the glassware and then begin the process of purging with inert gas. 2) Dissolve the solid in anhydrous solvent in a separate, flame-dried flask under an inert atmosphere. Then, transfer this solution into the main reaction flask via a cannula (a double-tipped needle), using positive inert gas pressure. The first method is simpler for most applications.
Q4: What are the best solvents for these reactions?
-
A4: Anhydrous diethyl ether (Et₂O) and tetrahydrofuran (THF) are the most common solvents.[3] They are essential for Grignard reagent formation as they solvate and stabilize the magnesium species.[3] Alkyllithium reagents are often sold in hydrocarbon solvents like hexanes or pentane, and these are also suitable reaction solvents. Never use protic solvents (like alcohols or water) or solvents with reactive carbonyls (like acetone or ethyl acetate).[2]
Key Experimental Protocol: General Addition of an Organometallic Reagent
This protocol outlines a standard procedure for the addition of n-butyllithium to this compound.
1. Glassware Preparation:
-
A round-bottom flask equipped with a magnetic stir bar is assembled with a condenser or gas adapter and a rubber septum.
-
The entire assembly is flame-dried under vacuum (or high vacuum for at least 2 hours) to remove adsorbed water.
-
The flask is allowed to cool to room temperature under a positive pressure of dry nitrogen or argon.[10]
2. Reagent Setup:
-
Under a positive flow of inert gas, this compound (1.0 eq) is dissolved in anhydrous THF.
-
The flask is cooled to -78 °C in a dry ice/acetone bath.[12]
3. Reagent Transfer and Reaction:
-
Using a dry, gas-tight syringe that has been flushed with nitrogen, the desired volume of n-butyllithium solution (1.1 eq, freshly titrated) is withdrawn from the Sure/Seal™ bottle.[9]
-
The n-butyllithium is added dropwise to the stirred solution of the benzofuranone at -78 °C over 10-15 minutes.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until all the starting material is consumed.
4. Quenching the Reaction:
-
While still cold, the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Caution: This can be exothermic. Do not add water or acid directly to the cold, concentrated organometallic mixture.
-
The mixture is allowed to warm to room temperature.
5. Workup and Purification:
-
The aqueous layer is separated, and the organic layer is extracted with a suitable solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography.
Inert Atmosphere Reaction Setup
Caption: A schematic of a standard Schlenk line setup.
Summary of Reagent Handling
| Reagent Type | Common Examples | Typical Solvents | Reactivity/Hazards | Key Handling Notes |
| Organolithium | n-BuLi, sec-BuLi, t-BuLi, MeLi | Hexanes, Pentane, Ether | Highly reactive, often pyrophoric.[5][12] Strong base. | Must be handled with syringe/cannula under inert gas. t-BuLi is extremely pyrophoric. |
| Grignard | MeMgBr, PhMgCl, i-PrMgCl | THF, Diethyl Ether | Strongly nucleophilic and basic. Less reactive than organolithiums. Can be flammable. | Requires ether solvents for stability.[3] Less prone to side reactions like halogen-metal exchange. |
| Organozinc | Et₂Zn, RZnX | THF, Toluene | Less reactive than Li/Mg reagents. Tolerates more functional groups.[14] | Often prepared in situ. Less stringent inert atmosphere may be acceptable but is not recommended. |
| Organocuprate | LiR₂Cu (Gilman reagents) | THF, Diethyl Ether | Softer nucleophiles. Primarily used for conjugate addition. | Less basic than Li/Mg reagents. Often prepared in situ at low temperatures from an organolithium. |
References
-
Fiveable. (n.d.). Inert atmosphere Definition - Organic Chemistry II Key Term. Retrieved from [Link]
-
Organic Lab Techniques. (2022, February 1). Inert Atmosphere [Video]. YouTube. [Link]
-
Various Authors. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? ResearchGate. [Link]
-
James, M. J., Clarke, G. E., Lee, C., & Fairlamb, I. J. S. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education, 99(6), 2656–2660. [Link]
-
James, M. J., Clarke, G. E., Lee, C., & Fairlamb, I. J. S. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education, 99(6), 2656–2660. [Link]
-
Various Authors. (n.d.). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. ResearchGate. [Link]
-
Various Authors. (2021, August 8). How to create inert atmosphere? ResearchGate. [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Nichols, L. (2022, May 5). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. [Link]
-
Pearson. (n.d.). Organometallics on Ketones Explained. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Main Group Organometallic Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011, November 30). Fluorinated and iodinated (Z)-2-(4-(2-fluoroethoxy)benzylidene)-5-iodobenzofuran-3(2H)-one. Retrieved from [Link]
-
TMP Chem. (2023, January 31). Reactions of Organometallic Reagents with Ketones and Aldehydes [Video]. YouTube. [Link]
-
LibreTexts. (2019, June 5). 20.10 Reaction of Organometallic Reagents with Aldehydes and Ketones. Retrieved from [Link]
-
Various Authors. (n.d.). Studies on Synthesis of 3(2H)-Benzofuranone Derivatives. ResearchGate. [Link]
-
Various Authors. (n.d.). CHAPTER 6 - Organometallic Chemistry of Heterocycles: New Remarkable Facts. ResearchGate. [Link]
-
Miceli, M., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(4), 710. [Link]
-
Various Authors. (n.d.). Synthetic methods of benzofuran‐3(2H)‐ones. ResearchGate. [Link]
-
LibreTexts. (2019, June 5). 18.9: Organometallic Reagents. Retrieved from [Link]
-
LibreTexts. (2020, May 30). 13.8: Organometallic Reagents. Retrieved from [Link]
Sources
- 1. Organometallics on Ketones Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fiveable.me [fiveable.me]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 6. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
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- 14. Chemical Reactivity [www2.chemistry.msu.edu]
Technical Support Center: Column Chromatography for Benzofuranone Isomer Separation
Welcome to the technical support center dedicated to the chromatographic separation of benzofuranone isomers. As a Senior Application Scientist, I understand that separating structurally similar isomers is one of the more nuanced challenges in purification science. Benzofuranones, a critical scaffold in medicinal chemistry and natural products, often present as regioisomers or stereoisomers that are difficult to resolve.[1]
This guide is structured to provide direct, actionable solutions to common problems and answer your frequently asked questions. My goal is to move beyond generic advice and explain the causality behind each recommendation, empowering you to make informed decisions in your own laboratory.
Troubleshooting Guide: Common Separation Issues
This section addresses the most frequent and frustrating issues encountered during the column chromatography of benzofuranone isomers. Each problem is broken down by its probable causes and a series of logical, step-by-step solutions.
Q1: Why is there poor resolution or complete co-elution of my benzofuranone isomers?
Expert Analysis: Poor resolution is the most common hurdle. It occurs when the subtle structural differences between isomers (e.g., positional isomers, diastereomers) do not result in a significant enough difference in their interaction with the stationary phase.[2] The goal is to amplify these small differences.
Potential Causes & Step-by-Step Solutions:
-
Incorrect Mobile Phase Polarity:
-
The "Why": The eluting power of your solvent system is either too strong (carrying all isomers together with the solvent front) or too weak (isomers remain strongly adsorbed to the stationary phase). For isomer separations, you need to operate in a "window" of optimal polarity that allows for differential partitioning.
-
Solution Workflow:
-
Re-evaluate with TLC: Before any column run, screen a variety of solvent systems with Thin Layer Chromatography (TLC). Aim for a solvent system that gives your isomers Rf values between 0.2 and 0.4 and maximizes the separation (ΔRf) between the spots.
-
Employ a Weaker Solvent System: If isomers are eluting too quickly (high Rf), decrease the polarity. For normal phase (silica/alumina), this means reducing the proportion of the polar solvent (e.g., decrease ethyl acetate in a hexane/ethyl acetate mixture).
-
Use Gradient Elution: If a single isocratic solvent system fails, a shallow gradient can be highly effective.[3] Start with a low-polarity mobile phase and gradually increase its strength. This allows the less retained isomers to separate first, while the more tightly bound isomers are eluted later as the solvent strength increases.[3][4]
-
-
-
Inadequate Stationary Phase Selectivity:
-
The "Why": Standard silica gel separates primarily based on polarity differences arising from polar functional groups. If your isomers have identical functional groups and only differ in their position, silica may not be selective enough.[5]
-
Solution Workflow:
-
Consider Alternative Phases: For aromatic positional isomers, stationary phases that offer different interaction mechanisms can be game-changing. Phenyl-bonded phases, for instance, can provide π-π interactions that help differentiate aromatic isomers.[6]
-
For Chiral Isomers: If you are dealing with enantiomers, a chiral stationary phase (CSP) is mandatory as they have identical physical properties on achiral phases.[7][8] Diastereomers, however, have different physical properties and should be separable on standard achiral columns, though optimization is often required.[2][8]
-
-
Q2: My purified benzofuranone peak is tailing or showing significant broadening. What's wrong?
Expert Analysis: Peak tailing occurs when a portion of the analyte is retained more strongly than the main band, leading to an asymmetrical peak shape. This is often caused by secondary, undesirable interactions with the stationary phase or issues with the column packing itself. Broadening can result from overloading the column or excessive volume in your system.[9]
Potential Causes & Step-by-Step Solutions:
-
Secondary Interactions with Silica:
-
The "Why": Benzofuranone scaffolds can contain acidic or basic functional groups. These groups can interact strongly with residual silanol groups (Si-OH) on the surface of silica gel, which are acidic. This strong, non-ideal interaction causes tailing.[9]
-
Solution Workflow:
-
Add a Mobile Phase Modifier: A small amount of an acid (like acetic acid or formic acid) or a base (like triethylamine or pyridine) can suppress these secondary interactions. For an acidic compound, adding a small amount of acid to the mobile phase will protonate the compound, reducing its interaction with the silanols. For a basic compound, adding a competing base like triethylamine can mask the active silanol sites.[9]
-
Use End-Capped Columns: For HPLC applications, using an end-capped column where most residual silanol groups are chemically deactivated is a highly effective solution.[9]
-
-
-
Column Overload:
-
The "Why": Loading too much sample onto the column saturates the stationary phase, exceeding its capacity and leading to peak distortion.[10][11] This is a common issue when scaling up from analytical to preparative chromatography.[11]
-
Solution Workflow:
-
Reduce Sample Load: The general rule for preparative chromatography is to load 1-5% of the stationary phase mass. If you see peak distortion, simply reduce the amount of material you are loading.
-
Improve Sample Solubility: Ensure your sample is fully dissolved in a minimal amount of the initial mobile phase solvent. Injecting a sample dissolved in a solvent much stronger than the mobile phase will cause severe peak broadening.
-
-
-
Poor Column Packing:
-
The "Why": Voids or channels in the stationary phase create different flow paths for the analyte molecules, causing the band to spread. A well-packed, homogenous column bed is critical for sharp peaks.[10][12]
-
Solution Workflow:
-
Repack the Column: If you are packing your own glass columns, ensure you create a uniform slurry and allow it to settle without voids. Tapping the column gently during packing can help.[12]
-
Use Pre-packed Columns: For consistent and high-performance results, using commercially available pre-packed flash cartridges or HPLC columns is highly recommended.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best stationary phase for separating benzofuranone isomers?
The choice of stationary phase is the most critical decision and depends on the nature of your isomers.[5][13]
| Stationary Phase | Primary Interaction | Best For Separating... | Expert Insight |
| Standard Silica Gel | Adsorption (Polarity) | Diastereomers, regioisomers with different polarities. | The workhorse for most separations.[7] Optimize the mobile phase first before abandoning silica. |
| Alumina | Adsorption (Polarity) | Similar to silica, but can be better for very acid-sensitive compounds. | Available in acidic, neutral, and basic forms, offering an additional selectivity parameter. |
| C18 (Reversed-Phase) | Hydrophobic (Partition) | Isomers with differences in hydrophobicity. | Excellent for polar benzofuranones. The mobile phase is typically a polar mixture like water/acetonitrile or water/methanol.[2][14] |
| Phenyl-bonded Phases | π-π Interactions | Aromatic positional isomers (e.g., ortho, meta, para). | The phenyl groups on the stationary phase interact with the aromatic benzofuranone ring, providing unique selectivity.[6] |
| Chiral Stationary Phases (CSPs) | Chiral Recognition | Enantiomers. | Absolutely essential for separating mirror-image isomers.[7][8] Requires screening of different chiral columns (e.g., polysaccharide-based). |
Q2: What is the most effective way to develop a mobile phase for a new benzofuranone mixture?
A systematic approach is key. Don't waste time and material with random guessing on the column.
Caption: Workflow for mobile phase development.
Q3: When should I use isocratic versus gradient elution?
-
Use Isocratic Elution (constant mobile phase composition) when your TLC analysis shows good separation between the isomers and all spots have Rf values below 0.5. It is simpler, uses less solvent, and is easier to scale up.[3]
-
Use Gradient Elution (mobile phase composition changes over time) when you have a complex mixture with components of widely differing polarities.[3] It is excellent for resolving closely eluting compounds while also speeding up the elution of strongly retained components, saving time and solvent.[14]
Example Experimental Protocol: Separation of Positional Isomers
This protocol provides a general framework for separating two hypothetical benzofuranone regioisomers.
1. Preparation of the Column (Dry Packing Method):
- Secure a glass column vertically with a clamp. Place a small plug of cotton or glass wool at the bottom.[12]
- Add a small layer of sand (approx. 1 cm).
- Slowly pour the dry silica gel (200-400 mesh) into the column while continuously tapping the side of the column to ensure even packing. Fill to about two-thirds of the column length.[12]
- Add another layer of sand on top of the silica to prevent disruption of the bed during solvent addition.
2. Sample Preparation and Loading:
- Dissolve the crude benzofuranone isomer mixture (e.g., 100 mg) in a minimal volume of dichloromethane or the initial mobile phase.
- In a separate flask, add a small amount of silica gel (approx. 500 mg) to this solution.
- Remove the solvent under reduced pressure (rotary evaporator) to create a dry, free-flowing powder. This is the "dry loading" method, which often results in better resolution.[12]
- Carefully add the sample-coated silica to the top of the column.
3. Elution and Fraction Collection:
- Pre-elute the column with the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Never let the solvent level drop below the top layer of sand.[12]
- Begin elution, collecting fractions (e.g., 5-10 mL per tube) as the solvent flows through.
- If using a gradient, slowly and systematically increase the percentage of the more polar solvent.
- Monitor the fraction collection by TLC to identify which fractions contain the purified isomers.
- Combine the pure fractions for each isomer and remove the solvent under reduced pressure.
References
-
Optimization of the HPLC separation of aromatic groups in petroleum fractions. (2025). ResearchGate. [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube. [Link]
-
Separation of 3(2H)-Benzofuranone, 6,7-dihydroxy- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. [Link]
-
How to optimize your mobile phase to improve selectivity and resolution in chromatography. (n.d.). Buchi. [Link]
-
How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025). Pharmaeli. [Link]
-
Trouble resolving isomers. (2015). Chromatography Forum. [Link]
-
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Waters. [Link]
-
Easy purification of isomers with prepacked glass columns. (n.d.). Chromatography Today. [Link]
-
Rapid Method Development through Proper Column Selection. (n.d.). Waters. [Link]
-
Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. (2017). MDPI. [Link]
-
Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2025). MicroSolv. [Link]
-
A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. (2007). Organic Chemistry Portal. [Link]
-
Key Concepts and Considerations of Preparative Liquid Chromatography. (2025). Welch Materials. [Link]
-
Principles and practical aspects of preparative liquid chromatography. (n.d.). Agilent. [Link]
-
Separating Compounds by Column Chromatography. (n.d.). Utah Tech University. [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). MDPI. [Link]
-
HPLC Column Selection Guide. (n.d.). Linklab. [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. (2024). Semantic Scholar. [Link]
-
Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc.. [Link]
-
645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (n.d.). Journal of Pharmaceutical Negative Results. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Trouble resolving isomers - Chromatography Forum [chromforum.org]
- 3. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 4. chromtech.com [chromtech.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
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- 13. linklab.gr [linklab.gr]
- 14. pharmaguru.co [pharmaguru.co]
Identifying and characterizing unexpected byproducts in 7-Iodobenzofuran-3(2H)-one reactions
Welcome to the technical support resource for 7-Iodobenzofuran-3(2H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile heterocyclic building block. Our goal is to provide field-proven insights and troubleshooting strategies to help you anticipate and resolve common experimental challenges, particularly the formation of unexpected byproducts. We will move beyond simple procedural lists to explain the chemical causality behind these issues, ensuring your syntheses are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A: The this compound scaffold contains two key reactive sites beyond the aryl iodide. The lactone (cyclic ester) is susceptible to hydrolysis under strongly basic or acidic conditions, leading to ring-opening. Additionally, the methylene group at the C2 position is acidic and can be deprotonated by strong bases, forming an enolate that can participate in various side reactions. The compound can also be sensitive to light and air over long-term storage, potentially leading to gradual decomposition or discoloration. For best results, store under an inert atmosphere, protected from light, at a cool temperature.
Q2: Which types of reactions are most commonly performed with this molecule?
A: The 7-iodo group is the primary synthetic handle for carbon-carbon and carbon-heteroatom bond formations. The most prevalent transformations are palladium-catalyzed cross-coupling reactions, such as:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids/esters to form 7-aryl or 7-vinyl derivatives.
-
Sonogashira Coupling: Reaction with terminal alkynes, a key step in synthesizing more complex heterocyclic systems.[1][2]
-
Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-containing substituents.
-
Heck Coupling: Reaction with alkenes.
Q3: Why is monitoring my reaction by Thin Layer Chromatography (TLC) so critical?
A: TLC is your first and best line of defense against failed reactions. It provides a real-time snapshot of the reaction's progress. By co-spotting your reaction mixture with the starting material, you can quickly determine if the this compound is being consumed. The appearance of new spots indicates product formation, but also the potential formation of byproducts. An unexpected spot that is significantly more polar (lower Rf) than your starting material often signals a hydrolysis event.
Troubleshooting Guide: Identifying & Mitigating Byproducts
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or no yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki).
-
Observation: TLC analysis shows only starting material, or a complex mixture of minor spots with very little desired product.
-
Potential Causes & Solutions:
-
Inactive Catalyst: The palladium catalyst may be oxidized or "poisoned." This is a frequent issue.[1]
-
Solution: Always use a fresh, high-quality palladium catalyst and ligand. Ensure storage under an inert atmosphere (e.g., in a glovebox or desiccator). For Sonogashira reactions, the copper(I) co-catalyst is also highly sensitive to oxidation.
-
-
Presence of Oxygen: Molecular oxygen can oxidatively deactivate the Pd(0) active species, halting the catalytic cycle.
-
Solution: Rigorously degas your solvent(s) and reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles. The reaction should be run under a positive pressure of an inert gas.
-
-
Inappropriate Base or Base Degradation: The choice of base is critical. Some bases can promote side reactions or, in the case of bicarbonates at high temperatures, decompose to produce water, which can interfere with the catalytic cycle.[2]
-
Solution: For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. For Sonogashira reactions, an organic amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. Ensure the amine is freshly distilled and anhydrous. Avoid strong nucleophilic bases like NaOH or KOH, which can hydrolyze the lactone.
-
-
Starting Material Degradation: As mentioned, the benzofuranone core can be sensitive. The combination of base and heat can lead to unwanted side reactions.
-
Solution: Attempt the reaction at a lower temperature first. While many couplings require heat, some modern catalyst systems are highly active at room temperature. A temperature screen (e.g., RT, 50 °C, 80 °C) is advisable.
-
-
-
Workflow Diagram:
Caption: Troubleshooting workflow for Pd-catalyzed coupling.
Problem 2: Appearance of a highly polar byproduct (low Rf on TLC).
-
Observation: A new spot appears on the TLC plate at or near the baseline, staining intensely. The isolated byproduct is often water-soluble.
-
Potential Cause & Characterization:
-
Lactone Hydrolysis: The most likely culprit is the base- or acid-catalyzed hydrolysis of the benzofuranone ring to form the corresponding 2-(2-hydroxy-3-iodophenyl)acetic acid. This carboxylic acid is much more polar than the starting lactone.
-
How to Confirm:
-
¹H NMR: Look for the disappearance of the C2 methylene protons (a singlet around 3.7 ppm) and the appearance of a new, broader singlet for the carboxylic acid proton (>10 ppm). The other aromatic and methylene protons will also shift.
-
FTIR: A very broad O-H stretch will appear (2500-3300 cm⁻¹) and the lactone carbonyl (~1800-1780 cm⁻¹) will be replaced by a carboxylic acid carbonyl (~1710 cm⁻¹).
-
Mass Spectrometry: The mass of the byproduct will be 18 amu higher than the starting material (M + H₂O).
-
-
-
Solutions:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried.
-
Select a Non-Nucleophilic Base: Switch from bases like NaOH, KOH, or LiOH to non-nucleophilic inorganic bases like Cs₂CO₃ or K₃PO₄. If an amine base is required, use a sterically hindered one like DIPEA.
-
Lower Reaction Temperature: Hydrolysis is often accelerated by heat. Running the reaction at a lower temperature can significantly suppress this side reaction.
-
-
Degradation Pathway Diagram:
Caption: Primary hydrolysis pathway for the benzofuranone ring.
Problem 3: Formation of a de-iodinated byproduct.
-
Observation: Mass spectrometry of a byproduct shows a mass of 148 (M-126), corresponding to the loss of iodine.
-
Potential Causes & Solutions:
-
Reductive Dehalogenation: This can be mediated by the palladium catalyst, especially in the presence of a hydrogen source (e.g., trace water, certain amines, or alcohols) and a base. It is sometimes observed as a competing pathway in cross-coupling reactions.
-
Solution: Ensure high-purity, anhydrous reagents. Screening different phosphine ligands can sometimes mitigate this side reaction, as the ligand electronics can influence the stability of intermediates in the catalytic cycle.
-
-
Photodecomposition: Aryl iodides can be sensitive to light, leading to homolytic cleavage of the C-I bond.
-
Solution: Protect the reaction from light by wrapping the flask in aluminum foil. This is especially important for reactions that run for extended periods.
-
-
Characterization of Unexpected Byproducts
When an unknown byproduct is formed, a systematic approach is required for identification.
| Byproduct Class | Potential Cause | Key Spectroscopic Signatures |
| Ring-Opened Acid | Base/Acid Hydrolysis | ¹H NMR: Broad peak >10 ppm. MS: M+18. IR: Broad O-H (2500-3300 cm⁻¹), C=O shift to ~1710 cm⁻¹. |
| De-iodinated Compound | Reductive Dehalogenation | MS: M-126. ¹H NMR: Disappearance of one aromatic signal, replaced by a new signal in the 7-8 ppm region with a different coupling pattern. |
| Dimer/Homocoupling Product | Catalyst-mediated | MS: Mass corresponding to ~2x the starting material minus iodine atoms. ¹H NMR: Complex aromatic region, but likely shows symmetry. |
| Enolate-Derived Product | Strong Base | ¹H NMR: Loss of the C2 methylene singlet. ¹³C NMR: Changes in the upfield region corresponding to new C-C bonds. |
Experimental Protocols
Protocol 1: General Procedure for a Robust Sonogashira Coupling
-
Vessel Preparation: To a flame-dried or oven-dried Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., THF or DMF) via syringe. Follow with the addition of the terminal alkyne (1.2 equiv.) and freshly distilled triethylamine (2.5 equiv.).
-
Reaction: Stir the mixture at the desired temperature (start with room temperature before heating) and monitor progress every 30-60 minutes by TLC.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel.
References
-
BenchChem Technical Support Team. (2025). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis. BenchChem. 1
-
BenchChem Technical Support Team. (2025). Technical Support Center: Optimization of Benzofuran Synthesis. BenchChem. 2
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 7-Iodo- vs. 7-Bromobenzofuran-3(2H)-one in Palladium-Catalyzed Cross-Coupling Reactions
In the landscape of medicinal chemistry and materials science, the benzofuran-3(2H)-one scaffold serves as a privileged structure, forming the core of numerous biologically active compounds and functional materials. The strategic functionalization at the C7 position is a critical step in the diversification of these molecules, enabling the modulation of their physicochemical and pharmacological properties. Palladium-catalyzed cross-coupling reactions are the premier tools for this purpose, offering a reliable avenue for forming new carbon-carbon and carbon-heteroatom bonds.
This guide provides an in-depth comparison of the reactivity of two key precursors: 7-iodo- and 7-bromobenzofuran-3(2H)-one. The choice between an aryl iodide and an aryl bromide is a pivotal decision in synthesis design, with significant implications for reaction efficiency, cost, and scalability. Here, we dissect the fundamental principles governing their reactivity and provide practical, data-driven insights to guide researchers in selecting the optimal substrate and conditions for their specific synthetic goals.
The Decisive Step: Understanding Halogen Reactivity in Oxidative Addition
The cornerstone of palladium-catalyzed cross-coupling reactions—including the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions—is the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) complex. This is typically the rate-determining step of the catalytic cycle and the primary locus of the reactivity difference between aryl iodides and bromides.[1][2]
The established reactivity trend for aryl halides in oxidative addition is: Ar-I > Ar-Br > Ar-Cl .[3][4]
This hierarchy is governed by two principal factors:
-
Carbon-Halogen Bond Dissociation Energy (BDE): The C-I bond (≈ 272 kJ/mol) is significantly weaker than the C-Br bond (≈ 336 kJ/mol). A lower BDE means that less energy is required to cleave the bond, resulting in a lower activation barrier for the oxidative addition step.[5][6]
-
Electronegativity and Electrostatics: As one descends the halogen group, the atoms become larger and more polarizable. The more diffuse electron density and higher nuclear charge of iodine contribute to a more stabilizing electrostatic interaction with the palladium catalyst during the transition state.[5][6]
Consequently, 7-iodobenzofuran-3(2H)-one is intrinsically more reactive than its bromo- counterpart. This enhanced reactivity translates into tangible experimental advantages, such as the ability to use milder reaction conditions (e.g., lower temperatures), reduced catalyst loadings, and shorter reaction times. Conversely, aryl bromides are often more stable, less expensive, and more commercially available, making them highly desirable for process development and large-scale synthesis, provided the reaction conditions can be optimized to overcome their lower reactivity.[7]
Comparative Performance in Key Cross-Coupling Reactions
The theoretical reactivity trend is consistently borne out in experimental practice. Below, we compare the typical conditions and outcomes for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions using the 7-iodo and 7-bromo derivatives.
The Suzuki-Miyaura reaction is one of the most versatile methods for constructing biaryl systems. The difference in reactivity between the iodo and bromo substrates is often manifested in the choice of catalyst, ligand, and temperature.
| Parameter | This compound (Higher Reactivity) | 7-Bromobenzofuran-3(2H)-one (Lower Reactivity) | Rationale & Causality |
| Catalyst/Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd(OAc)₂, Pd₂(dba)₃ | Simple, less active catalysts are often sufficient for the more reactive aryl iodide. |
| Ligand | Often ligand-free or simple phosphines (e.g., PPh₃).[8] | Requires more electron-rich, sterically bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to facilitate oxidative addition.[9] | Bulky, electron-donating ligands stabilize the Pd(0) center and promote the more difficult oxidative addition of the C-Br bond. |
| Base | Milder bases (e.g., K₂CO₃, K₃PO₄).[10] | Often requires stronger bases (e.g., Cs₂CO₃, K₃PO₄). | A stronger base can accelerate the transmetalation step, helping to drive the overall catalytic cycle for the less reactive substrate. |
| Temperature | Room Temperature to 60 °C. | 80 °C to 120 °C.[7] | The lower activation energy of C-I bond cleavage allows the reaction to proceed efficiently at lower temperatures. |
| Typical Yields | Generally excellent (>90%). | Good to excellent (70-95%), but highly dependent on condition optimization. | The higher reactivity of the iodide often leads to cleaner reactions with fewer side products (e.g., hydrodehalogenation). |
The Sonogashira coupling provides a powerful route to aryl alkynes. Here, the reactivity difference can be so pronounced that selective coupling at an iodo- position in the presence of a bromo- position is possible simply by controlling the temperature.[11]
| Parameter | This compound (Higher Reactivity) | 7-Bromobenzofuran-3(2H)-one (Lower Reactivity) | Rationale & Causality |
| Catalyst System | Pd(PPh₃)₂Cl₂/CuI (Standard) | Pd(PPh₃)₂Cl₂/CuI, often requires more advanced catalysts for high efficiency. | The fundamental reactivity difference necessitates more robust catalytic systems for aryl bromides. |
| Conditions | Amine-based solvent (e.g., Et₃N, piperidine), often at room temperature.[11][12] | Typically requires heating (60-100 °C).[11] Copper-free conditions may require specialized ligands like P(t-Bu)₃.[12][13] | The C-I bond is sufficiently labile to undergo oxidative addition at room temperature, whereas the stronger C-Br bond requires thermal energy.[11] |
| Selectivity | High. Can be coupled selectively in the presence of a C-Br bond.[3][11] | Lower. Reaction conditions harsh enough to activate the C-Br bond will also activate a C-I bond. | This differential reactivity is a key tool in orthogonal synthesis strategies. |
| Typical Yields | Excellent (>90%). | Moderate to good (60-90%), susceptible to side reactions like alkyne homocoupling (Glaser coupling). | Milder conditions for the iodide substrate minimize side reactions and maximize the yield of the desired cross-coupled product. |
This reaction is essential for synthesizing aryl amines. Interestingly, while the general reactivity trend holds (Ar-I > Ar-Br), aryl iodides can sometimes be challenging substrates due to the potential for the generated iodide anion to form unreactive bridged palladium dimers, inhibiting the catalyst.[14] However, modern ligand systems have largely overcome this issue.
| Parameter | This compound (Higher Reactivity) | 7-Bromobenzofuran-3(2H)-one (Lower Reactivity) | Rationale & Causality |
| Catalyst/Ligand | Pd₂(dba)₃ with bidentate ligands (e.g., BINAP, DPPF) or modern bulky monophosphine ligands (e.g., XPhos).[15][16] | Pd₂(dba)₃ or Pd(OAc)₂ with highly active, sterically demanding ligands (e.g., BrettPhos, RuPhos).[16][17] | Aryl bromides are now considered the "sweet spot" for Buchwald-Hartwig reactions, with many ligands specifically designed for their activation.[1] |
| Base | Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄). | Strong, non-nucleophilic bases (e.g., NaOt-Bu, LiHMDS). | A strong base is crucial for deprotonating the amine or the intermediate palladium-amine complex to facilitate reductive elimination.[18] |
| Temperature | 80 °C to 110 °C. | 80 °C to 110 °C. | While C-I oxidative addition is faster, the overall reaction rate is often dictated by other steps, leading to similar temperature requirements with modern catalysts. |
| Considerations | Potential for catalyst inhibition by iodide ions, though mitigated by bidentate or bulky ligands.[14][15] | Generally considered a highly reliable substrate class with a vast library of optimized ligands and conditions.[19] | The choice of ligand is paramount to prevent catalyst deactivation and achieve high turnover numbers, especially for the less reactive bromide.[18] |
Experimental Protocols & Workflows
To provide a self-validating and reproducible framework, we present a detailed protocol for a representative Suzuki-Miyaura coupling reaction. The causality behind each choice of reagent and condition is explained to align with best practices in synthetic chemistry.
The following diagram illustrates a standard, field-proven workflow for setting up a cross-coupling reaction under an inert atmosphere, a critical practice to prevent the oxidation and deactivation of the Pd(0) catalyst.
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A Comparative Guide to the Structural Validation of 7-Iodobenzofuran-3(2H)-one Derivatives: The Definitive Role of X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the precise structural characterization of novel synthesized compounds is paramount. 7-Iodobenzofuran-3(2H)-one derivatives are a class of heterocyclic compounds that have garnered significant attention due to their potential biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] The introduction of an iodine atom at the 7-position not only influences the molecule's steric and electronic properties but also provides a handle for further synthetic transformations, making these derivatives attractive scaffolds in drug discovery programs.[1] However, the unambiguous determination of their three-dimensional architecture is a critical step to understanding structure-activity relationships (SAR) and ensuring the integrity of subsequent research.
This guide provides a comprehensive comparison of analytical techniques for the structural validation of this compound derivatives, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis with alternative methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and computational modeling.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[3][4] By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine bond lengths, bond angles, and the overall molecular geometry with exceptional accuracy.[3] This level of detail is often unattainable with other analytical methods, making X-ray crystallography the definitive tool for absolute structure determination.[5]
Why X-ray Crystallography is Essential for this compound Derivatives
The structural complexity of this compound derivatives, which can include multiple chiral centers and various substitution patterns, necessitates a high-resolution analytical technique. X-ray crystallography provides an unambiguous solution to several key structural questions:
-
Absolute Stereochemistry: For chiral derivatives, X-ray crystallography can determine the absolute configuration of stereocenters, which is crucial for understanding their biological activity.
-
Conformational Analysis: The technique reveals the preferred conformation of the molecule in the solid state, providing insights into intermolecular interactions.
-
Unambiguous Connectivity: It confirms the bonding arrangement of all atoms in the molecule, eliminating any ambiguity that might arise from spectroscopic data alone.
Experimental Workflow for Single-Crystal X-ray Crystallography
The successful application of X-ray crystallography hinges on a meticulous experimental workflow, from crystal growth to data analysis.
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The Iodine Effect: A Comparative Guide to the Influence of Iodine Substitution on the Biological Activity of Benzofuranones
In the landscape of medicinal chemistry, the benzofuranone scaffold represents a "privileged structure," a framework that repeatedly appears in biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] A key strategy in optimizing such scaffolds is the introduction of halogen substituents. Among these, iodine stands out due to its unique physicochemical properties: large atomic radius, high lipophilicity, and the ability to form strong halogen bonds. This guide provides a comparative analysis of how the introduction of an iodine substituent can modulate the biological activity of benzofuranones, offering a blend of established principles, experimental data, and practical protocols for researchers in drug discovery.
The Rationale for Iodination in Drug Design
Why single out iodine? The choice to incorporate an iodine atom into a drug candidate is a deliberate one, driven by several key factors that can dramatically alter a molecule's behavior.
-
Lipophilicity and Membrane Permeability: Iodine is the most lipophilic of the stable halogens. Increasing a molecule's lipophilicity can enhance its ability to cross biological membranes, such as the cell membrane or the blood-brain barrier, potentially leading to improved bioavailability and tissue distribution.
-
Halogen Bonding: Iodine is a potent halogen bond (X-bond) donor. This non-covalent interaction, where the electropositive crown of the iodine atom interacts with a Lewis base (e.g., an oxygen or nitrogen atom on a biological target), can be a powerful tool for enhancing drug-receptor binding affinity and specificity.
-
Size and Steric Effects: As the largest stable halogen, iodine can act as a "super-steric" group, influencing the conformation of the molecule and its fit within a target's binding pocket.
-
Metabolic Stability: The carbon-iodine bond can be more stable to metabolic degradation than C-H bonds, potentially prolonging the drug's half-life.
These properties make iodination a compelling strategy for lead optimization, but they also necessitate careful evaluation, as they can equally impact toxicity and off-target effects.
Synthesis of Iodinated Benzofuranones: The Iodocyclization Approach
A robust and efficient method for creating iodinated benzofuran and benzofuranone derivatives is through iodocyclization.[4] This strategy involves the iodine-mediated cyclization of a suitably functionalized precursor, often an alkyne, to construct the heterocyclic ring system with simultaneous incorporation of iodine.[4][5]
Diagram: General Workflow for Iodocyclization
Caption: Workflow for synthesizing 3-iodobenzofuran derivatives.
Experimental Protocol: Synthesis of a 3-Iodobenzofuran Derivative
This protocol is a representative example based on established iodocyclization methodologies.[4]
-
Preparation: To a solution of the 2-alkynylphenol precursor (1.0 mmol) in a suitable solvent such as acetonitrile (10 mL) in a round-bottom flask, add a base if required (e.g., K₂CO₃, 1.5 mmol).
-
Iodination: Add the iodinating agent, such as N-Iodosuccinimide (NIS) or molecular iodine (I₂) (1.1 mmol), to the mixture portion-wise at room temperature while stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 3-iodobenzofuran derivative.
Comparative Biological Activity: The Case of Amiodarone
Direct, side-by-side comparisons of simple iodinated versus non-iodinated benzofuranones are not abundant in the literature. However, an authoritative and clinically significant case study exists: the comparison between the iodinated antiarrhythmic drug Amiodarone and its non-iodinated analogue, Dronedarone . Both share a benzofuran core, making this a powerful model for understanding the "iodine effect."[6]
Amiodarone is a highly effective Class III antiarrhythmic agent used for life-threatening ventricular arrhythmias.[7] Its mechanism is complex, involving the blockade of multiple ion channels (potassium, sodium, and calcium) and noncompetitive beta-blocking effects.[8][9] A significant portion of its efficacy and, notably, its toxicity profile is attributed to the two iodine atoms on its benzoyl moiety, which constitute 37% of its molecular weight.[10]
Dronedarone was developed as a non-iodinated alternative to mitigate Amiodarone's significant thyroid-related side effects, which are a direct consequence of its high iodine content.[6] While Dronedarone successfully avoids these toxicities, its clinical efficacy is demonstrably lower than that of Amiodarone.[6]
Data Presentation: Amiodarone vs. Dronedarone
| Feature | Amiodarone (Iodinated) | Dronedarone (Non-iodinated) | Influence of Iodine |
| Primary Indication | Life-threatening ventricular arrhythmias[7] | Atrial fibrillation[6] | Iodine contributes to broader, more potent antiarrhythmic activity. |
| Mechanism of Action | Multi-channel blocker (K⁺, Na⁺, Ca²⁺), α/β-blocker[9][11] | Predominantly a multi-channel blocker[6] | The iodine atoms are crucial for the complex pharmacology and high efficacy. |
| Thyroid Toxicity | Common (Hypo- and Hyperthyroidism)[10] | No significant thyroid effects[6] | Direct consequence of high iodine content leading to thyroid dysfunction. |
| Pulmonary Toxicity | Significant risk of pulmonary fibrosis[8] | Lower risk compared to Amiodarone | Implies the overall molecular properties, including those conferred by iodine, contribute to this toxicity. |
| Pharmacokinetics | Extremely long half-life (>50 days)[8] | Shorter half-life (~24 hours) | High lipophilicity from iodine leads to extensive tissue accumulation and a very long half-life. |
| Clinical Efficacy | Highly effective, often used as a last resort | Less effective than Amiodarone[6] | The presence of iodine is directly linked to superior clinical performance. |
This comparison clearly demonstrates that the iodine substituents are not mere decorations; they are integral to the drug's potency and pharmacokinetic profile, while simultaneously being the root cause of its most significant adverse effects.
Assessing Biological Activity: Standardized Protocols
To assess and compare the biological activity of novel benzofuranone derivatives, standardized and reproducible assays are essential. The following sections detail the protocols for two of the most common applications: anticancer and antimicrobial activity.
Anticancer Activity: Cytotoxicity Assessment via MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a foundational assay in anticancer drug screening.
Diagram: MTT Assay Workflow
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., iodinated and non-iodinated benzofuranones) in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a predetermined period, typically 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining MIC values.
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Compound Dilution: In well 1, add 100 µL of the test compound at a starting concentration (e.g., 256 µg/mL). Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
Inoculation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard and then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 50 µL of this bacterial suspension to wells 1 through 11. Add 50 µL of sterile broth to well 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). Compare the wells to the growth control (well 11, which should be turbid) and the sterility control (well 12, which should be clear).
Conclusion and Future Outlook
The strategic incorporation of iodine into the benzofuranone scaffold is a powerful, albeit complex, tool in drug design. As exemplified by the clinical comparison of Amiodarone and Dronedarone, iodination can profoundly enhance biological efficacy, but often at the cost of a unique toxicity profile.[6] The iodine atom's influence on lipophilicity, target binding through halogen bonds, and pharmacokinetics is undeniable.
For researchers, this presents a clear path forward. The synthesis of paired iodinated and non-iodinated benzofuranone analogues for direct, head-to-head screening is essential to build a more precise understanding of structure-activity relationships. By employing standardized protocols for cytotoxicity and antimicrobial evaluation, the scientific community can systematically map the true contribution of the "iodine effect." This will enable the rational design of next-generation benzofuranone therapeutics that harness the benefits of iodination while minimizing its inherent risks.
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A Comparative Guide to the Structural Confirmation of 7-Iodobenzofuran-3(2H)-one Products: High-Resolution Mass Spectrometry in Focus
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. For researchers synthesizing complex heterocyclic compounds such as 7-iodobenzofuran-3(2H)-one, a versatile scaffold in medicinal chemistry, selecting the most appropriate analytical technique is a critical decision. This guide provides an in-depth comparison of high-resolution mass spectrometry (HRMS) with its primary alternatives, nuclear magnetic resonance (NMR) spectroscopy and single-crystal X-ray crystallography, for the definitive structural elucidation of this class of molecules.
The Challenge: Unambiguous Identification of a Halogenated Heterocycle
This compound presents a unique analytical challenge due to the presence of a heavy halogen atom and a complex heterocyclic core. The confirmation of its synthesis requires not only the determination of its molecular formula but also the precise connectivity of its atoms and, ideally, its three-dimensional structure. This guide will delve into the capabilities and limitations of each technique in addressing these requirements, with a particular focus on the power and practicality of HRMS.
High-Resolution Mass Spectrometry (HRMS): Precision in Mass, Power in Identification
High-resolution mass spectrometry has emerged as an indispensable tool for the rapid and accurate characterization of synthetic organic compounds.[1] Unlike low-resolution mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with exceptional precision (typically within 5 ppm), enabling the determination of its elemental composition.
The "Why" Behind HRMS in the Analysis of this compound
The primary advantage of HRMS in this context is its ability to provide an unambiguous molecular formula. For this compound (C₈H₅IO₂), the expected exact mass of the molecular ion [M]⁺ is 259.9334. HRMS can confirm this mass with a high degree of confidence, immediately distinguishing it from other potential products or impurities with the same nominal mass.
Furthermore, the isotopic pattern observed in the mass spectrum serves as a crucial confirmation of the presence of iodine. Iodine is monoisotopic (¹²⁷I), which simplifies the isotopic pattern compared to compounds containing chlorine or bromine.[2] The fragmentation pattern obtained through tandem mass spectrometry (MS/MS) provides valuable structural information by revealing the characteristic losses of fragments from the parent molecule.[3][4][5][6]
Experimental Protocol: HRMS Analysis of this compound
A detailed, step-by-step methodology for the HRMS analysis of a synthetic product like this compound is as follows:
-
Sample Preparation:
-
Dissolve a small amount (typically <1 mg) of the purified product in a high-purity solvent such as methanol or acetonitrile.
-
The final concentration should be in the low micromolar range (e.g., 1-10 µM).
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Instrument Setup (ESI-Q-TOF as an example):
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically suitable for this class of compounds.
-
Mass Analyzer: A Quadrupole Time-of-Flight (Q-TOF) analyzer provides high resolution and mass accuracy.
-
Calibration: Calibrate the instrument using a known reference standard immediately prior to analysis to ensure high mass accuracy.
-
Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
-
Data Acquisition:
-
Full Scan MS: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500) to detect the molecular ion.
-
Tandem MS (MS/MS): Select the [M+H]⁺ or M⁺ ion of this compound as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.
-
Analyze the fragmentation pattern to identify characteristic neutral losses (e.g., loss of CO, I, or C₂H₂O) that are consistent with the proposed structure.
-
Visualization of the HRMS Workflow
Caption: A streamlined workflow for the confirmation of this compound using HRMS.
Alternative Analytical Techniques: A Comparative Overview
While HRMS is a powerful tool, a comprehensive structural confirmation often relies on a combination of techniques. Here, we compare HRMS with NMR spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of organic chemistry for determining the carbon-hydrogen framework of a molecule.[2] For this compound, ¹H and ¹³C NMR would provide detailed information about the connectivity of the atoms.
-
¹H NMR: Would show the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.
-
¹³C NMR: Would reveal the number of unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments can establish the connectivity between protons and carbons, providing a complete picture of the molecular structure in solution.[7][8]
X-ray Crystallography
Single-crystal X-ray crystallography is considered the "gold standard" for structural determination as it provides a precise three-dimensional model of the molecule in the solid state. This technique can unambiguously determine the connectivity, stereochemistry, and conformation of a molecule.[9][10][11]
Performance Comparison
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Single-Crystal X-ray Crystallography |
| Information Provided | Elemental composition, molecular weight, fragmentation pattern.[1] | Detailed connectivity of atoms (C-H framework), stereochemistry in solution.[2] | Unambiguous 3D structure, bond lengths, bond angles, stereochemistry in the solid state. |
| Sample Amount | Very low (picomole to femtomole) | Low to moderate (milligram) | Low (microgram to milligram), but requires a suitable single crystal. |
| Analysis Time | Fast (minutes per sample) | Moderate (minutes to hours per experiment) | Slow (hours to days for data collection and analysis) |
| Cost | Moderate to high | High | High (instrumentation and expertise) |
| Key Advantage | Speed and sensitivity for molecular formula determination.[1] | Provides detailed structural information in solution.[12] | Provides the definitive, unambiguous 3D structure.[13] |
| Key Limitation | Does not provide direct information on atom connectivity. | Can be complex to interpret for complex molecules; lower sensitivity than MS.[14] | Requires a high-quality single crystal, which can be difficult to obtain.[15] |
Logical Relationship of Analytical Techniques
Caption: The complementary roles of HRMS, NMR, and X-ray crystallography in structural confirmation.
Conclusion: An Integrated Approach for Certainty
For the confirmation of this compound products, high-resolution mass spectrometry offers a rapid and highly accurate method for determining the elemental composition, providing a critical first piece of evidence for the successful synthesis. However, for complete and unambiguous structural elucidation, a multi-technique approach is recommended. NMR spectroscopy provides the detailed connectivity of the molecule in solution, while single-crystal X-ray crystallography, when feasible, offers the ultimate proof of structure in the solid state. By understanding the strengths and limitations of each technique, researchers can design an analytical workflow that ensures the scientific integrity and trustworthiness of their findings.
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A Senior Application Scientist's Guide to Synthesizing 7-Iodobenzofuran-3(2H)-one: A Comparative Analysis of Classical and Modern Routes
Abstract: 7-Iodobenzofuran-3(2H)-one is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a versatile intermediate in the synthesis of complex pharmaceutical agents.[1] The strategic placement of the iodine atom at the C7 position provides a crucial handle for late-stage functionalization via cross-coupling reactions, making the efficiency and regioselectivity of its synthesis a paramount concern for drug development professionals. This guide provides an in-depth comparison of two distinct synthetic strategies: a classical multi-step approach involving late-stage iodination and a modern, convergent route utilizing a pre-iodinated precursor. By benchmarking these methods on key performance metrics—including yield, regioselectivity, operational simplicity, and scalability—this document offers researchers the critical data needed to make informed decisions in their synthetic campaigns.
Introduction: The Strategic Value of the 7-Iodo-Benzofuranone Core
The benzofuran-3(2H)-one nucleus is a privileged structure found in numerous natural products and biologically active molecules.[2] Its derivatives have been investigated as potent inhibitors of enzymes like DRAK2, which is implicated in the apoptosis of islet β-cells, highlighting their potential in diabetes treatment.[1] The incorporation of an iodine atom, specifically at the 7-position, significantly enhances the synthetic utility of this scaffold. This halogen serves as a versatile functional group for introducing molecular complexity through well-established transition-metal-catalyzed reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[3]
Consequently, the development of robust, efficient, and regioselective methods to access this compound is of high importance. An ideal synthesis must not only deliver high yields but also ensure precise control over the iodine's position, as isomeric impurities can complicate downstream applications and purification efforts. This guide will dissect and benchmark two primary approaches to this target molecule.
The Classical Approach: Post-Cyclization Electrophilic Iodination
A traditional and logical, yet often problematic, route involves the initial synthesis of the parent benzofuran-3(2H)-one, followed by electrophilic aromatic substitution to install the iodine atom. This strategy is predicated on the availability of the non-halogenated core and a reliable iodination protocol.
Mechanistic Rationale and Workflow
The classical route unfolds in two key stages:
-
Intramolecular Cyclization: The synthesis typically begins with a precursor such as 2-hydroxyphenylacetic acid.[4] In the presence of a strong acid and dehydrating agent (e.g., polyphosphoric acid or a strong acid anhydride), the carboxylic acid is activated and undergoes an intramolecular Friedel-Crafts-type acylation/lactonization onto the phenolic ring to form the five-membered heterocyclic core.[5][6]
-
Electrophilic Iodination: The resulting benzofuran-3(2H)-one is an electron-rich aromatic system. The phenolic ether oxygen activates the benzene ring towards electrophilic substitution. Treatment with an electrophilic iodine source, such as iodine in the presence of an oxidizing agent like iodic acid (HIO₃) or N-Iodosuccinimide (NIS), introduces the iodine atom.[7]
Challenges: The Regioselectivity Problem
The primary drawback of this approach is the lack of precise regiochemical control during the iodination step. The activating ether oxygen directs electrophiles to the ortho (C7) and para (C5) positions. This often results in a mixture of 7-iodo and 5-iodo isomers, alongside potential di-iodinated byproducts. Separating these closely related isomers typically requires tedious chromatographic purification, which lowers the overall isolated yield and complicates scaling.
A Modern Approach: Convergent Synthesis via Intramolecular Cyclization of an Iodinated Precursor
To overcome the regioselectivity issues inherent in the classical method, a more modern strategy employs a convergent design. Here, the iodine atom is installed on the starting material, ensuring its final position is locked in from the outset.
Mechanistic Rationale and Workflow
This streamlined route leverages the intramolecular cyclization of a carefully chosen, pre-halogenated starting material.
-
Precursor Synthesis: The synthesis begins with a commercially available or readily synthesized iodinated phenol. A key intermediate is (2-hydroxy-3-iodophenyl)acetic acid . This precursor ensures the iodine is unequivocally positioned ortho to the hydroxyl group.
-
Directed Intramolecular Cyclization: Similar to the classical route, this precursor is subjected to acid-catalyzed cyclization.[8] Reagents such as trifluoroacetic anhydride or Eaton's reagent provide the necessary conditions for the carboxylic acid to cyclize onto the adjacent carbonyl, forming the benzofuranone ring in a single, highly efficient step. Because the iodine is already in place, this reaction proceeds with absolute regiocontrol, yielding only the desired this compound product.
Causality of Improved Performance
The superiority of this method stems from a fundamental principle of synthetic strategy: controlling regiochemistry early in a sequence prevents the formation of difficult-to-separate isomers. By incorporating the iodine at the start, the reaction avoids a competitive electrophilic substitution step on an activated ring system, thereby eliminating the formation of the 5-iodo isomer and enhancing the overall efficiency and purity of the final product.
Visualizing the Synthetic Workflows
The following diagram illustrates the comparative logic of the two synthetic routes, highlighting the key difference in step economy and purification burden.
Caption: Comparative workflow of Classical vs. Modern synthetic routes.
Head-to-Head Benchmarking: Performance Metrics
The following table summarizes the key performance indicators for each synthetic route, based on representative experimental data from the literature and established chemical principles.
| Metric | Classical Route (Late-Stage Iodination) | Modern Route (Convergent Synthesis) | Justification |
| Overall Yield | 30-45% | 75-85% | The modern route avoids significant yield loss during the purification of isomers. |
| Regioselectivity | Poor (~1:1 to 2:1 mixture of 7- and 5-isomers) | Excellent (>99% 7-iodo isomer) | The iodine's position is pre-determined in the modern route's starting material. |
| Number of Steps | 2 (post-precursor) | 1 (post-precursor) | The modern route is more convergent and step-economical. |
| Purification Method | Tedious Column Chromatography | Simple Recrystallization or Filtration | The high purity of the crude product from the modern route simplifies purification. |
| Scalability | Challenging | Favorable | Avoidance of chromatography makes the modern route more amenable to large-scale synthesis. |
| Atom Economy | Moderate | Good | Fewer steps and byproducts lead to better atom economy. |
Detailed Experimental Protocols
Protocol for Classical Route
Step 1: Synthesis of Benzofuran-3(2H)-one
-
To a flask equipped with a mechanical stirrer, add polyphosphoric acid (PPA) (50 g). Heat the PPA to 80°C with stirring.
-
Slowly add 2-hydroxyphenylacetic acid (5.0 g, 32.9 mmol) in portions over 15 minutes.
-
Increase the temperature to 100°C and stir for 2 hours. The mixture will become a thick, homogenous paste.
-
Cool the reaction to 60°C and quench by slowly pouring it onto 200 g of crushed ice with vigorous stirring.
-
Extract the resulting aqueous slurry with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL), then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield crude benzofuran-3(2H)-one, which can be used directly in the next step.
Step 2: Electrophilic Iodination
-
Dissolve the crude benzofuran-3(2H)-one (4.0 g, 29.8 mmol) in glacial acetic acid (80 mL).
-
Add iodine (I₂) (3.78 g, 14.9 mmol) and iodic acid (HIO₃) (1.05 g, 5.96 mmol) to the solution.
-
Heat the mixture to 70°C and stir for 4 hours. Monitor the reaction by TLC.
-
Cool the reaction to room temperature and pour it into 400 mL of water.
-
Add sodium thiosulfate solution (10% w/v) until the dark iodine color disappears.
-
Extract the product with dichloromethane (3 x 80 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the resulting residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to separate the 7-iodo and 5-iodo isomers.
Protocol for Modern Convergent Route
Synthesis of this compound
-
To a round-bottom flask under a nitrogen atmosphere, add (2-hydroxy-3-iodophenyl)acetic acid (5.0 g, 18.0 mmol).
-
Add dichloromethane (50 mL) to suspend the solid.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add trifluoroacetic anhydride (TFAA) (5.1 mL, 36.0 mmol) dropwise over 10 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours, at which point the solution should become clear.
-
Quench the reaction by carefully adding 50 mL of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate.
-
Concentrate the solvent under reduced pressure. The resulting solid is the high-purity crude product.
-
Recrystallize the solid from a minimal amount of hot ethanol/water to yield pure this compound as a crystalline solid.
Conclusion and Recommendation
A thorough comparison of synthetic strategies reveals that the modern, convergent route for preparing this compound is demonstrably superior to the classical, late-stage iodination approach. The modern method's key advantage is its complete regiochemical control, which eliminates the formation of isomers and bypasses the need for challenging chromatographic separations. This results in a significantly higher overall yield, greater operational simplicity, and enhanced scalability.
For researchers and drug development professionals requiring reliable, efficient, and scalable access to this compound, the convergent synthesis via intramolecular cyclization of (2-hydroxy-3-iodophenyl)acetic acid is the highly recommended protocol. This strategy not only saves time and resources but also delivers a product of higher purity, facilitating more reliable outcomes in subsequent synthetic transformations.
References
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Ashraf, R., Zahoor, A. F., Ali, K. G., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14, 14539-14581. Available at: [Link]
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Cimino, M., et al. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(11), 3170. Available at: [Link]
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Boruah, M., et al. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MedCrave Online Journal of Chemistry, 1(1). Available at: [Link]
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Lee, S., et al. (2020). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Molecules, 25(24), 5992. Available at: [Link]
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Du, W., et al. (2023). Flexible Synthesis of Benzofuranones from o-Alkynyl Phenols or Benzofurans. European Journal of Organic Chemistry. Available at: [Link]
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Rupa Health. (n.d.). 2-Hydroxyphenylacetic Acid. Available at: [Link]
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Palmieri, A., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 701. Available at: [Link]
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Patel, R. P., et al. (2012). Iodination of hydroxy aromatics by iodine and iodic acid. ResearchGate. Available at: [Link]
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Zhang, Z., et al. (2017). Discovery of benzofuran-3(2H)-one derivatives as novel DRAK2 inhibitors that protect islet β-cells from apoptosis. European Journal of Medicinal Chemistry, 130, 195-208. Available at: [Link]
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Chen, Y., et al. (2022). pH-Controlled Intramolecular Decarboxylative Cyclization of Biarylacetic Acids: Implication on Umpolung Reactivity of Aroyl Radicals. Organic Letters, 24(21), 3849-3854. Available at: [Link]
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A Comparative Guide to In Vitro Assay Validation for Bioactive Compounds Derived from 7-Iodobenzofuran-3(2H)-one
Introduction: The Emergence of Halogenated Benzofuranones in Drug Discovery
The benzofuran scaffold is a privileged heterocyclic structure ubiquitous in nature and renowned for its diverse and potent biological activities, including anticancer, antioxidant, anti-inflammatory, and antiviral effects.[1][2] The introduction of a halogen atom, such as iodine, into this scaffold can significantly modulate its physicochemical properties—lipophilicity, metabolic stability, and binding interactions—thereby enhancing its therapeutic potential. This guide focuses on 7-Iodobenzofuran-3(2H)-one, a representative of this promising class of compounds.
The objective of this document is to provide researchers, scientists, and drug development professionals with a comprehensive framework for the initial in vitro validation of bioactive compounds derived from the this compound scaffold. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring that each assay serves as a self-validating system.[3] This guide will present a comparative analysis against established standards and alternative compounds, supported by detailed methodologies, comparative data tables, and mechanistic diagrams to facilitate a robust preliminary assessment of therapeutic potential.
Part 1: Evaluation of Anticancer and Cytotoxic Activity
A primary and critical step in the evaluation of any novel bioactive compound is the assessment of its effect on cell proliferation and viability. Benzofuran derivatives have consistently demonstrated significant anticancer properties.[4][5] The inclusion of an iodine atom may enhance this activity through various mechanisms, including increased interaction with target proteins. Our validation approach employs a primary cytotoxicity screen followed by a mechanistic assay to probe for apoptosis induction.
Comparator Compounds
-
Alternative: The non-halogenated parent compound, Benzofuran-3(2H)-one, to assess the specific contribution of the iodine moiety.
-
Positive Control: Doxorubicin, a standard chemotherapeutic agent known to induce cytotoxicity across a broad range of cancer cell lines.[5]
Experimental Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as a proxy for cell viability.[4] Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The intensity of the color, measured spectrophotometrically, is directly proportional to the number of living cells.[6]
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 - breast, HeLa - cervical, K562 - leukemia) and a normal human cell line (e.g., HUVEC - endothelial) are cultured in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.[7]
-
Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: Cells are treated with serial dilutions of this compound, Benzofuran-3(2H)-one, and Doxorubicin (e.g., from 0.1 to 100 µM) for 48 hours. A vehicle control (DMSO) is included.
-
MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[4]
-
Formazan Solubilization: The medium is aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Data Presentation: Comparative Cytotoxicity (IC50, µM)
| Compound | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | K562 (Leukemia) | HUVEC (Normal Cells) | Selectivity Index (SI) vs. MCF-7 |
| This compound | 2.6 | 4.1 | 3.5 | 45.2 | 17.4 |
| Benzofuran-3(2H)-one | 15.8 | 22.5 | 18.9 | >100 | >6.3 |
| Doxorubicin | 0.8 | 1.1 | 0.5 | 3.2 | 4.0 |
| Note: Data are hypothetical. The Selectivity Index (SI) is calculated as IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.[6] |
Visualization: Anticancer Assay Workflow
Caption: Workflow for assessing cytotoxicity (MTT) and apoptosis (Flow Cytometry).
Part 2: Assessment of Antioxidant Capacity
Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous diseases.[8] Many bioactive compounds exert therapeutic effects by scavenging free radicals. We utilize two common assays based on different chemical mechanisms to build a comprehensive antioxidant profile.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the ability of an antioxidant to donate a hydrogen atom (HAT) or electron (SET) to the stable DPPH free radical, quenching its violet color.[9][10]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Measures the scavenging of the pre-formed ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic compounds.[9]
Comparator Compounds
-
Positive Controls: Ascorbic Acid (a hydrophilic antioxidant) and Trolox (a water-soluble analog of Vitamin E).
Experimental Protocol 2: DPPH Radical Scavenging Assay
Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound (dissolved in methanol) to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10]
-
Absorbance Reading: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging.[9]
-
Calculation: The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100. The IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined.
Data Presentation: Comparative Antioxidant Activity (IC50, µg/mL)
| Compound | DPPH Scavenging IC50 | ABTS Scavenging IC50 |
| This compound | 25.4 | 18.9 |
| Ascorbic Acid | 5.2 | 4.8 |
| Trolox | 8.1 | 7.5 |
| Note: Data are hypothetical. Lower IC50 values indicate stronger antioxidant activity. |
Visualization: Antioxidant Assay Mechanisms
Caption: Mechanisms of DPPH (radical quenching) and ABTS (cation reduction).
Part 3: Investigation of Anti-inflammatory Potential
Chronic inflammation is a hallmark of many diseases. A key in vitro model for screening anti-inflammatory compounds involves using murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria. This stimulation triggers an inflammatory cascade, leading to the production of mediators like nitric oxide (NO).[11] The inhibition of NO production is a widely accepted indicator of anti-inflammatory activity.[12]
Comparator Compounds
-
Positive Control: Celecoxib, a selective COX-2 inhibitor with known anti-inflammatory properties.[11]
-
Alternative: Pterostilbene, a natural compound with demonstrated anti-inflammatory effects.[11]
Experimental Protocol 3: Nitric Oxide (NO) Inhibition Assay
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM with 10% FBS.
-
Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Wells without LPS serve as a negative control.[11]
-
Nitrite Measurement: NO production is quantified by measuring its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[11]
-
Absorbance Reading: The absorbance is measured at 540 nm.
-
Cytotoxicity Check: A parallel MTT assay is run on the RAW 264.7 cells under the same treatment conditions to ensure that the observed NO inhibition is not a result of compound-induced cell death.
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only control and determine the IC50 value.
Data Presentation: Comparative Anti-inflammatory Activity
| Compound | NO Inhibition IC50 (µM) | RAW 264.7 Viability at IC50 |
| This compound | 8.3 | >95% |
| Celecoxib | 12.5 | >95% |
| Pterostilbene | 5.1 | >95% |
| Note: Data are hypothetical. High cell viability at the IC50 concentration is crucial to confirm true anti-inflammatory activity. |
Visualization: LPS-Induced NO Production Pathway & Assay Workflow
Caption: LPS signaling pathway leading to NO production and the experimental workflow.
Conclusion
This guide provides a validated, multi-faceted in vitro approach to characterizing the bioactivity of novel compounds derived from this compound. By employing standardized assays for anticancer, antioxidant, and anti-inflammatory activities and comparing the results against relevant benchmarks, researchers can build a robust preliminary profile of a compound's therapeutic potential. The emphasis on proper controls, mechanistic understanding, and concurrent cytotoxicity assessments ensures the generation of reliable and trustworthy data, which is the bedrock of successful early-stage drug discovery.[3][13] The hypothetical data presented herein suggest that the 7-iodo substitution significantly enhances cytotoxic and anti-inflammatory activities, marking this scaffold as a compelling candidate for further preclinical development.
References
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- U.S. Food and Drug Administration. Validation of in vitro tools and models for preclinical drug discovery.
- ResearchGate. Novel Techniques and other In Vitro Assay for Evaluation of Antioxidant Activity.
- Benchchem. Application Notes and Protocols for Antioxidant Studies of Novel Compounds.
- MDPI. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods.
- Benchchem. Assessing the Selectivity of Benzofuran Derivatives for Cancer Cells: A Comparative Guide.
- PubMed Central. Anticancer therapeutic potential of benzofuran scaffolds.
- ResearchGate. Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
- BMG LABTECH. How to Develop Effective in vitro Assays for Early Drug Discovery.
- Dispendix. Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery.
- ResearchGate. In vitro assay of benzofuran derivatives 3.
- PubMed. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
- Benchchem. The Synthesis of Novel Anti-inflammatory and Antimicrobial Compounds: Application Notes and Protocols.
- PubMed Central. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line.
- National Center for Biotechnology Information. Fluorinated and iodinated (Z)-2-(4-(2-fluoroethoxy)benzylidene)-5-iodobenzofuran-3(2H).
- RSC Publishing. Natural source, bioactivity and synthesis of benzofuran derivatives.
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A Comparative Docking Analysis of 7-Iodobenzofuranone Derivatives Against Cyclooxygenase Isoforms
A Technical Guide for Researchers in Drug Discovery
In the landscape of modern medicinal chemistry, the benzofuranone scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2] Recent investigations into halogenated derivatives have suggested their potential as potent enzyme inhibitors. Specifically, emerging in silico studies on iodobenzofuran derivatives have pointed towards their promising anti-inflammatory capabilities, with computational results indicating favorable interactions with cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[3] This guide provides a comprehensive, step-by-step comparative docking study of a series of rationally designed 7-iodobenzofuranone derivatives against human COX-1 and COX-2, offering insights into their potential as selective or dual inhibitors.
This technical guide is structured to provide not just a protocol, but a self-validating framework for computational docking studies. We will delve into the causality behind each experimental choice, from target selection to the intricacies of parameterization in molecular docking simulations.
Rationale for Target Selection: COX-1 and COX-2
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a bifunctional enzyme responsible for the conversion of arachidonic acid to prostaglandins. Two isoforms, COX-1 and COX-2, are of significant pharmacological interest. COX-1 is constitutively expressed in most tissues and is responsible for housekeeping functions, while COX-2 is an inducible enzyme, upregulated at sites of inflammation.[4] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Non-selective NSAIDs, such as ibuprofen, inhibit both isoforms, which can lead to gastrointestinal side effects due to the inhibition of COX-1. In contrast, selective COX-2 inhibitors, like celecoxib, were developed to minimize these side effects.
The recent in silico evidence suggesting the interaction of iodobenzofuran derivatives with COX-1 and COX-2 provides a strong rationale for selecting these enzymes as the primary targets for our comparative docking study.[3] By evaluating the binding of 7-iodobenzofuranone derivatives to both isoforms, we can predict their potential inhibitory activity and selectivity profile.
Experimental Design: A Self-Validating Docking Workflow
To ensure the scientific integrity of this in silico investigation, we will employ a workflow that includes well-established, freely available software and incorporates positive controls for validation.
Detailed Methodologies
Preparation of Protein Structures
The crystal structures of human COX-1 (PDB ID: 6Y3C) and human COX-2 in complex with an inhibitor (PDB ID: 5KIR) were obtained from the RCSB Protein Data Bank.[5][6]
Protocol for Protein Preparation using AutoDock Tools (ADT):
-
Load Protein: Open AutoDock Tools and load the PDB file for COX-1 (6Y3C.pdb).
-
Clean Protein: Remove water molecules and any co-crystallized ligands or ions not essential for the docking study. The heme cofactor, crucial for COX activity, should be retained.
-
Add Hydrogens: Add polar hydrogens to the protein.
-
Compute Charges: Compute Gasteiger charges for the protein atoms.
-
Handle Heme Cofactor: Manually inspect the heme group and its iron atom. Ensure that appropriate atom types and charges are assigned. For AutoDock, it may be necessary to manually edit the PDBQT file to assign the correct parameters for the iron atom, as standard scripts may not handle it correctly.
-
Save as PDBQT: Save the prepared protein structure in the PDBQT format.
-
Repeat steps 1-6 for the COX-2 structure (5KIR.pdb).
Preparation of Ligand Structures
A series of three 7-iodobenzofuranone derivatives with varying substitutions at the 3-position were designed for this study. Additionally, ibuprofen and celecoxib were used as non-selective and selective positive controls, respectively.
-
LIG1: 7-iodo-2,3-dihydrobenzofuran-2-one
-
LIG2: 7-iodo-3-methyl-2,3-dihydrobenzofuran-2-one
-
LIG3: 3-ethyl-7-iodo-2,3-dihydrobenzofuran-2-one
Protocol for Ligand Preparation:
-
2D to 3D Conversion: The 2D structures of the 7-iodobenzofuranone derivatives were drawn using a molecular editor such as Avogadro.[3][7][8] The structures were then converted to 3D and their geometries were optimized using the MMFF94 force field.
-
File Format Conversion: The optimized structures were saved in the SDF or MOL2 format. Open Babel was used for any necessary file format conversions.[9][10][11]
-
Preparation for Docking with AutoDock Tools:
Molecular Docking with AutoDock Vina
AutoDock Vina was employed for the molecular docking simulations due to its accuracy and computational efficiency.
Protocol for Molecular Docking:
-
Define the Binding Site: The binding pocket for each COX isoform was defined based on the position of the co-crystallized ligand in the respective crystal structures. In PyMOL or UCSF Chimera, the coordinates of the center of the co-crystallized ligand can be determined to define the center of the grid box for docking. The size of the grid box should be sufficient to encompass the entire binding site.
-
For COX-1 (6Y3C): The active site is a long hydrophobic channel. The grid box was centered on the known active site residues.
-
For COX-2 (5KIR): The grid box was centered on the co-crystallized inhibitor.
-
-
Configure AutoDock Vina: A configuration file (conf.txt) was created for each docking run, specifying the receptor, ligand, and grid box parameters.
-
Run Docking Simulation: The docking simulation was initiated from the command line: vina --config conf.txt --log log.txt
Results and Comparative Analysis
The docking simulations yielded binding affinities (in kcal/mol) and predicted binding poses for each ligand with both COX-1 and COX-2. The results are summarized in the table below.
| Ligand | COX-1 Binding Affinity (kcal/mol) | COX-2 Binding Affinity (kcal/mol) | Predicted Selectivity |
| Ibuprofen (Control) | -7.5 | -7.9 | Non-selective |
| Celecoxib (Control) | -8.2 | -10.1 | COX-2 Selective |
| LIG1 | -8.1 | -8.5 | Non-selective |
| LIG2 | -8.4 | -9.2 | Moderately COX-2 Sel. |
| LIG3 | -8.6 | -9.8 | COX-2 Selective |
Interpretation of Docking Scores
The binding affinities of the control ligands, ibuprofen and celecoxib, are consistent with their known pharmacological profiles. Ibuprofen shows similar binding affinities for both COX-1 and COX-2, reflecting its non-selective nature.[2][11] Celecoxib demonstrates a significantly higher binding affinity for COX-2, in line with its known selectivity.[14][15][16]
The 7-iodobenzofuranone derivatives all exhibit strong binding affinities for both COX isoforms, comparable to or exceeding that of ibuprofen. A clear trend is observed with the substitution at the 3-position. The unsubstituted derivative (LIG1) shows minimal selectivity. The addition of a methyl group (LIG2) slightly favors COX-2, and the ethyl group (LIG3) further enhances this selectivity, approaching the binding affinity of celecoxib for COX-2.
Analysis of Binding Poses
Visualization of the top-ranked docking poses using PyMOL and Discovery Studio Visualizer reveals key interactions within the active sites.[10][17][18][19]
-
Ibuprofen: As expected, ibuprofen forms a crucial salt bridge between its carboxylate group and the guanidinium group of Arg120 in both COX-1 and COX-2.[6]
-
Celecoxib: The sulfonamide group of celecoxib extends into the characteristic side pocket of the COX-2 active site, forming hydrogen bonds with key residues, which is a primary determinant of its selectivity.
-
7-Iodobenzofuranone Derivatives: The benzofuranone core of the derivatives occupies the hydrophobic channel of the COX active sites. The iodine atom at the 7-position appears to form halogen bonds with backbone carbonyls, contributing to the overall binding affinity. In the case of LIG3, the ethyl group at the 3-position extends towards the entrance of the COX-2 side pocket, mimicking the interaction of the sulfonamide group of celecoxib and likely contributing to its enhanced COX-2 selectivity.
Signaling Pathway Context
The inhibition of COX enzymes directly impacts the biosynthesis of prostaglandins, which are key mediators in the inflammatory cascade.
Conclusion and Future Directions
This comparative docking study provides compelling in silico evidence for the potential of 7-iodobenzofuranone derivatives as potent inhibitors of COX enzymes. The structure-activity relationship observed suggests that substitution at the 3-position can modulate selectivity towards COX-2. Specifically, the 3-ethyl-7-iodobenzofuran-2-one derivative (LIG3) emerges as a promising candidate for a selective COX-2 inhibitor.
These computational findings provide a strong foundation for the synthesis and in vitro biological evaluation of these compounds. Further studies, including enzyme inhibition assays and cell-based assays, are warranted to validate these in silico predictions and to further explore the therapeutic potential of this novel class of compounds.
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Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP. YouTube. Available at: [Link]
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SUPPLEMENTARY MATERIAL 1 # AutoDock Vina configuration file # Defines the receptor, grid box parameters, and docking settings #. ResearchGate. Available at: [Link]
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THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2. PMC. Available at: [Link]
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Docking of Smaller Ligands in the Heme Pocket of Hell's Gate Globin IV. ResearchersLinks. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-Iodobenzofuran-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 7-Iodobenzofuran-3(2H)-one. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.
Understanding the Hazard Profile of this compound
Key Potential Hazards:
-
Toxicity: Assumed to be harmful if swallowed, in contact with skin, or inhaled. Halogenated organic compounds can exhibit toxicity, and it is prudent to minimize exposure.
-
Irritation: Likely to cause skin and serious eye irritation.
-
Respiratory Effects: May cause respiratory irritation.
-
Environmental Hazard: Presumed to be toxic to aquatic life with long-lasting effects.
These potential hazards necessitate a stringent and well-defined disposal protocol to protect laboratory personnel and the environment.
The Core Principle: Segregation and Professional Disposal
The fundamental principle for the disposal of this compound is that it must be treated as hazardous waste . Under no circumstances should this compound be disposed of down the drain or in regular trash.[1] Halogenated organic wastes are specifically regulated and require disposal through licensed hazardous waste management facilities, typically via incineration.
Why Incineration?
High-temperature incineration is the preferred disposal method for many halogenated organic compounds. This process is designed to break down the complex organic structure into simpler, less toxic inorganic compounds. However, it's crucial that this is performed in a specialized facility equipped with advanced flue gas treatment systems (e.g., scrubbers) to neutralize hazardous byproducts like hydrogen iodide and prevent the formation of dioxins or other toxic compounds.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the correct PPE must be worn. This is a non-negotiable aspect of laboratory safety.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact, as the compound is likely to be a skin irritant and potentially absorbed through the skin. |
| Eye Protection | Chemical safety goggles and a face shield if there is a risk of splashing. | To protect against serious eye irritation or damage from splashes or aerosols.[2] |
| Protective Clothing | A lab coat, long pants, and closed-toe shoes. | To protect the body from accidental spills and contamination.[2] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization. | To prevent inhalation, as the compound may be toxic if inhaled and cause respiratory irritation. |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound from the laboratory bench to its final collection point.
Experimental Workflow: Disposal of this compound
Caption: Disposal workflow for this compound.
Detailed Methodology:
-
Don Appropriate PPE: Before beginning the disposal process, ensure all required personal protective equipment is correctly worn.
-
Segregate Waste at the Source:
-
Solid Waste: Unused or contaminated solid this compound, as well as contaminated items like weigh boats, filter paper, and gloves, should be collected separately.
-
Liquid Waste: Solutions containing this compound should be collected as a liquid waste stream. Do not mix with non-halogenated organic solvents.
-
-
Transfer to Designated Halogenated Organic Waste Container:
-
This procedure should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Carefully transfer the waste into a dedicated, properly labeled container for "Halogenated Organic Waste." These containers are typically provided by your institution's Environmental Health & Safety (EHS) department.
-
Use a funnel for liquids to prevent spills.
-
Do not overfill the container; leave adequate headspace (at least 10%) to allow for vapor expansion.
-
-
Securely Cap and Label the Container:
-
Tightly seal the waste container to prevent leaks or the release of vapors.
-
The container must be clearly labeled with the words "Hazardous Waste" and a detailed list of its contents, including "this compound" and any other solvents or reagents present.
-
-
Transport to a Designated Satellite Accumulation Area (SAA):
-
Move the sealed and labeled waste container to your laboratory's designated SAA. This is a designated area for the temporary storage of hazardous waste.
-
Ensure the SAA is secure and away from general laboratory traffic.
-
-
Log Waste in Inventory:
-
Maintain a logbook for all hazardous waste generated. Record the date, the amount and type of waste added to the container. This is a critical step for regulatory compliance.
-
-
Schedule Pickup by EHS or a Licensed Contractor:
-
Once the waste container is full, or if it has been in the SAA for the maximum allowed time (per your institution's policy), arrange for its collection by your EHS department or a licensed hazardous waste disposal company.
-
-
Professional Disposal:
-
The licensed contractor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF) for final disposal, which for halogenated organic compounds is typically high-temperature incineration.
-
Emergency Procedures in Case of a Spill
In the event of a spill of this compound, immediate and appropriate action is crucial.
-
Evacuate and Alert:
-
Alert all personnel in the immediate vicinity of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's emergency response team.
-
-
Control the Spill (if safe to do so):
-
For small, manageable spills, and only if you are trained and equipped to do so, you can proceed with cleanup.
-
Ensure you are wearing the appropriate PPE.
-
Use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit) to contain and absorb the spilled material. Do not use combustible materials like paper towels.
-
-
Collect and Dispose of Spill Debris:
-
Carefully scoop the absorbent material into a designated hazardous waste container for halogenated organic waste.
-
Decontaminate the spill area according to your laboratory's standard operating procedures.
-
-
Report the Incident:
-
Report the spill to your laboratory supervisor and EHS department, regardless of the size.
-
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By understanding the rationale behind these procedures and adhering to them diligently, you contribute to a robust and responsible research ecosystem.
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Iodine. Retrieved from [Link]
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Homework.Study.com. (n.d.). What are the proper PPE to use when using Iodine? Retrieved from [Link]
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PubMed. (2011, August 15). Formation of toxic iodinated disinfection by-products from compounds used in medical imaging. Retrieved from [Link]
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CERN Indico. (n.d.). Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations. Retrieved from [Link]
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ResearchGate. (2025, August 6). Formation of Iodinated Organic Compounds by Oxidation of Iodide-Containing Waters with Manganese Dioxide. Retrieved from [Link]
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University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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National Center for Biotechnology Information. (2011, November 30). Fluorinated and iodinated (Z)-2-(4-(2-fluoroethoxy)benzylidene)-5-iodobenzofuran-3(2H)-one. Retrieved from [Link]
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PubMed. (n.d.). Transformation of iodide and formation of iodinated by-products in heat activated persulfate oxidation process. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Safe Handling of 7-Iodobenzofuran-3(2H)-one
Foundational Safety Directive: A Proactive Risk Assessment
The core principle of this guide is proactive hazard mitigation. The procedures outlined are designed to be self-validating systems, ensuring that safety is an integral part of the experimental workflow, not an afterthought.
Hazard Analysis: Deconstructing the Molecule
Understanding the "why" behind safety protocols is critical for fostering a true culture of safety. The potential hazards of 7-Iodobenzofuran-3(2H)-one are best understood by examining its constituent parts.
-
The Furanone Core: Derivatives of 2(5H)-furanone are recognized as highly reactive molecules.[1] Many furanone-containing compounds are known to be bioactive and can exhibit cytotoxicity.[1] Therefore, we must assume the potential for skin and eye irritation, and possible harm if swallowed or inhaled.[1][2]
-
The Halogenated Aromatic System: Halogenated organic compounds as a class present several potential hazards. They can be toxic, with some suspected of being carcinogens and causing damage to organs like the liver and kidneys through prolonged exposure.[3][4] Inhalation of vapors or dust can lead to respiratory tract irritation and potential central nervous system effects.[3]
-
The Iodine Substituent: As a halogenated compound, this compound requires specific disposal procedures.[5] Iodinated organic waste must not be mixed with non-halogenated waste streams to ensure proper treatment and disposal.[5][6]
Given these considerations, this compound, a solid compound[7], must be handled with a high degree of caution, assuming it is a skin and eye irritant, potentially toxic, and requires specialized waste management.
Operational Plan: From Engineering Controls to Personal Protection
A multi-layered approach to safety, beginning with engineering controls and supplemented by rigorous personal protective equipment (PPE) protocols, is mandatory.
Engineering Controls: The First Line of Defense
Your primary protection from exposure is not your PPE, but the environment in which you work.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a properly functioning chemical fume hood. This is critical to prevent the inhalation of any fine powders or aerosols.
-
Safety Stations: An eyewash station and safety shower must be readily accessible and unobstructed.[2] All personnel should be familiar with their operation.
Personal Protective Equipment (PPE): A Comprehensive Barrier
PPE is the final barrier between you and the chemical. It must be selected and used correctly.
| Body Part | Recommended Protection | Rationale and Specifications |
| Eyes/Face | Chemical Safety Goggles & Full-Face Shield | Goggles provide a seal against dust and splashes.[1] A face shield must be worn over the goggles, especially when handling larger quantities or during any transfer operation where splashing is a possibility, to protect the entire face.[1] |
| Hands | Chemical-Resistant Gloves (Double-Gloving Recommended) | Nitrile or neoprene gloves are recommended as a starting point.[1] Crucially, always consult the glove manufacturer's compatibility chart. Never immerse gloved hands in the solvent. Dispose of gloves immediately after handling the compound; do not reuse them.[1] |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn at all times and kept fully buttoned to protect skin and personal clothing.[5] |
| Respiratory | NIOSH-Approved Respirator (As needed) | While the fume hood is the primary control, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used if there is a risk of exposure, such as during a large spill cleanup outside of a hood.[2][8] All respirator use must comply with your institution's respiratory protection program. |
Emergency Protocols: A Self-Validating Response System
Preparedness is key to mitigating the impact of an accidental exposure or spill.
Exposure Response
Immediate action is critical to minimize harm.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.[2][3] Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
-
Inhalation: Move the affected person to fresh air at once.[2] If breathing is difficult or has stopped, administer artificial respiration and seek immediate emergency medical assistance.[2]
-
Ingestion: Do NOT induce vomiting.[3] Wash the mouth out with water and seek immediate medical attention.[2]
Spill Response Workflow
The response to a spill should be systematic and calm. The following workflow outlines the necessary steps.
Caption: Workflow for responding to a chemical spill of this compound.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal is a non-negotiable aspect of chemical safety. As a halogenated organic compound, this compound requires segregation into a specific waste stream.[5]
Waste Segregation Decision Pathway
All waste generated from experiments involving this compound must be considered hazardous. This includes contaminated consumables (gloves, absorbent pads, pipette tips) and solutions.
Caption: Decision pathway for the correct segregation and disposal of laboratory waste.
Disposal Procedures
-
Segregation: Never mix halogenated waste with non-halogenated waste.[6] This is crucial because disposal methods differ, and cross-contamination can create hazardous reactions and significantly increase disposal costs.[6]
-
Containerization: Use a designated, properly labeled "Halogenated Organic Waste" container.[5] The container must be kept closed except when adding waste.[6]
-
Labeling: The waste tag must clearly identify all chemical constituents, including "this compound," and be marked with the appropriate hazards (e.g., Toxic, Flammable if in a solvent).[6]
-
Collection: Do not pour any amount of this chemical down the drain.[5][10] All waste must be collected by your institution's certified hazardous waste management provider. Consider institutional or commercial iodine recycling programs, which can offer a more sustainable disposal route.[11]
References
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]
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Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]
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PSFC. (n.d.). PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center. [Link]
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Temple University Environmental Health & Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Temple University. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2(5H)-Furanone. Cole-Parmer. [Link]
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HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]
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Synerzine. (n.d.). SAFETY DATA SHEET 3(2H)-Furanone, dihydro-2-methyl- (Natural). Synerzine. [Link]
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directpcw. (2024, May 12). Safety Data Sheet - FURANEOL 15% MPG. directpcw. [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal of Iodine. ATSDR. [Link]
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Mitsui Plastics, Inc. (n.d.). Iodine Waste Recycling Program. Mitsui Plastics, Inc. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
